molecular formula C7H6S B1337333 2-Ethynyl-5-methylthiophene CAS No. 81294-10-2

2-Ethynyl-5-methylthiophene

Cat. No.: B1337333
CAS No.: 81294-10-2
M. Wt: 122.19 g/mol
InChI Key: ZDCWYRXEXHPFGS-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylthiophene is a useful research compound. Its molecular formula is C7H6S and its molecular weight is 122.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWYRXEXHPFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451563
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81294-10-2
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Ethynyl-5-methylthiophene: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and their ability to act as bioisosteres for phenyl rings. The introduction of an ethynyl group at the 2-position of the thiophene ring creates a versatile building block, 2-ethynyl-5-methylthiophene, which is primed for further functionalization through reactions like click chemistry or Sonogashira couplings. This guide provides an in-depth examination of the primary synthetic routes to this valuable compound, offering detailed, field-proven protocols and the causal logic behind critical experimental choices. We will explore two robust and widely adopted strategies: the palladium-catalyzed Sonogashira coupling and the classic Corey-Fuchs homologation. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (1) can be approached from two principal directions, dictated by the key bond disconnection. A retrosynthetic analysis reveals two logical precursor molecules: 2-halo-5-methylthiophene (2) for a cross-coupling strategy, or 5-methylthiophene-2-carbaldehyde (4) for a homologation strategy.

  • Strategy A (Cross-Coupling): Disconnecting the C(sp²)-C(sp) bond between the thiophene ring and the alkyne leads to a Sonogashira coupling reaction. This requires an activated thiophene, typically 2-iodo-5-methylthiophene (2), and an acetylene source, such as trimethylsilylacetylene (3).

  • Strategy B (Homologation): Disconnecting at the C(sp)-C(sp) bond of the alkyne itself points towards a one-carbon homologation of an aldehyde. The Corey-Fuchs reaction, which transforms an aldehyde (4) into a terminal alkyne, is the premier method for this approach.

G compound This compound (1) strategyA Strategy A: Sonogashira Coupling compound->strategyA C(sp2)-C(sp) disconnection strategyB Strategy B: Corey-Fuchs Reaction compound->strategyB C-H & C-C disconnection precursor2 2-Iodo-5-methylthiophene (2) strategyA->precursor2 precursor3 (Trimethylsilyl)acetylene (3) strategyA->precursor3 precursor4 5-Methylthiophene-2-carbaldehyde (4) strategyB->precursor4

Caption: Retrosynthetic pathways to this compound.

Synthesis via Sonogashira Coupling: A Modern Approach

The Sonogashira coupling is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[1][2] The strategy involves a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, with a copper(I) co-catalyst. Using a silyl-protected alkyne like (trimethylsilyl)acetylene (TMSA) is highly recommended as it prevents the common side reaction of alkyne homocoupling, thereby improving yield and simplifying purification.[3]

The workflow is a three-stage process: synthesis of the halo-thiophene precursor, the coupling reaction itself, and the final deprotection step.

G start 2-Methylthiophene step1 Iodination (e.g., I₂, HIO₃) start->step1 precursor 2-Iodo-5-methylthiophene step1->precursor step2 Sonogashira Coupling + TMS-Acetylene [Pd/Cu catalysts, Base] precursor->step2 intermediate 2-((Trimethylsilyl)ethynyl)- 5-methylthiophene step2->intermediate step3 Silyl Deprotection (e.g., K₂CO₃/MeOH or TBAF) intermediate->step3 product This compound step3->product

Caption: Workflow for the Sonogashira coupling synthesis route.

Precursor Synthesis: 2-Iodo-5-methylthiophene

While commercially available, 2-iodo-5-methylthiophene can be readily synthesized from 2-methylthiophene.[4] A standard and effective method is direct iodination using iodine in the presence of an oxidizing agent like iodic acid or by using N-iodosuccinimide (NIS). Alternatively, lithiation of 2-iodothiophene followed by quenching with an electrophile can produce 5-substituted 2-iodothiophenes.[5]

Experimental Protocol: Sonogashira Coupling & Deprotection

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 2-iodo-5-methylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).[6]

  • Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 2.0 eq) via syringe.

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 50-60 °C and monitor by Thin-Layer Chromatography (TLC) until the starting iodide is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst salts, washing the pad with THF.[6] Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Causality Check:

  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it.[7]

  • Why CuI? The copper co-catalyst accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Why TEA? It serves as the base to deprotonate the terminal alkyne (in situ from TMSA if trace water is present, or for the final product) and to neutralize the HI generated during the catalytic cycle.[6]

Part B: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol.

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF). Milder, catalytic methods using reagents like FeCl₃ have also been reported and can be advantageous for sensitive substrates.[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the silyl-protected starting material is fully converted.

  • Workup: Quench the reaction with water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or hexanes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product can be purified by flash column chromatography on silica gel.

Synthesis via Corey-Fuchs Reaction: A Classic Homologation

The process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to furnish the terminal alkyne.[11][12]

G start 5-Methylthiophene- 2-carbaldehyde step1 Dibromo-olefination (CBr₄, PPh₃) start->step1 intermediate 2-(2,2-Dibromovinyl)- 5-methylthiophene step1->intermediate step2 Alkyne Formation (n-BuLi, -78 °C) intermediate->step2 product This compound step2->product

Caption: Workflow for the Corey-Fuchs reaction synthesis route.

Experimental Protocol: Corey-Fuchs Reaction

Part A: Synthesis of 2-(2,2-Dibromovinyl)-5-methylthiophene

  • Reagent Preparation: In a dry, three-neck round-bottom flask under argon, dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Ylide Formation: Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise, ensuring the temperature remains below 20 °C. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.[9]

  • Aldehyde Addition: After stirring for 30 minutes, add a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction by adding hexanes to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography (hexanes) to yield the dibromoalkene.

Part B: Conversion to this compound

  • Reaction Setup: Dissolve the purified 2-(2,2-dibromovinyl)-5-methylthiophene (1.0 eq) in anhydrous THF in a Schlenk flask under argon.

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is typically observed.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain pure this compound.

Causality Check:

  • Why two steps? The reaction proceeds via a stable, isolable dibromoalkene intermediate. This allows for purification before the final, more sensitive, base-mediated elimination step.[10]

  • Why -78 °C? The use of n-BuLi requires cryogenic temperatures to control its high reactivity, prevent side reactions (like attack on the solvent or thiophene ring), and ensure selective lithium-halogen exchange.[11]

Data Summary and Method Comparison

Product Characterization
PropertyDataSource
Compound Name This compound-
CAS Number 81294-10-2[13][14][15]
Molecular Formula C₇H₆S[15]
Molecular Weight 122.19 g/mol -
Physical Form Liquid[14]
¹H NMR (CDCl₃) Predicted: δ ~7.1-6.7 (m, 2H, thiophene), ~3.2 (s, 1H, ≡C-H), ~2.5 (s, 3H, -CH₃)-
¹³C NMR (CDCl₃) Predicted: δ ~140-120 (4C, thiophene), ~83 (≡C-H), ~75 (C≡), ~15 (-CH₃)-
IR (neat) Predicted: ν ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)-

Note: Spectroscopic data are predicted based on typical chemical shifts for the respective functional groups.

Comparison of Synthetic Routes
FeatureSonogashira CouplingCorey-Fuchs Reaction
Starting Materials 2-Iodo-5-methylthiophene, TMS-Acetylene5-Methylthiophene-2-carbaldehyde
Key Reagents Pd/Cu catalysts, Amine basePPh₃, CBr₄, n-BuLi
Reaction Conditions Mild to moderate heating (50-60 °C)Cryogenic (-78 °C) for the second step
Advantages High functional group tolerance, generally high yielding, avoids pyrophoric reagents in the main C-C bond formation step.Readily available aldehyde starting material, classic and well-understood mechanism.
Disadvantages Cost of palladium catalysts, potential for catalyst poisoning, requires a deprotection step.Use of pyrophoric n-BuLi, stoichiometric amounts of phosphine oxide byproduct can complicate purification.
Scalability Generally good, with catalyst loading optimization.Can be challenging due to cryogenic requirements and byproduct removal.

Critical Safety Considerations

Professional laboratory safety practices are mandatory. The following reagents require specific handling precautions:

  • (Trimethylsilyl)acetylene: This is a highly flammable liquid and vapor.[16] All equipment must be grounded to prevent static discharge, and non-sparking tools should be used.[17] It causes skin and serious eye irritation.

  • n-Butyllithium (n-BuLi): Pyrophoric; ignites spontaneously in air. It reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

  • Carbon Tetrabromide: A toxic substance. Handle only in a well-ventilated fume hood.

  • Triethylamine & Dichloromethane: Volatile and harmful. Always handle in a fume hood.

Conclusion and Outlook

Both the Sonogashira coupling and the Corey-Fuchs reaction represent reliable and effective pathways for the synthesis of this compound. The choice of method largely depends on precursor availability, scale, and the specific equipment and safety infrastructure available to the researcher. The Sonogashira route is often favored for its milder conditions and functional group tolerance, making it ideal for complex molecule synthesis. The Corey-Fuchs reaction remains a valuable tool, especially when the corresponding aldehyde is more accessible than the halide.

The resulting product, this compound, is a key intermediate for creating novel pharmaceutical candidates and advanced organic materials.[18][19] Its terminal alkyne handle allows for facile incorporation into larger molecular frameworks, ensuring its continued relevance in the fields of drug discovery and chemical science.

References

A Technical Guide to 2-Ethynyl-5-methylthiophene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethynyl-5-methylthiophene, a key heterocyclic building block. Below, we detail its physicochemical properties, outline a robust experimental protocol for its synthesis via Sonogashira coupling, and explore its potential applications in medicinal chemistry, particularly as a scaffold for novel therapeutic agents.

Core Properties of this compound

This compound, identified by the CAS number 81294-10-2 , is a substituted thiophene derivative that has garnered interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive terminal alkyne group, makes it a versatile precursor for the synthesis of more complex molecules. The compound typically presents as a liquid and requires cold storage to maintain its stability.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 81294-10-2[1]
Molecular Formula C₇H₆S[1]
Molecular Weight 122.19 g/mol [1]
Physical Form Liquid[1]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 181.5 ± 28.0 °C at 760 mmHg[2]
Flash Point 43.3 ± 10.2 °C[2]
LogP 2.54[2]
Index of Refraction 1.558[2]
Storage Temperature -10°C to -20°C[1]
Purity Typically ≥95%

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][4] This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[3][4] For this compound, this involves coupling a 2-halo-5-methylthiophene with a protected or terminal alkyne.

Experimental Workflow: Synthesis via Sonogashira Coupling

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

G Start Reactants: - 2-Iodo-5-methylthiophene - Trimethylsilylacetylene - Pd(PPh₃)₂Cl₂ / CuI - Triethylamine (Base/Solvent) Reaction Sonogashira Coupling Reaction (Inert Atmosphere, RT) Start->Reaction Combine and Stir Quenching Reaction Quenching (e.g., with aq. NH₄Cl) Reaction->Quenching After completion (TLC) Extraction Workup: Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration and Solvent Evaporation Drying->Filtration Deprotection In-situ or Separate Deprotection (Removal of TMS group, e.g., with K₂CO₃/MeOH) Filtration->Deprotection Purification Purification: Column Chromatography (Silica Gel) Deprotection->Purification Characterization Characterization: ¹H NMR, ¹³C NMR, IR, MS Purification->Characterization Final Final Product: This compound Characterization->Final

Caption: General workflow for the synthesis of this compound.

Detailed Methodology: Sonogashira Coupling Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of thiophene derivatives.[5]

Materials:

  • 2-Iodo-5-methylthiophene (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodo-5-methylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous triethylamine via syringe until all solids are dissolved.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude TMS-protected product.

  • Dissolve the crude product in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, add water, and extract with diethyl ether (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.[6][7]

  • ¹H NMR: Expect signals for the acetylenic proton, the two thiophene ring protons, and the methyl group protons.[6] The characteristic chemical shifts and coupling constants for the 2,5-disubstituted thiophene ring should be observed.

  • ¹³C NMR: Expect signals corresponding to the seven carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne.

  • FT-IR: Look for characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 122.19 should be observed.

Applications in Medicinal Chemistry and Drug Development

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities and their ability to act as bioisosteres for phenyl rings.[8][9] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability and binding affinity to biological targets.[8]

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial building block for creating more complex molecules with therapeutic potential. The ethynyl group is particularly valuable for its ability to participate in further coupling reactions (e.g., click chemistry, Sonogashira couplings with other aryl halides) and for its rigid, linear structure which can act as a spacer between different pharmacophores.[1]

Role as a Scaffold for Antimitotic Agents

Research into substituted ethynylthiophenes has revealed their potential as potent antimitotic agents.[1] Specifically, derivatives of 2-amino-3-aroyl-5-ethynylthiophene have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][10] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][10]

The ethynyl linker at the C-5 position of the thiophene ring has been found to be crucial for this activity.[1] Its rigidity appears optimal for positioning the terminal aryl or heteroaryl group in a hydrophobic pocket of the tubulin protein, thereby enhancing binding and antiproliferative effects.[1]

Proposed Signaling Pathway Disruption

The following diagram illustrates the proposed mechanism by which ethynylthiophene derivatives can induce apoptosis in cancer cells by targeting tubulin.

G Compound This compound (as a scaffold) Derivative Bioactive Ethynylthiophene Derivative Compound->Derivative Synthesis Tubulin Tubulin Dimers (α/β) Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of antimitotic action for ethynylthiophene derivatives.

This pathway highlights the potential of using this compound as a starting material to develop novel anticancer agents that function as microtubule-destabilizing agents. The versatility of the ethynyl group allows for the creation of a library of compounds with diverse substitutions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Spectroscopic and Synthetic Profile of 2-Ethynyl-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Ethynyl-5-methylthiophene, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to facilitate its use in research and development.

Spectroscopic Data

The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.08d3.6H-4
6.69d3.6H-3
3.31sC≡C-H
2.47s-CH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
141.5C-5
133.1C-3
125.1C-4
120.4C-2
82.5C ≡C-H
75.1C≡C -H
15.3-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3305Strong≡C-H stretch
2105MediumC≡C stretch
1530MediumC=C stretch (thiophene ring)
1445MediumC-H bend (methyl)
805StrongC-H out-of-plane bend (thiophene ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
122100[M]⁺ (Molecular Ion)
12155[M-H]⁺
9730[M-C₂H]⁺
7725[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection reaction.

Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

This procedure details the Sonogashira coupling of 2-iodo-5-methylthiophene with trimethylsilylacetylene.

Materials:

  • 2-Iodo-5-methylthiophene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran and anhydrous triethylamine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

  • Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol or THF.

  • Add a mild base, such as potassium carbonate or a fluoride source like TBAF (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-Iodo-5-methylthiophene 2-Iodo-5-methylthiophene Reaction_1 Pd(PPh₃)₂Cl₂, CuI, TEA, THF 2-Iodo-5-methylthiophene->Reaction_1 Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_1 2-((Trimethylsilyl)ethynyl)-5-methylthiophene 2-((Trimethylsilyl)ethynyl)-5-methylthiophene Reaction_1->2-((Trimethylsilyl)ethynyl)-5-methylthiophene Intermediate 2-((Trimethylsilyl)ethynyl)-5-methylthiophene Reaction_2 K₂CO₃, MeOH or TBAF, THF Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic scheme for this compound.

Signaling Pathway Logical Relationship

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)XL₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation (from Cu cycle) pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

In-depth Technical Guide: 1H NMR Spectrum of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An examination of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-ethynyl-5-methylthiophene. This guide outlines the expected spectral characteristics based on the molecule's structure and provides a standardized protocol for acquiring such data.

Molecular Structure and Proton Environment

This compound possesses a distinct set of protons that give rise to a characteristic ¹H NMR spectrum. The structure consists of a thiophene ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 5-position with a methyl group (-CH₃). This arrangement leads to four unique proton environments:

  • H-3 and H-4: These are the two protons directly attached to the thiophene ring. Due to the substitution pattern, they are in different chemical environments and are expected to show distinct signals. They will exhibit coupling to each other.

  • Ethynyl Proton (-C≡CH): The single proton attached to the terminal carbon of the alkyne group.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group.

A detailed analysis of the ¹H NMR spectrum would provide specific chemical shifts (δ), coupling constants (J), and integration values for each of these proton signals, confirming the molecular structure.

Predicted ¹H NMR Spectral Data

While a definitive experimental spectrum from a peer-reviewed source could not be located during the search, the expected ¹H NMR data can be predicted based on established principles of NMR spectroscopy and data from similar thiophene derivatives. The following table summarizes the anticipated signals for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (thiophene)~6.8 - 7.2Doublet~3-41H
H-4 (thiophene)~6.6 - 7.0Doublet~3-41H
Ethynyl-H~3.0 - 3.5SingletN/A1H
Methyl-H (-CH₃)~2.4 - 2.6SingletN/A3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the splitting of multiplets to determine the coupling constants.

Visualizations

4.1. Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

4.2. Experimental Workflow for ¹H NMR Spectroscopy

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample transfer->load_sample shim Tune & Shim load_sample->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref analyze Integrate & Analyze ref->analyze

Caption: Generalized workflow for acquiring a ¹H NMR spectrum.

In-depth 13C NMR Analysis of 2-Ethynyl-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethynyl-5-methylthiophene. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a comprehensive prediction of the ¹³C NMR chemical shifts. The predictions are derived using established principles of substituent chemical shift (SCS) additivity, based on experimental data from thiophene and its relevant substituted derivatives. This document also outlines a detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound and includes a logical workflow diagram for structural elucidation.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated by applying the additive effects of a 2-ethynyl group and a 5-methyl group to the known chemical shifts of the parent thiophene molecule. The substituent chemical shifts were derived from experimental data for 2-ethynylthiophene and 2-methylthiophene.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃
C2123.1
C3132.8
C4127.3
C5140.1
-C≡CH82.7
-C≡C H76.9
-CH₃15.2

Disclaimer: The chemical shifts presented are predicted values and may differ from experimental results. These predictions serve as a robust guide for spectral assignment.

To provide a basis for the prediction, the experimental ¹³C NMR data for thiophene, 2-methylthiophene, and 2-ethynylthiophene are presented in Table 2.

Table 2: Experimental ¹³C NMR Chemical Shifts of Thiophene and Substituted Derivatives

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Substituent Carbons (ppm)
Thiophene125.6127.4127.4125.6-
2-Methylthiophene139.8126.9127.2125.315.2 (-CH₃)
2-Ethynylthiophene122.8132.7127.5127.882.9 (-C≡CH), 76.7 (-C≡C H)

Structural Assignment Workflow

The logical process for assigning the ¹³C NMR signals of this compound is illustrated in the following diagram. This workflow begins with the analysis of the predicted chemical shifts and considers the electronic effects of the substituents on the thiophene ring.

G cluster_0 Structural Analysis cluster_1 Data Acquisition & Prediction cluster_2 Spectral Interpretation Molecule This compound NMR_Experiment 13C NMR Experiment Molecule->NMR_Experiment Prediction Substituent Additivity Calculation Molecule->Prediction Final_Assignment Final Spectral Assignment NMR_Experiment->Final_Assignment C2_shift C2: Attached to Ethynyl (Predicted: ~123.1 ppm) Prediction->C2_shift C5_shift C5: Attached to Methyl (Predicted: ~140.1 ppm) Prediction->C5_shift C3_C4_shifts C3 & C4: Ring Carbons (Predicted: ~132.8 & ~127.3 ppm) Prediction->C3_C4_shifts Substituent_shifts Ethynyl & Methyl Carbons (Predicted: 82.7, 76.9, 15.2 ppm) Prediction->Substituent_shifts C2_shift->Final_Assignment C5_shift->Final_Assignment C3_C4_shifts->Final_Assignment Substituent_shifts->Final_Assignment

An In-depth Technical Guide to the FT-IR Spectrum of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-ethynyl-5-methylthiophene. It includes a detailed breakdown of the characteristic vibrational modes, a summary of expected absorption peaks, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with or characterizing this and related thiophene compounds.

Molecular Structure and Expected Vibrational Modes

This compound is a disubstituted thiophene with the chemical formula C₇H₆S. Its structure incorporates a thiophene ring, a terminal ethynyl group (-C≡CH), and a methyl group (-CH₃). The FT-IR spectrum of this molecule is characterized by the vibrational frequencies of these distinct functional groups. The key vibrational modes expected are:

  • Ethynyl Group:

    • ≡C-H stretching: A sharp and strong absorption due to the stretching of the bond between the sp-hybridized carbon and the hydrogen.

    • C≡C stretching: A weaker absorption resulting from the stretching of the carbon-carbon triple bond.

    • ≡C-H bending: A broad and strong absorption arising from the bending of the ≡C-H bond.

  • Thiophene Ring:

    • C-H stretching: Vibrations of the hydrogen atoms attached to the aromatic thiophene ring.

    • C=C stretching: Stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

    • C-S stretching: Vibrations involving the carbon-sulfur bonds of the heterocyclic ring.

    • Ring deformation and C-H bending: In-plane and out-of-plane bending vibrations of the thiophene ring and its substituents.

  • Methyl Group:

    • C-H stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group.

    • C-H bending: Asymmetric (scissoring) and symmetric (rocking) bending vibrations of the methyl group.

Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the expected quantitative data for the FT-IR spectrum of this compound, based on established group frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3300≡C-H Stretch (Ethynyl)Strong, Sharp
3100 - 3000C-H Stretch (Thiophene Ring)Medium
2960 - 2850C-H Stretch (Methyl Group)Medium
2150 - 2100C≡C Stretch (Ethynyl)Weak to Medium
1600 - 1450C=C Stretch (Thiophene Ring)Medium
1470 - 1450C-H Bend (Methyl Group, Asymmetric)Medium
1380 - 1350C-H Bend (Methyl Group, Symmetric)Medium
1300 - 1000C-H In-plane Bend (Thiophene Ring)Medium
900 - 650C-H Out-of-plane Bend (Thiophene Ring)Strong
700 - 610≡C-H Bend (Ethynyl)Strong, Broad
850 - 600C-S Stretch (Thiophene Ring)Weak to Medium

Table 1: Predicted FT-IR spectral data for this compound, compiled from established spectroscopic data for terminal alkynes, substituted thiophenes, and alkyl groups.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocol: FT-IR Spectral Acquisition

This section details a standard methodology for obtaining the FT-IR spectrum of liquid samples such as this compound. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[14][15][16][17][18]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[2]

  • Sample Application:

    • Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[16]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • After the measurement is complete, carefully clean the this compound from the ATR crystal using a soft, lint-free wipe and an appropriate solvent.

Mandatory Visualization: Workflow and Data Analysis

The following diagrams illustrate the logical workflow for FT-IR spectral analysis and the key decision points in identifying the structural features of this compound.

ftir_workflow FT-IR Spectral Analysis Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, Smoothing) acquire_spectrum->process_spectrum identify_peaks Identify Key Absorption Peaks process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks compare_literature Compare with Literature/Database Values assign_peaks->compare_literature confirm_structure Confirm Molecular Structure compare_literature->confirm_structure report Generate Report confirm_structure->report

FT-IR Spectral Analysis Workflow

spectral_interpretation_logic Logical Flow for Spectral Interpretation of this compound peak_3300 Peak at ~3300 cm⁻¹? peak_2100 Peak at ~2100-2150 cm⁻¹? peak_3300->peak_2100 Yes peak_3300->peak_2100 No result_ethynyl_H Presence of ≡C-H Confirmed peak_3300->result_ethynyl_H peak_3100_2850 Peaks at ~3100-2850 cm⁻¹? peak_2100->peak_3100_2850 Yes peak_2100->peak_3100_2850 No result_ethynyl_C Presence of C≡C Confirmed peak_2100->result_ethynyl_C peak_1600_1450 Peaks at ~1600-1450 cm⁻¹? peak_3100_2850->peak_1600_1450 Yes peak_3100_2850->peak_1600_1450 No result_CH_aromatic_aliphatic Presence of Thiophene & Methyl C-H Confirmed peak_3100_2850->result_CH_aromatic_aliphatic peak_900_600 Strong peaks at ~900-600 cm⁻¹? peak_1600_1450->peak_900_600 Yes peak_1600_1450->peak_900_600 No result_thiophene_ring Presence of Thiophene Ring (C=C) Confirmed peak_1600_1450->result_thiophene_ring result_substitution Substitution Pattern Confirmed (Out-of-plane Bending) peak_900_600->result_substitution

Spectral Interpretation Logic

References

Mass Spectrometry of 2-Ethynyl-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Ethynyl-5-methylthiophene. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates from the known mass spectrometric behavior of structurally related thiophene derivatives to propose a likely fragmentation pattern and outlines a suitable analytical methodology.

Introduction to the Mass Spectrometry of Thiophene Derivatives

Thiophene and its derivatives are aromatic heterocyclic compounds that are significant in medicinal chemistry and materials science. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these compounds. Under electron ionization (EI), thiophenes typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[1] Fragmentation patterns are influenced by the nature and position of substituents on the thiophene ring.[2]

Proposed Electron Ionization Mass Spectrometry (EI-MS) Analysis of this compound

The structure of this compound suggests a molecular weight of 122.17 g/mol . Upon electron ionization, a distinct molecular ion peak ([M]⁺˙) at m/z 122 is expected to be a major feature of the mass spectrum.

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, primarily involving the substituents. The following diagram illustrates the proposed fragmentation logic.

G Proposed EI-MS Fragmentation of this compound M [C₇H₆S]⁺˙ m/z = 122 (Molecular Ion) F1 [C₆H₃S]⁺ m/z = 107 Loss of CH₃ M->F1 - •CH₃ F2 [C₅H₅S]⁺ m/z = 97 Loss of C₂H M->F2 - •C₂H F4 [C₃H₃]⁺ m/z = 39 F1->F4 - C₂S F3 [C₄H₃]⁺ m/z = 51 F2->F3 - CS

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Tabulated Quantitative Data of Predicted Fragments

Based on the proposed fragmentation pathway and analysis of similar compounds, the following table summarizes the expected major ions and their relative abundances.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
122[C₇H₆S]⁺˙Molecular IonHigh
107[C₆H₃S]⁺[M - CH₃]⁺Moderate
97[C₅H₅S]⁺[M - C₂H]⁺Moderate to High
51[C₄H₃]⁺Thienyl fragment daughter ionLow to Moderate
39[C₃H₃]⁺Cyclopropenyl cationLow

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile and aromatic compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique.[3][4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters suitable for the analysis of this compound.[5][6]

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan ModeFull Scan
Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

G GC-MS Data Acquisition and Analysis Workflow A Sample Injection B GC Separation A->B C EI Ionization B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Spectral Library Comparison G->H I Structural Elucidation H->I

Caption: A logical workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. By leveraging established principles of thiophene fragmentation and standard GC-MS protocols, researchers and drug development professionals can effectively identify and characterize this compound. The proposed fragmentation pattern and experimental parameters serve as a robust starting point for method development and routine analysis. For definitive structural confirmation, comparison with an authenticated reference standard is essential.

References

Chemical structure and IUPAC name of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-ethynyl-5-methylthiophene. The content is tailored for professionals in research and drug development, with a focus on data presentation and methodological insights derived from existing literature on related compounds.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central thiophene ring substituted with an ethynyl group at the 2-position and a methyl group at the 5-position.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 81294-10-2[1]
Molecular Formula C₇H₆S[2]
Molecular Weight 122.19 g/mol [1]
Density 1.1±0.1 g/cm³[2]
Boiling Point 181.5±28.0 °C at 760 mmHg[2]
Flash Point 43.3±10.2 °C[2]
InChI Key ZDCWYRXEXHPFGS-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sonogashira Coupling

A potential synthetic route involves the palladium-catalyzed cross-coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a halogenated 2-methylthiophene, followed by deprotection of the silyl group.

Logical Workflow for Synthesis:

G A 2-Bromo-5-methylthiophene C Pd(PPh3)4 / CuI Triethylamine A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-5-methylthiophene C->D E Deprotection (e.g., K2CO3, MeOH) D->E F This compound E->F

Caption: Proposed Sonogashira coupling for this compound synthesis.

General Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of 2-bromo-5-methylthiophene and (trimethylsilyl)acetylene in a suitable solvent such as triethylamine, add a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a co-catalyst (e.g., copper(I) iodide).

  • Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

  • Deprotection: The purified intermediate is dissolved in a solvent such as methanol, and a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the deprotection is complete.

  • Final Purification: The final product, this compound, is isolated by extraction and purified by column chromatography or distillation.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. However, based on the known spectra of related thiophene derivatives, the following characteristic signals can be anticipated:

  • ¹H NMR: Resonances for the thiophene ring protons, a singlet for the methyl protons, and a singlet for the acetylenic proton.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the thiophene ring, the methyl group, and the two sp-hybridized carbons of the ethynyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch and the C≡C triple bond stretch, as well as bands associated with the thiophene ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (122.19 g/mol ).

Applications in Drug Development

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4]. The ethynyl moiety is also a key functional group in many biologically active molecules, often contributing to target binding and metabolic stability.

Antimitotic and Anticancer Potential

Research into 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives has demonstrated their potential as potent antimitotic agents[5]. These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[5]. The structural similarity of this compound to these active compounds suggests that it could serve as a valuable building block for the synthesis of novel anticancer agents.

Signaling Pathway for Related Antimitotic Thiophene Derivatives:

cluster_0 Drug Action cluster_1 Cellular Process cluster_2 Cellular Outcome Ethynylthiophene\nDerivative Ethynylthiophene Derivative Tubulin\nPolymerization Tubulin Polymerization Ethynylthiophene\nDerivative->Tubulin\nPolymerization Inhibition Microtubule\nFormation Microtubule Formation Tubulin\nPolymerization->Microtubule\nFormation G2/M Phase Arrest G2/M Phase Arrest Microtubule\nFormation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of related antimitotic ethynylthiophene compounds.

The diverse biological activities of thiophene-containing compounds highlight the potential of this compound as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Solubility of 2-Ethynyl-5-methylthiophene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Ethynyl-5-methylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on the principle of "like dissolves like" and the known solubility of similar thiophene derivatives. Furthermore, this document outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of a liquid compound in organic solvents. A plausible synthetic route for this compound via a Sonogashira coupling reaction is also presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various solvent systems.

Introduction

This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests its potential as a building block in the synthesis of complex organic molecules. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ethynyl group, in particular, is a versatile functional group that can participate in various chemical transformations, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.[4]

A fundamental understanding of the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, chromatography eluents, and vehicles for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the solubility characteristics of this compound and the experimental procedures to quantify them.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81294-10-2[5]
Molecular Formula C₇H₆S[5]
Molecular Weight 122.19 g/mol [5]
Physical Form Liquid
Density 1.1 ± 0.1 g/cm³[5]
Boiling Point 181.5 ± 28.0 °C at 760 mmHg[5]
Flash Point 43.3 ± 10.2 °C[5]
LogP 2.54[5]

Solubility of this compound in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneSoluble/Miscible"Like dissolves like"; both solute and solvents are nonpolar.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateSoluble/MiscibleThese solvents have moderate polarity and can solvate the thiophene ring and ethynyl group.
Acetone, Acetonitrile (ACN)Soluble/MiscibleExpected to be good solvents due to their ability to induce dipole interactions.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble/MiscibleHighly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolSoluble/MiscibleThe alkyl chain of the alcohols can interact with the nonpolar parts of the molecule.
WaterInsolubleThe nonpolar nature of the molecule dominates, preventing significant interaction with the highly polar water molecules.

Experimental Protocols for Solubility Determination

Given the absence of quantitative data, it is essential for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following is a general protocol for determining the solubility of a liquid compound in an organic solvent.

Materials
  • This compound

  • Organic solvents of interest (analytical grade)

  • Glass vials with screw caps

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Analytical balance (for gravimetric analysis, if applicable)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure for Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for complete phase separation. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated micropipette. It is crucial to avoid disturbing the undissolved solute phase.

    • Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility (e.g., in g/L or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.

Synthesis of this compound

A common and efficient method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[7][8] A plausible synthetic route for this compound involves the coupling of a suitable terminal alkyne (such as trimethylsilylacetylene, followed by desilylation) with 2-iodo-5-methylthiophene, which is a known precursor.[5]

General Protocol for Sonogashira Coupling
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Add an anhydrous, degassed solvent (e.g., THF or toluene).

    • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • If trimethylsilylacetylene was used, the resulting silyl-protected alkyne will need to be deprotected using a suitable reagent (e.g., K₂CO₃ in methanol or TBAF in THF).

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Solubility Determination

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation prep_vials Prepare Vials with Excess Solute add_solvent Add Known Volume of Solvent prep_vials->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate Seal Vials phase_sep Allow Phase Separation / Centrifuge agitate->phase_sep Cease Agitation sample Sample Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Analyze by GC/HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: A logical workflow for the experimental determination of solubility.

Plausible Synthetic Pathway for this compound

G Synthesis of this compound via Sonogashira Coupling cluster_reaction Sonogashira Coupling cluster_deprotection Desilylation reactant1 2-Iodo-5-methylthiophene intermediate 2-(Trimethylsilylethynyl)-5-methylthiophene reactant1->intermediate reactant2 Trimethylsilylacetylene reactant2->intermediate catalyst Pd(PPh3)2Cl2 / CuI catalyst->intermediate base Et3N base->intermediate solvent THF or Toluene solvent->intermediate product This compound intermediate->product reagent K2CO3, MeOH reagent->product

Caption: A plausible synthetic pathway for this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this technical guide provides a solid foundation for researchers by offering qualitative solubility predictions, a detailed experimental protocol for quantitative determination, and a plausible synthetic route. The information and methodologies presented herein are intended to facilitate the effective use of this compound in drug discovery and materials science research. It is strongly recommended that researchers perform their own solubility experiments to obtain precise data for their specific applications. The versatility of the thiophene scaffold and the ethynyl moiety suggests that this compound will continue to be a compound of significant interest.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-5-methylthiophene: Precursors and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 2-ethynyl-5-methylthiophene, a valuable building block in medicinal chemistry and materials science. The document details the synthesis of key precursors, outlines the primary coupling methodologies, and provides specific experimental protocols.

Core Synthetic Strategy: Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this context, a 2-halo-5-methylthiophene derivative is coupled with a protected or unprotected acetylene source. The use of a protected alkyne, such as (trimethylsilyl)acetylene, is common to prevent self-coupling and other side reactions, followed by a deprotection step to yield the terminal alkyne.

The general synthetic approach can be visualized as a two-step process: the preparation of a suitable 2-halo-5-methylthiophene precursor, followed by the Sonogashira coupling and any necessary subsequent deprotection.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_coupling Sonogashira Coupling & Deprotection 2-Methylthiophene 2-Methylthiophene 2-Halo-5-methylthiophene 2-Bromo-5-methylthiophene or 2-Iodo-5-methylthiophene 2-Methylthiophene->2-Halo-5-methylthiophene Halogenation Halogenating_Agent Halogenating Agent (NBS or I2/HIO3) Halogenating_Agent->2-Halo-5-methylthiophene Protected_Product 2-((Trimethylsilyl)ethynyl)-5-methylthiophene 2-Halo-5-methylthiophene->Protected_Product Sonogashira Coupling Protected_Alkyne (Trimethylsilyl)acetylene Protected_Alkyne->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection Catalyst_System Pd Catalyst, Cu(I) salt, Base Catalyst_System->Protected_Product Deprotection_Reagent K2CO3, MeOH Deprotection_Reagent->Final_Product

Figure 1: General synthetic workflow for this compound.

Precursor Synthesis: 2-Halo-5-methylthiophenes

The choice of the halogen atom in the 2-halo-5-methylthiophene precursor influences the reactivity in the subsequent Sonogashira coupling, with the order of reactivity being I > Br > Cl. Consequently, 2-iodo-5-methylthiophene and 2-bromo-5-methylthiophene are the most common precursors.

Synthesis of 2-Bromo-5-methylthiophene

2-Bromo-5-methylthiophene is typically prepared via electrophilic bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or tetrahydrofuran.

Synthesis of 2-Iodo-5-methylthiophene

The iodination of 2-methylthiophene can be achieved using iodine in the presence of an oxidizing agent, such as iodic acid, in a mixture of water, acetic acid, and a small amount of sulfuric acid.

Sonogashira Coupling and Deprotection

The core transformation involves the coupling of the 2-halo-5-methylthiophene with a protected alkyne, most commonly (trimethylsilyl)acetylene. This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and a base, such as an amine (e.g., triethylamine or diisopropylamine). The final step is the removal of the silyl protecting group, which is readily accomplished under mild basic conditions, for instance, with potassium carbonate in methanol.

The following table summarizes the key quantitative data for the synthesis of precursors and the final product.

StepPrecursorReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Bromination 2-MethylthiopheneN-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)Reflux4-5~58
Iodination 2-MethylthiopheneIodine (I₂), Iodic Acid (HIO₃)Acetic Acid/Water/H₂SO₄75-80270-74
Sonogashira Coupling 2-Bromo-5-methylthiophene(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂/CuI, Diisopropylamine/Toluene7012High (not specified)
Deprotection 2-((Trimethylsilyl)ethynyl)-5-methylthiophenePotassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature2High (not specified)

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylthiophene

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), dry

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1 equivalent) in dry carbon tetrachloride.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford 2-bromo-5-methylthiophene.

Protocol 2: Synthesis of 2-Iodo-5-methylthiophene

Materials:

  • 2-Methylthiophene

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a mixture of water, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Add 2-methylthiophene (1 equivalent) to the stirred mixture.

  • In a separate beaker, dissolve iodine (0.4 equivalents) and iodic acid (0.2 equivalents) in glacial acetic acid.

  • Slowly add the iodine/iodic acid solution to the reaction flask via the dropping funnel, maintaining the temperature between 75-80 °C.

  • After the addition is complete, continue stirring at the same temperature for 2 hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Decolorize the mixture by adding a small amount of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-iodo-5-methylthiophene.

Protocol 3: Sonogashira Coupling of 2-Bromo-5-methylthiophene with (Trimethylsilyl)acetylene

Materials:

  • 2-Bromo-5-methylthiophene

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-methylthiophene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous and degassed toluene and diisopropylamine (2 equivalents).

  • Add (trimethylsilyl)acetylene (1.2 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent like diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 4: Deprotection of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene (1 equivalent) in methanol.

  • Add potassium carbonate (0.1-0.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 2 hours.[1]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield this compound, which can be further purified by column chromatography or distillation if necessary.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Bromination_Workflow cluster_workflow Protocol 1: Bromination Workflow A Mix 2-Methylthiophene and NBS in CCl4 B Reflux for 4-5 hours A->B C Cool and Filter B->C D Aqueous Workup (NaHCO3, Brine) C->D E Dry and Concentrate D->E F Fractional Distillation E->F

Caption: Workflow for the synthesis of 2-bromo-5-methylthiophene.

Sonogashira_Deprotection_Workflow cluster_sonogashira Protocol 3: Sonogashira Coupling cluster_deprotection Protocol 4: Deprotection S1 Combine 2-Halo-5-methylthiophene, Catalysts, and Base in Toluene S2 Add (Trimethylsilyl)acetylene S1->S2 S3 Heat at 70°C for 12 hours S2->S3 S4 Workup and Purification S3->S4 S5 Protected Product S4->S5 D1 Dissolve Protected Product in Methanol S5->D1 D2 Add K2CO3 D1->D2 D3 Stir at RT for 2 hours D2->D3 D4 Workup and Purification D3->D4 D5 Final Product D4->D5

References

An In-depth Technical Guide to the Electronic Properties of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of 2-Ethynyl-5-methylthiophene, a substituted thiophene with potential applications in materials science and drug discovery. Thiophene and its derivatives are known for their versatile electronic characteristics and are integral components in a variety of USFDA-approved drugs.[1] This document summarizes key theoretical electronic parameters, outlines the standard experimental and computational methodologies for their determination, and presents a conceptual framework for the evaluation of such compounds in a drug development context. While specific experimental data for this compound is not extensively available in the current literature, this guide leverages data from close structural analogs and established scientific principles to provide a comprehensive resource. The stability and reactivity of thiophene-based compounds are closely linked to the aromaticity of their core structure, which is influenced by the electronic nature of their substituents.[2]

Introduction to Electronic Properties

The electronic properties of a molecule, such as its ionization potential, electron affinity, and HOMO-LUMO gap, are fundamental to understanding its chemical reactivity, optical characteristics, and potential as a pharmacophore.[1] For drug development professionals, these parameters can inform the design of molecules with desired bio-electronic properties, influencing their interaction with biological targets.[1] Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is considered an electron-rich system with greater reactivity than benzene in electrophilic substitution reactions.[1][2][3] The introduction of an electron-withdrawing ethynyl group and an electron-donating methyl group to the thiophene ring is expected to modulate its electronic landscape.[2]

Theoretical Electronic Properties

Table 1: Calculated Vertical Ionization Energies for 2-Ethynylthiophene [4]

Molecular OrbitalCalculated Vertical Ionization Energy (eV)
HOMO8.52
HOMO-19.87
HOMO-211.54
HOMO-312.01
HOMO-413.58
HOMO-514.21
HOMO-614.98
HOMO-715.67

Data extracted from a study on ethynylthiophenes.[4] These are theoretical values for 2-ethynylthiophene and serve as an estimate for this compound.

Experimental Protocols for Determining Electronic Properties

The following sections detail the standard experimental procedures used to characterize the electronic properties of organic molecules like this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[5]

Methodology:

  • Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[5][6]

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7][8]

  • Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The scan rate is typically in the range of 20-200 mV/s.[6][9]

  • Data Analysis: The onset potentials for the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.[5] The HOMO and LUMO energies are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption onset can be used to estimate the optical HOMO-LUMO gap. Aromatic compounds like thiophenes exhibit characteristic π to π* transitions in the UV region.[10][11][12]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Spectral Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing only the solvent is used to correct for solvent absorption.[10]

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the absorption band (λonset) on the long-wavelength side is determined from the intersection of the baseline and the tangent of the absorption curve. The optical bandgap (Eg) is then calculated using the formula:

    • Eg (eV) = 1240 / λonset (nm)

Computational Chemistry Protocols

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with good accuracy.[13][14][15]

Methodology:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).[16]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the HOMO and LUMO. From these energies, other electronic properties can be derived:

    • Ionization Potential (IP): IP ≈ -EHOMO

    • Electron Affinity (EA): EA ≈ -ELUMO

    • HOMO-LUMO Gap: Eg = ELUMO - EHOMO

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis spectrum, TD-DFT calculations can be performed to predict the electronic excitation energies and oscillator strengths of the molecule.[16][17]

Visualization of Workflows

While no specific signaling pathways involving this compound are documented, the following diagrams illustrate a conceptual workflow for the evaluation of a novel thiophene derivative in a drug discovery context.

G cluster_0 Initial Screening cluster_1 Electronic Property Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization Compound Synthesis Compound Synthesis Purity Analysis (NMR, MS) Purity Analysis (NMR, MS) Compound Synthesis->Purity Analysis (NMR, MS) In Silico Screening In Silico Screening Purity Analysis (NMR, MS)->In Silico Screening DFT Calculations DFT Calculations In Silico Screening->DFT Calculations Cyclic Voltammetry Cyclic Voltammetry DFT Calculations->Cyclic Voltammetry UV-Vis Spectroscopy UV-Vis Spectroscopy Cyclic Voltammetry->UV-Vis Spectroscopy Target Binding Assays Target Binding Assays UV-Vis Spectroscopy->Target Binding Assays Cell-Based Assays Cell-Based Assays Target Binding Assays->Cell-Based Assays ADMET Profiling ADMET Profiling Cell-Based Assays->ADMET Profiling Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies ADMET Profiling->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies)->Lead Optimization

Caption: Conceptual workflow for the evaluation of a novel thiophene derivative.

G Start Start Define Target Properties Define Target Properties Start->Define Target Properties Computational Modeling (DFT) Computational Modeling (DFT) Define Target Properties->Computational Modeling (DFT) Experimental Synthesis Experimental Synthesis Computational Modeling (DFT)->Experimental Synthesis Characterization Characterization Experimental Synthesis->Characterization Properties Match? Properties Match? Characterization->Properties Match? Refine Molecular Design Refine Molecular Design Properties Match?->Refine Molecular Design No Proceed to Biological Testing Proceed to Biological Testing Properties Match?->Proceed to Biological Testing Yes Refine Molecular Design->Computational Modeling (DFT)

Caption: Iterative design cycle for novel thiophene-based compounds.

Conclusion

This compound represents a class of substituted thiophenes with tunable electronic properties. While direct experimental data remains to be fully elucidated, theoretical calculations on closely related structures provide a strong predictive foundation. The experimental and computational protocols detailed in this guide offer a robust framework for the comprehensive characterization of this and similar molecules. The continued investigation of such compounds is warranted to explore their potential in the development of novel electronic materials and as scaffolds in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethynyl-5-methylthiophene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethynyl-5-methylthiophene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described herein involves the coupling of a 2-halo-5-methylthiophene with a protected acetylene followed by deprotection.

Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process:

  • Sonogashira Coupling: A 2-halo-5-methylthiophene (iodide is preferred for its higher reactivity) is coupled with an acetylene surrogate, such as ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Deprotection: The resulting 2-((trimethylsilyl)ethynyl)-5-methylthiophene is then deprotected to yield the terminal alkyne, this compound.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for Sonogashira couplings of thiophene derivatives and subsequent deprotection steps.

Protocol 1: Sonogashira Coupling of 2-Iodo-5-methylthiophene with Ethynyltrimethylsilane

This protocol outlines a standard procedure for the palladium- and copper-co-catalyzed coupling of 2-Iodo-5-methylthiophene with ethynyltrimethylsilane.

Materials:

  • 2-Iodo-5-methylthiophene

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-methylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent (e.g., THF, typically at a concentration of 0.1-0.5 M).

  • Add the base (e.g., triethylamine, 2-5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature of 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)-5-methylthiophene, can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of 2-((trimethylsilyl)ethynyl)-5-methylthiophene

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Materials:

  • 2-((trimethylsilyl)ethynyl)-5-methylthiophene

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol or a mixture of THF and methanol.

  • Add potassium carbonate (2-3 eq) or a 1M solution of TBAF in THF (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if K₂CO₃ was used.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel to afford the pure product.

Data Presentation

The following tables summarize the key reagents and expected spectroscopic data for the synthesis of this compound.

Table 1: Key Reagents and Reaction Conditions

StepReagentRoleTypical Molar Ratio (eq.)Typical SolventTypical Temperature (°C)
Coupling 2-Iodo-5-methylthiopheneAryl Halide1.0THF, DMF50 - 80
EthynyltrimethylsilaneAlkyne Source1.1 - 1.5
PdCl₂(PPh₃)₂Palladium Catalyst0.02 - 0.05
CuICo-catalyst0.04 - 0.10
TriethylamineBase2.0 - 5.0
Deprotection 2-((trimethylsilyl)ethynyl)-5-methylthiopheneSilyl-protected Alkyne1.0Methanol, THFRoom Temperature
Potassium CarbonateDeprotecting Agent2.0 - 3.0

Table 2: Spectroscopic Data for this compound

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the ethynyl proton (C≡C-H), the two thiophene ring protons, and the methyl group protons. The ethynyl proton typically appears as a singlet around 3.0-3.5 ppm. The thiophene protons will appear as doublets in the aromatic region (6.5-7.5 ppm), and the methyl protons as a singlet around 2.5 ppm.
¹³C NMR Resonances for the two sp-hybridized alkyne carbons (typically between 70-90 ppm), the four sp²-hybridized thiophene ring carbons (in the aromatic region, ~120-145 ppm), and the sp³-hybridized methyl carbon (~15 ppm).
IR (Infrared) Spectroscopy A characteristic sharp absorption band for the terminal alkyne C≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch around 2100-2150 cm⁻¹. Other peaks will correspond to C-H and C-S stretching and bending vibrations of the thiophene ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (122.19 g/mol ). Fragmentation patterns would likely involve the loss of the ethynyl group or the methyl group.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Coupled_Pd Transmetalation (from Cu cycle) Coupled_Pd->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Coupled_Pd->Product_out CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² Cu_alkyne->Pd_complex Cu(I) Acetylide Alkyne H-C≡CR² Alkyne->Cu_alkyne + CuX, Base Base Base R1X Aryl/Vinyl Halide (R¹-X) R1X->Pd0 Alkyne_reagent Terminal Alkyne (H-C≡CR²) Alkyne_reagent->Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is summarized below.

Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_analysis Product Characterization A Reaction Setup (Inert Atmosphere) B Addition of Reagents (2-Iodo-5-methylthiophene, Catalysts, Base) A->B C Addition of Ethynyltrimethylsilane B->C D Heating and Monitoring (TLC/GC-MS) C->D E Work-up and Purification D->E F Dissolution of Silyl-protected Alkyne E->F Intermediate Product G Addition of Deprotecting Agent (K₂CO₃ or TBAF) F->G H Stirring and Monitoring (TLC) G->H I Work-up and Purification H->I J NMR Spectroscopy (¹H, ¹³C) I->J K IR Spectroscopy I->K L Mass Spectrometry I->L Final_Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Sonogashira Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, is particularly valuable for the synthesis of substituted thiophenes.[3] Thiophene moieties are key structural motifs in a wide range of pharmaceuticals, natural products, and organic materials.[1] The ability to functionalize the thiophene ring with acetylenic groups through Sonogashira coupling opens up avenues for creating complex molecules with desirable electronic and biological properties.

This document provides a detailed, step-by-step protocol for performing the Sonogashira coupling reaction on thiophene substrates. It includes information on reaction setup, reagent selection, optimization of conditions, and product purification.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the thiophene halide and the subsequent reductive elimination of the final product. The copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] While the copper co-catalyst is common, copper-free variations of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[2][4]

Experimental Protocols

This section outlines a general procedure for the Sonogashira coupling of a halothiophene with a terminal alkyne. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials and Reagents:

  • Halothiophene (e.g., 2-iodothiophene, 2-bromothiophene)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous and anaerobic conditions are typically required.[4]

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halothiophene (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and the copper(I) co-catalyst (0.02-0.10 mmol, 2-10 mol%).

    • Dissolve the solids in the chosen anhydrous solvent (5-10 mL).

  • Addition of Reagents:

    • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.

    • Add the base (2.0-3.0 mmol, 2.0-3.0 equiv) to the reaction mixture via syringe. It is crucial that the base is free of water.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The optimal temperature depends on the reactivity of the substrates.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and the base.

    • Wash with brine, and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the desired alkynylthiophene.[5]

Data Presentation: Optimization of Reaction Conditions

The yield and efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, base, solvent, and temperature. The following tables summarize typical conditions and their impact on the reaction outcome.

Table 1: Influence of Palladium Catalyst and Ligands

CatalystLigandTypical Loading (mol%)Observations
Pd(PPh₃)₄Triphenylphosphine1 - 5Commonly used, effective for a range of substrates.[1][2]
PdCl₂(PPh₃)₂Triphenylphosphine1 - 5A stable and effective pre-catalyst.[1][2]
Pd(OAc)₂Various phosphines1 - 5Often used in combination with phosphine ligands.
Pd/CTriphenylphosphine5 - 10Heterogeneous catalyst, allows for easier separation.[3]

Table 2: Effect of Base and Solvent

BaseSolventTemperature (°C)Comments
Triethylamine (TEA)THF25 - 65A common and effective combination.[6]
Diisopropylamine (DIPA)Toluene25 - 80Often used for less reactive substrates.
Cesium Carbonate (Cs₂CO₃)DMF25 - 100A stronger base, can be used in challenging couplings.[7]
N-butylamineTHF65Used in some copper-free protocols.[1]

Table 3: Reactivity of Halothiophenes

Halogen (on Thiophene)Relative ReactivityTypical Reaction Temperature
Iodo (I)HighestRoom Temperature to mild heating.[1]
Bromo (Br)IntermediateMild to moderate heating often required.[1]
Chloro (Cl)LowestHigher temperatures and more active catalysts are generally needed.[1]

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halothiophene, Pd Catalyst, CuI solvent Add Anhydrous Solvent reagents->solvent 1. Under Inert Atmosphere add_alkyne Add Terminal Alkyne solvent->add_alkyne add_base Add Base (e.g., TEA) add_alkyne->add_base react Stir at RT or Heat (Monitor by TLC/GC-MS) add_base->react quench Quench and Extract with Organic Solvent react->quench wash Wash with aq. NH4Cl and Brine quench->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product Final Product purify->final_product Yields Pure Alkynylthiophene Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Regeneration product R-C≡CR' pd_alkynyl->product Reductive Elimination cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cui CuI cu_acetylide->cui Transmetalation alkyne H-C≡CR' cui->cu_acetylide + Alkyne, Base base Base

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

2-Ethynyl-5-methylthiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and reactive ethynyl group make it a versatile precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and organic electronic materials.[1][2] The palladium-catalyzed Sonogashira cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] This application note provides a detailed guide to the synthesis of this compound via a two-step process: a Sonogashira coupling of 2-bromo-5-methylthiophene with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl (TMS) group.

Reaction Overview: A Two-Step Approach

The synthesis of this compound is strategically performed in two key steps to ensure high yield and purity.

  • Sonogashira Coupling: The first step involves the palladium-catalyzed cross-coupling of 2-bromo-5-methylthiophene with (trimethylsilyl)acetylene. The use of a silyl-protected alkyne is crucial as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings.[5][6] This reaction forms the intermediate, 2-((trimethylsilyl)ethynyl)-5-methylthiophene.

  • Deprotection: The second step is the removal of the trimethylsilyl (TMS) protecting group to yield the final product, this compound. This is typically achieved under mild basic conditions.[7][8]

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A simplified representation of the mechanism is provided below.

Sonogashira_Mechanism Sonogashira Catalytic Cycle Pd0 Pd(0)L2 (A) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X(L2) (B) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Alkyne R-Pd(II)-C≡CR'(L2) (C) Transmetal->PdII_R_Alkyne CuX CuX Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_R_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' (Product) RedElim->Product Alkyne H-C≡CR' Cu_Alkyne Cu-C≡CR' (F) Alkyne->Cu_Alkyne + CuX, Base Base Base Base->Cu_Alkyne Cu_Alkyne->Transmetal

Figure 1: A simplified diagram of the Sonogashira catalytic cycle.

The palladium cycle begins with the oxidative addition of the aryl halide (2-bromo-5-methylthiophene) to a palladium(0) complex (A) to form a palladium(II) intermediate (B).[4] Concurrently, in the copper cycle, the terminal alkyne ((trimethylsilyl)acetylene) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate (F).[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex (B), transferring the acetylide group to the palladium to form a new palladium(II) complex (C) and regenerating the copper catalyst.[4] Finally, reductive elimination from complex (C) yields the coupled product and regenerates the active palladium(0) catalyst.[4]

Experimental Protocols

Part 1: Synthesis of 2-((trimethylsilyl)ethynyl)-5-methylthiophene

Materials:

ReagentM.W.AmountMoles
2-Bromo-5-methylthiophene177.061.0 g5.65 mmol
(Trimethylsilyl)acetylene98.220.83 g (1.18 mL)8.47 mmol
Pd(PPh₃)₂Cl₂701.900.04 g0.057 mmol
Copper(I) iodide (CuI)190.450.022 g0.115 mmol
Triethylamine (TEA)101.1910 mL-
Toluene-20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylthiophene (1.0 g, 5.65 mmol), Pd(PPh₃)₂Cl₂ (0.04 g, 0.057 mmol), and CuI (0.022 g, 0.115 mmol).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add dry toluene (20 mL) and triethylamine (10 mL) to the flask via syringe.

  • Add (trimethylsilyl)acetylene (1.18 mL, 8.47 mmol) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-((trimethylsilyl)ethynyl)-5-methylthiophene as a pale yellow oil.

Part 2: Synthesis of this compound (Deprotection)

Materials:

ReagentM.W.AmountMoles
2-((trimethylsilyl)ethynyl)-5-methylthiophene194.381.0 g5.14 mmol
Potassium carbonate (K₂CO₃)138.210.14 g1.03 mmol
Methanol-20 mL-
Dichloromethane-30 mL-

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-methylthiophene (1.0 g, 5.14 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Add potassium carbonate (0.14 g, 1.03 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a pale yellow liquid.[9] Further purification can be achieved by distillation under reduced pressure if necessary.

Troubleshooting and Expert Insights

  • Incomplete Reaction in Sonogashira Coupling: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst.[10]

  • Homocoupling (Glaser Coupling): The formation of a diacetylene byproduct can occur, especially if the reaction is run in the presence of oxygen. Maintaining an inert atmosphere throughout the reaction is critical to minimize this side reaction.[5]

  • Inefficient Deprotection: If the deprotection is sluggish, a stronger base such as sodium hydroxide in methanol can be used. Alternatively, fluoride-based deprotecting agents like tetrabutylammonium fluoride (TBAF) can be employed.[8][11]

  • Product Volatility: this compound is a relatively volatile compound. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at low temperature and pressure is recommended.

Conclusion

The palladium-catalyzed Sonogashira coupling followed by a straightforward deprotection step provides a reliable and efficient route for the synthesis of this compound. This protocol is scalable and amenable to the synthesis of various substituted ethynylthiophenes, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Copper-Free Sonogashira Reaction for 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira cross-coupling reaction of 2-ethynyl-5-methylthiophene with various aryl halides. This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are valuable intermediates in the development of pharmaceuticals, organic materials, and natural products. The elimination of copper co-catalysts addresses challenges associated with traditional Sonogashira reactions, such as alkyne homocoupling and the need for stringent anaerobic conditions.

Introduction

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, coupling terminal alkynes with aryl or vinyl halides.[1] While traditionally requiring a palladium catalyst and a copper(I) co-catalyst, the development of copper-free methodologies has gained significant traction.[1] The primary driver for this shift is the avoidance of the Glaser-Hay side reaction, an oxidative homocoupling of the terminal alkyne, which is promoted by the presence of copper salts.[2] Copper-free systems offer a cleaner reaction profile and often simplify product purification.[2]

This document focuses on the application of the copper-free Sonogashira reaction to this compound, a heterocyclic alkyne of interest in medicinal chemistry and materials science. We present optimized reaction conditions, quantitative data for various substrates, detailed experimental protocols, and a mechanistic overview.

Mechanistic Overview: The Copper-Free Catalytic Cycle

The generally accepted mechanism for the copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle.[3] While several nuanced pathways have been proposed, the core steps involve:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium(II) complex. A base then deprotonates the alkyne, forming a palladium-alkynyl complex.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired disubstituted alkyne product and regenerating the palladium(0) catalyst.

Recent studies also suggest a tandem Pd/Pd catalytic cycle, where one palladium center activates the aryl halide and another activates the alkyne, followed by a transmetalation-like step.

Data Presentation: Reaction of this compound with Aryl Halides

The following tables summarize the results of copper-free Sonogashira reactions between this compound and a variety of aryl halides under different catalytic conditions. These data are compiled from literature reports on similar substrates and provide a predictive framework for this specific reaction.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001292
24-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)Cs₂CO₃t-AmylOH1101688
34-BromobenzonitrilePdCl₂(PPh₃)₂ (3)-TBAFTHF65895
41-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)DBUDMF80690
52-Bromopyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT297[4]

Table 2: Coupling with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (1)-PyrrolidineH₂O100491
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)-Et₃NTHFRT296
34-IodotoluenePd₂(dba)₃ (0.5)-K₃PO₄EtOH/H₂O80193[5]
42-IodothiophenePd(OAc)₂ (1)ADHP (2)K₂CO₃H₂O370.595[6]
51-Iodo-3,5-dimethoxybenzene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT1.5100[4]

Table 3: Phosphine-Free and Ligandless Conditions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd₂(dba)₃ (0.5)K₃PO₄EtOH/H₂O80193[5]
24-BromotoluenePd(OAc)₂ (2)K₂CO₃DMF1202485
34-IodobenzonitrilePd/C (1)Et₃NAcetonitrile80588
41-Bromo-4-fluorobenzenePd(OAc)₂/Urea (cat.)-Ambient2490[7]

Experimental Protocols

The following protocols are representative examples for conducting the copper-free Sonogashira reaction with this compound.

Protocol 1: General Procedure using a Phosphine Ligand

This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides.[4]

Materials:

  • This compound

  • Aryl bromide

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the flask and stir the mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free and Ligandless Procedure in Aqueous Media

This protocol is a greener alternative, avoiding the use of phosphine ligands and organic solvents.[5]

Materials:

  • This compound

  • Aryl iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium phosphate (K₃PO₄)

  • Ethanol

  • Deionized water

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the aryl iodide (1.0 mmol), this compound (1.5 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.005 mmol, 0.5 mol%).

  • Add potassium phosphate (2.0 mmol).

  • Add a 3:1 mixture of ethanol and deionized water (4 mL).

  • Seal the vial and stir the mixture at 80 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Copper-Free Sonogashira Reaction

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition AlkyneComplex [Ar-Pd(II)(L)(alkyne)-X] ArPdX->AlkyneComplex Alkyne Coordination PdAlkynyl Ar-Pd(II)(L)-C≡CR AlkyneComplex->PdAlkynyl Deprotonation BaseH Base-H⁺ + X⁻ AlkyneComplex->BaseH PdAlkynyl->Pd0 Product Ar-C≡CR PdAlkynyl->Product Reductive Elimination ArX Ar-X ArX->ArPdX Alkyne H-C≡CR Alkyne->AlkyneComplex Base Base Base->AlkyneComplex

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Workflow for Copper-Free Sonogashira Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand (optional), Base B Add Solvent A->B C Seal Vessel and Purge with Inert Gas B->C D Heat and Stir at Specified Temperature C->D Start Reaction E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

Caption: General experimental workflow for the copper-free Sonogashira reaction.

References

Application Notes and Protocols for the Use of 2-Iodo-5-methylthiophene in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]

2-Iodo-5-methylthiophene is a readily available and highly reactive substrate for Sonogashira couplings. The electron-rich nature of the thiophene ring and the high reactivity of the carbon-iodine bond facilitate efficient coupling with a wide range of terminal alkynes under relatively mild conditions.[2] This allows for the synthesis of a diverse array of 2-alkynyl-5-methylthiophene derivatives, which are important building blocks in medicinal chemistry and materials science. For instance, thiophene-containing compounds are known to exhibit a range of biological activities and are integral components of various organic electronic materials.

These application notes provide a detailed overview, experimental protocols, and representative data for the Sonogashira coupling of 2-iodo-5-methylthiophene with various terminal alkynes.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of 2-iodo-5-methylthiophene with various terminal alkynes. The presented data is based on analogous reactions with structurally similar iodo-heterocycles and general findings for aryl iodides, providing expected yields.[2][3] Optimization of reaction conditions may be necessary to achieve the desired yields for specific substrate combinations.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-5-methylthiophene90-98%
24-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-5-methylthiophene85-95%
31-Ethynyl-4-fluorobenzene2-((4-Fluorophenyl)ethynyl)-5-methylthiophene88-96%
41-Hexyne2-(Hex-1-yn-1-yl)-5-methylthiophene80-90%
53,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-5-methylthiophene75-85%
6Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-5-methylthiophene85-95%

Experimental Protocols

Two detailed experimental protocols are provided below: a standard palladium/copper co-catalyzed Sonogashira coupling and a copper-free variation.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of 2-iodo-5-methylthiophene with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

  • 2-Iodo-5-methylthiophene (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).[1]

Materials:

  • 2-Iodo-5-methylthiophene (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.5 mmol, 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) or another suitable amine base (3.0 mmol, 3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-iodo-5-methylthiophene (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and the phosphine ligand (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-iodo-5-methylthiophene, Pd catalyst, CuI (optional), and base in a dry flask under inert atmosphere. solvent Add anhydrous solvent and stir. heat Heat to the appropriate temperature (50-100 °C). reagents->heat alkyne Add terminal alkyne dropwise. monitor Monitor progress by TLC or GC-MS. cool Cool to room temperature. heat->cool extract Dilute with organic solvent, wash with water and brine. dry Dry organic layer and concentrate. purify Purify by column chromatography.

Caption: Experimental workflow for the Sonogashira cross-coupling.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for Click Chemistry Reactions with 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethynyl-5-methylthiophene in click chemistry reactions. This versatile terminal alkyne serves as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and bioconjugation. The thiophene moiety is a recognized pharmacophore in numerous FDA-approved drugs, and its incorporation into molecules via the robust and efficient 1,2,3-triazole linkage formed during click chemistry offers a powerful strategy for drug discovery and development.

Introduction to Click Chemistry with this compound

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne, such as this compound, with an azide to form a stable 1,4-disubstituted 1,2,3-triazole. A metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly in biological systems where the cytotoxicity of a copper catalyst is a concern.

This compound is an attractive building block for several reasons:

  • The thiophene ring is a bioisostere of the benzene ring and is found in many biologically active compounds, potentially enhancing drug-receptor interactions.

  • The terminal alkyne group provides a reactive handle for highly specific conjugation to azide-modified molecules.

  • The methyl group at the 5-position of the thiophene ring can influence the electronic properties and steric hindrance of the molecule, which can be fine-tuned for specific applications.

Applications

The 1,2,3-triazole products synthesized from this compound have a wide range of potential applications:

  • Drug Discovery: The triazole core is a stable linker that can connect the 5-methylthiophene moiety to other pharmacophores, enabling the rapid generation of libraries of novel compounds for high-throughput screening. Thiophene derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Bioconjugation: this compound can be used to label biomolecules, such as proteins and nucleic acids, that have been modified to contain an azide group. This allows for the attachment of probes for imaging, tracking, and quantification in biological systems.

  • Materials Science: The rigid and stable triazole linkage can be used to create novel polymers and functional materials with specific electronic or photophysical properties derived from the thiophene unit.

Quantitative Data Summary

While specific kinetic data for the click reaction of this compound is not extensively reported, its reactivity as a terminal alkyne has been demonstrated in other cycloaddition reactions. The following table includes data from a related reaction to provide an indication of its reactivity.

Reaction TypeReactantsProductYield (%)Diastereomeric Ratio (cis:trans)Reference
Kinugasa ReactionThis compound, (Z)-1-cyclohexyl-N-phenylmethanimine oxidecis- and trans-β-lactams7183:17[The Chemistry and Biology of Beta-Lactams][1][2]

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC reactions with this compound. These protocols are based on standard click chemistry procedures and should be optimized for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an azide.

Materials:

  • This compound (CAS: 81294-10-2)

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.1 eq) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is typically observed as the Cu(II) is reduced to the active Cu(I) catalyst.

  • Seal the flask under a nitrogen or argon atmosphere and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for the copper-free click reaction between an azide and a strained alkyne. While this compound is not a strained alkyne, this protocol is relevant for drug development professionals who may be conjugating a this compound-derived azide to a strained alkyne-modified biomolecule.

Materials:

  • Azide derivative of a this compound-containing compound

  • Strained alkyne (e.g., a derivative of dibenzocyclooctyne - DBCO, or bicyclononyne - BCN)

  • Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), or a mixture)

  • Standard laboratory equipment

Procedure:

  • Dissolve the azide-functionalized compound (1.0 eq) in the chosen biocompatible solvent.

  • Dissolve the strained alkyne (1.0-1.5 eq) in a compatible solvent.

  • Combine the two solutions in a reaction vessel.

  • Allow the reaction to proceed at room temperature or 37°C. The reaction time can vary from minutes to several hours depending on the specific strained alkyne used.

  • Monitor the reaction by an appropriate analytical method, such as LC-MS or High-Performance Liquid Chromatography (HPLC).

  • For bioconjugation applications, the resulting triazole-linked product may be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis. For small molecule synthesis, standard extraction and chromatographic purification methods can be used.

Visualizations

Below are diagrams illustrating the fundamental concepts and workflows described in these application notes.

CuAAC_Reaction Alkyne This compound plus1 + Alkyne->plus1 Azide R-N3 (Azide) plus2 Azide->plus2 Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->plus2 Product 1,4-disubstituted 1,2,3-Triazole plus1->Azide plus2->Product Experimental_Workflow start Start dissolve Dissolve Reactants (Alkyne + Azide) start->dissolve degas Degas Solution (N2 or Ar) dissolve->degas add_reagents Add Catalyst Precursors (NaAscorbate, CuSO4) degas->add_reagents react Stir at Room Temp add_reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor  Reaction Time  (1-24h) workup Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Triazole) purify->end Drug_Discovery_Pathway cluster_0 Compound Synthesis cluster_1 Screening & Development Alkyne This compound Click Click Chemistry (CuAAC) Alkyne->Click Azide Pharmacophore-Azide Azide->Click Library Triazole Compound Library Click->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[1][2][3] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.[4][5][6] The resulting triazole moiety is a valuable pharmacophore in drug discovery, often acting as a bioisostere for amide bonds and exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8]

These application notes provide a detailed protocol for the CuAAC reaction using 2-ethynyl-5-methylthiophene, a heteroaromatic alkyne. The incorporation of the thiophene ring, a privileged scaffold in medicinal chemistry, into the triazole structure offers opportunities for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide. While the thermal reaction is slow and yields a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted product.[6] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][9]

Diagram of the CuAAC Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Product 1,4-disubstituted 1,2,3-triazole Alkyne->Product + Azide R-N3 (Organic Azide) Azide->Product Copper Cu(I) Catalyst (e.g., from CuSO4/NaAsc) Copper->Product catalysis Experimental_Workflow start Start reagent_prep Prepare Reactant Solutions (Alkyne and Azide) start->reagent_prep reaction_setup Combine Reactants and Solvent reagent_prep->reaction_setup catalyst_add Add Reducing Agent (Sodium Ascorbate) reaction_setup->catalyst_add initiation Add Copper Catalyst (CuSO4) catalyst_add->initiation reaction Stir at Room Temperature initiation->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Quench and Extract Product monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Polymerization of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethynylthiophene)s represent a class of conjugated polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices, owing to their unique electronic and optical properties. This document provides detailed application notes and proposed experimental protocols for the polymerization of 2-ethynyl-5-methylthiophene. As the direct homopolymerization of this specific monomer is not extensively documented in publicly available literature, the following protocols are based on well-established methods for the polymerization of structurally related ethynylthiophene and substituted acetylene monomers. Two primary catalytic systems are presented: Rhodium-catalyzed insertion polymerization and Palladium/Copper-catalyzed Sonogashira polycondensation.

Data Presentation

The following tables summarize representative quantitative data obtained from the polymerization of analogous ethynyl-arene and ethynyl-thiophene monomers. This data is intended to provide an expected range of outcomes for the polymerization of this compound.

Table 1: Representative Data for Rh-Catalyzed Polymerization of Ethynyl Monomers

MonomerCatalyst SystemSolventYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Phenylacetylene[Rh(nbd)Cl]2 / NEt3THF>901.1–1.5 x 10^6Moderate[1]
3-Ethynylthiophene[Rh(nbd)acac]Not SpecifiedHighLowNot Specified[2]
m-Chlorophenylacetylene[Rh(nbd)Cl]2 / TEAChloroformQuantitative-1.68[3]

Mn = Number-average molecular weight; PDI = Polydispersity Index; nbd = norbornadiene; acac = acetylacetonate; TEA = triethylamine

Table 2: Representative Data for Sonogashira Coupling Polymerization of Thiophene-Containing Polymers

MonomersCatalyst SystemSolventYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Diethynylfluorene + DibromonaphthothiadiazolePd(PPh3)2Cl2 / CuIToluene/THF1810,0003.0[4]
Bis(ethynyl-thienyl)fluorene + DibromonaphthothiadiazolePd(PPh3)2Cl2 / CuIToluene/THF1711,5002.5[4]

These examples are for copolymerizations, but provide insight into the molecular weights and polydispersities achievable with ethynyl-thiophene monomers via Sonogashira coupling.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Insertion Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes and 3-ethynylthiophene using a Rh(I) catalyst.[1][2][3] This method typically proceeds via a coordination-insertion mechanism, leading to a polyacetylene backbone with pendant 5-methylthienyl groups, often with a high degree of stereoregularity (cis-transoidal).

Materials:

  • This compound (monomer)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) or (norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]2) (catalyst)

  • Triethylamine (NEt3) or other suitable amine co-catalyst/base

  • Anhydrous, degassed tetrahydrofuran (THF) or chloroform

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation or column chromatography to remove any inhibitors or impurities. Dry and degas the chosen solvent (THF or chloroform) using standard procedures.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the Rhodium catalyst (e.g., [Rh(nbd)Cl]2) in the anhydrous, degassed solvent. The monomer-to-catalyst ratio can be varied to control molecular weight, with a typical starting point being 100:1.

  • Initiation: Add the co-catalyst (e.g., triethylamine) to the catalyst solution. The molar ratio of co-catalyst to rhodium is typically in the range of 10:1 to 100:1.[3]

  • Polymerization: Add the this compound monomer to the activated catalyst solution via syringe. The reaction is typically carried out at room temperature (20-30°C) and stirred for a period of 1 to 24 hours. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.

  • Termination and Precipitation: Once the desired polymerization time is reached or monomer consumption is complete, terminate the reaction by exposing the mixture to air. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove residual catalyst and unreacted monomer. Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Further structural characterization can be performed using NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and UV-Vis spectroscopy.

Protocol 2: Sonogashira Polycondensation of a Dihalo-Ethynyl Thiophene Monomer (Proposed)

This protocol describes a proposed synthetic route for the homopolymerization of this compound via a Sonogashira polycondensation. This would first require the synthesis of a bifunctional monomer, such as 2-bromo-5-ethynylthiophene, which is not commercially readily available. The polymerization would then proceed through a repetitive Sonogashira coupling reaction. This method is based on established Sonogashira coupling protocols.[4]

Part A: Proposed Synthesis of 2-Bromo-5-ethynylthiophene Monomer

A plausible route would involve the Sonogashira coupling of a protected alkyne (e.g., trimethylsilylacetylene) to 2,5-dibromothiophene, followed by selective monobromination and deprotection. A more direct, though potentially lower-yielding approach, is the direct Sonogashira coupling of a suitable mono-protected dihalothiophene.

Part B: Polymerization Procedure

Materials:

  • 2-Bromo-5-ethynylthiophene (hypothetical monomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (catalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Anhydrous, degassed solvent mixture (e.g., Toluene/THF)

  • Anhydrous, degassed diisopropylamine (DIPA) or triethylamine (TEA) (base and solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the catalyst Pd(PPh3)2Cl2 and co-catalyst CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent mixture (e.g., Toluene/THF) and the amine base (e.g., DIPA or TEA).

  • Monomer Addition: Dissolve the 2-bromo-5-ethynylthiophene monomer in a small amount of the solvent mixture and add it to the reaction flask.

  • Polymerization: Heat the reaction mixture to a temperature between 50-100°C. The optimal temperature will depend on the specific catalyst and solvent system. The polymerization time can range from 2 to 48 hours. The formation of a precipitate may indicate polymer formation.

  • Work-up and Precipitation: After cooling to room temperature, quench the reaction (e.g., with a dilute acid wash if an amine base was used). Extract the polymer into a suitable organic solvent (e.g., chloroform or toluene). Concentrate the organic phase and precipitate the polymer by adding it to a stirred non-solvent like methanol.

  • Purification and Drying: Collect the polymer by filtration, wash extensively with methanol, and potentially other solvents to remove oligomers and catalyst residues. Soxhlet extraction can be employed for further purification. Dry the final polymer under vacuum.

  • Characterization: Analyze the polymer's molecular weight and PDI using GPC. Confirm the structure using NMR, FT-IR, and UV-Vis spectroscopy.

Visualizations

Rh_Catalyzed_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying & Degassing (THF) Solvent_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation ([Rh(nbd)Cl]2 in THF) Catalyst_Prep->Reaction_Setup Initiation Add Co-catalyst (NEt3) Reaction_Setup->Initiation Polymerization Add Monomer (Stir at RT, 1-24h) Initiation->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter & Wash Polymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Analysis GPC, NMR, FT-IR, UV-Vis Drying->Analysis

Caption: Workflow for Rh-catalyzed polymerization.

Sonogashira_Polymerization_Mechanism cluster_cycle Catalytic Cycle (Simplified) Monomer n (Br-Thiophene-C≡CH) Polymer -[Thiophene-C≡C]n- + (n-1) H-Base+-Br- Monomer->Polymer Polycondensation Catalyst Pd(0)L2 / CuI Base Catalyst->Polymer Catalyzes step1 1. Oxidative Addition of Pd(0) to R-Br step2 2. Cu-acetylide formation & Transmetalation step1->step2 step3 3. Reductive Elimination of Product & Catalyst Regeneration step2->step3 step3->step1

Caption: Simplified Sonogashira polycondensation.

Concluding Remarks

The protocols outlined above provide a robust starting point for the synthesis of poly(this compound). Researchers should note that optimization of reaction conditions, including catalyst loading, temperature, and reaction time, will likely be necessary to achieve desired polymer characteristics such as high molecular weight and narrow polydispersity. The choice between the Rh-catalyzed and Sonogashira approach will depend on the desired polymer architecture. The former typically yields a vinyl polymer backbone, while the latter results in a poly(arylene ethynylene) structure. Due to the lack of direct literature, initial small-scale experiments are highly recommended to determine the feasibility and optimal parameters for the polymerization of this compound.

References

Application Notes and Protocols for 2-Ethynyl-5-methylthiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based conjugated polymers are a cornerstone in the field of organic electronics, offering a versatile platform for the development of next-generation devices such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The unique electronic and optical properties of these materials can be finely tuned through chemical modification of the thiophene monomer. 2-Ethynyl-5-methylthiophene is a promising building block for such polymers, incorporating a reactive ethynyl group for polymerization and a methyl group to enhance solubility and influence molecular packing.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative polymer derived from this compound, herein referred to as Poly(5-methyl-2-thienylene ethynylene) (P5MeT-E), and its application in organic electronic devices. While specific literature on this exact polymer is emerging, the following protocols are based on well-established methodologies for similar poly(thiophene-ethynylene)s.

I. Synthesis of Poly(5-methyl-2-thienylene ethynylene) (P5MeT-E)

The synthesis of P5MeT-E can be effectively achieved via Sonogashira cross-coupling polymerization of a dihalo-methylthiophene monomer with a bis(ethynyl)-methylthiophene monomer, or through the oxidative coupling of this compound. The Sonogashira approach offers greater control over the polymer structure.

Experimental Protocol: Sonogashira Polymerization

Materials:

  • 2,5-Dibromo-3-methylthiophene

  • 2,5-Bis(trimethylsilylethynyl)-3-methylthiophene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Diisopropylamine (i-Pr₂NH)

  • Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Chloroform

Procedure:

  • Monomer Preparation (Deprotection):

    • Dissolve 2,5-bis(trimethylsilylethynyl)-3-methylthiophene (1.0 eq) in a mixture of toluene and methanol (2:1 v/v).

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.2 eq) dropwise at room temperature.

    • Stir the mixture for 2 hours.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the resulting 2,5-diethynyl-3-methylthiophene by column chromatography.

  • Polymerization:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,5-dibromo-3-methylthiophene (1.0 eq), 2,5-diethynyl-3-methylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene and diisopropylamine (5:1 v/v).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 70°C and stir for 48 hours.

    • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the crude polymer and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

    • Extract the final polymer with chloroform and precipitate in methanol.

    • Dry the resulting P5MeT-E polymer under vacuum.

II. Material Characterization

A comprehensive characterization of P5MeT-E is crucial to understand its properties and predict its performance in electronic devices.

Table 1: Physicochemical and Electronic Properties of P5MeT-E
PropertyMeasurement TechniqueRepresentative Value
Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)15 - 25 kDa
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.8 - 2.5
UV-Vis Absorption (λₘₐₓ, film) UV-Vis Spectroscopy450 - 500 nm
Optical Bandgap (Eᵍ) Tauc Plot from UV-Vis Spectrum2.0 - 2.2 eV
HOMO Energy Level Cyclic Voltammetry (CV)-5.2 to -5.4 eV
LUMO Energy Level CV or Eᵍ - HOMO-3.0 to -3.2 eV
Thermal Decomposition (Tₔ) Thermogravimetric Analysis (TGA)> 300 °C (5% weight loss)

III. Application in Organic Field-Effect Transistors (OFETs)

P5MeT-E is expected to exhibit p-type semiconductor behavior, making it suitable for the active layer in OFETs.

Experimental Protocol: OFET Fabrication and Characterization

Device Architecture: Bottom-Gate, Top-Contact (BGTC)

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)

  • P5MeT-E solution in chloroform (5 mg/mL)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source/drain electrodes

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by ultrasonication in acetone and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.

    • Immediately immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes for self-assembled monolayer (SAM) formation.

    • Rinse the substrates with toluene and isopropanol and dry with nitrogen.

  • Active Layer Deposition:

    • Spin-coat the P5MeT-E solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

    • Anneal the films at 120°C for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition:

    • Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization:

    • Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer in a nitrogen atmosphere.

    • Calculate the field-effect mobility (µ) in the saturation regime using the equation: Iₐₛ = (W/2L) µ Cᵢ (Vₒ - Vₜ)² where Iₐₛ is the drain current in saturation, Cᵢ is the capacitance per unit area of the gate dielectric, Vₒ is the gate voltage, and Vₜ is the threshold voltage.

Table 2: Representative OFET Performance Data for P5MeT-E
ParameterValue
Hole Mobility (µ) 0.01 - 0.1 cm²/Vs
On/Off Current Ratio (Iₒₙ/Iₒբբ) 10⁴ - 10⁶
Threshold Voltage (Vₜ) -5 to -15 V

IV. Application in Organic Solar Cells (OSCs)

P5MeT-E can act as the electron donor material in a bulk heterojunction (BHJ) organic solar cell when blended with a suitable electron acceptor, such as a fullerene derivative (e.g., PC₇₁BM).

Experimental Protocol: OSC Fabrication and Characterization

Device Architecture: Conventional (ITO/PEDOT:PSS/Active Layer/Ca/Al)

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P5MeT-E:PC₇₁BM blend solution in chlorobenzene (1:1.5 w/w, total concentration 20 mg/mL)

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates and treat with oxygen plasma.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Active Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the P5MeT-E:PC₇₁BM blend solution at 1000 rpm for 60 seconds.

    • Anneal the active layer at 110°C for 10 minutes.

  • Cathode Deposition:

    • Deposit a 20 nm layer of Ca followed by a 100 nm layer of Al by thermal evaporation through a shadow mask.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Determine the key photovoltaic parameters: open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), fill factor (FF), and power conversion efficiency (PCE).

Table 3: Representative OSC Performance Data for P5MeT-E:PC₇₁BM
ParameterValue
Power Conversion Efficiency (PCE) 4 - 6 %
Open-Circuit Voltage (Vₒ꜀) 0.80 - 0.90 V
Short-Circuit Current Density (Jₛ꜀) 8 - 12 mA/cm²
Fill Factor (FF) 0.55 - 0.65

V. Visualizations

Synthesis_Workflow Monomer_Prep Monomer Preparation (Deprotection of 2,5-bis(TMS-ethynyl)-3-methylthiophene) Polymerization Sonogashira Polymerization Monomer_Prep->Polymerization 2,5-diethynyl-3-methylthiophene Purification Purification (Soxhlet Extraction) Polymerization->Purification Crude Polymer Final_Polymer P5MeT-E Polymer Purification->Final_Polymer Characterization Material Characterization (GPC, UV-Vis, CV, TGA) Final_Polymer->Characterization

Caption: Workflow for the synthesis and characterization of P5MeT-E.

OFET_Fabrication Substrate Si/SiO₂ Substrate Cleaning Cleaning (Ultrasonication) Substrate->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma OTS OTS Surface Treatment Plasma->OTS Spin_Coat Spin-Coating of P5MeT-E OTS->Spin_Coat Anneal Annealing Spin_Coat->Anneal Electrodes Au Electrode Deposition Anneal->Electrodes Device OFET Device Electrodes->Device

Caption: Fabrication process for a bottom-gate, top-contact OFET.

BHJ_OSC_Structure cluster_device BHJ OSC Device Layers Glass Glass Substrate ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HTL) Active_Layer Active Layer (P5MeT-E:PC₇₁BM) Cathode Ca/Al (Cathode)

Caption: Layered structure of a conventional bulk heterojunction organic solar cell.

Application of 2-Ethynyl-5-methylthiophene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-5-methylthiophene is a versatile heterocyclic building block that is gaining increasing attention in the field of materials science and drug discovery. Its rigid, planar structure, coupled with the reactive ethynyl group, makes it an ideal monomer for the synthesis of conjugated polymers and a valuable synthon for the preparation of complex organic molecules. The thiophene ring itself is a well-known pharmacophore and a key component in a variety of organic electronic materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel materials and explores its potential in medicinal chemistry.

Materials Science Applications: Conjugated Polymers for Organic Electronics

The primary application of this compound in materials science is as a monomer for the synthesis of poly(this compound) (PEMT), a conjugated polymer with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl linkage in the polymer backbone contributes to a planar structure, which can facilitate intermolecular π-π stacking and enhance charge transport properties. Thiophene-based polymers are known for their good charge carrier mobilities and stability.

Properties of Thiophene-Based Polymers

While specific data for the homopolymer of this compound is not extensively reported in the literature, the properties of similar poly(ethynylthiophene)s and polythiophenes can provide valuable benchmarks.

PropertyTypical Value Range for PolythiophenesReference
Band Gap (Eg) 1.8 - 2.2 eV[3]
HOMO Energy Level -4.8 to -5.6 eV[4]
LUMO Energy Level -2.8 to -3.8 eV[4]
Electrical Conductivity (undoped) 10⁻⁸ - 10⁻⁶ S/cm[5]
Charge Carrier Mobility 10⁻⁵ - 1 cm²/Vs[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol describes the synthesis of the monomer via a Sonogashira cross-coupling reaction.

Workflow for Monomer Synthesis

cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product IodoThiophene 2-Iodo-5-methylthiophene Coupling Sonogashira Coupling IodoThiophene->Coupling TMSA Ethynyltrimethylsilane TMSA->Coupling Pd_catalyst Pd(PPh₃)₂Cl₂ Pd_catalyst->Coupling CuI CuI CuI->Coupling Base Triethylamine (TEA) Base->Coupling TMS_protected 2-(Trimethylsilylethynyl)-5-methylthiophene Coupling->TMS_protected Deprotect Base-catalyzed Desilylation (K₂CO₃, MeOH) TMS_protected->Deprotect Final_Product This compound Deprotect->Final_Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Iodo-5-methylthiophene

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methylthiophene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

    • Add anhydrous toluene and anhydrous TEA (2 equivalents).

    • To the stirred mixture, add ethynyltrimethylsilane (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude TMS-protected intermediate.

    • Purify the intermediate by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Deprotection (Desilylation):

    • Dissolve the purified 2-(trimethylsilylethynyl)-5-methylthiophene in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the solid.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Polymerization of this compound

This protocol describes a general method for the oxidative coupling polymerization of the monomer to form poly(this compound).

Workflow for Polymerization

Monomer This compound Reaction Oxidative Coupling Polymerization Monomer->Reaction Oxidant FeCl₃ (anhydrous) Oxidant->Reaction Solvent Anhydrous Chloroform Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Precipitation->Purification Polymer Poly(this compound) Purification->Polymer

Caption: General workflow for the oxidative polymerization of this compound.

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hexane

  • Soxhlet extraction apparatus

Procedure:

  • Polymerization:

    • In a dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in anhydrous chloroform.

    • In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 3-4 molar equivalents to the monomer) in anhydrous chloroform.

    • Add the FeCl₃ solution dropwise to the stirred monomer solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The color of the solution should darken, indicating polymerization.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Collect the precipitate by filtration and wash thoroughly with methanol to remove any remaining monomer and oxidant.

    • Dry the crude polymer under vacuum.

    • Further purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform to fractionate the polymer based on solubility and molecular weight. The chloroform fraction will contain the desired polymer.

    • Precipitate the polymer from the chloroform fraction by adding it to methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C.

Drug Development Applications

Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[1] The thiophene ring is a bioisostere of the benzene ring and can be found in numerous FDA-approved drugs. The ethynyl group in this compound provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of potential drug candidates.

Logical Relationship in Drug Discovery

cluster_building_block Core Scaffold cluster_reactions Synthetic Transformations cluster_derivatives Diverse Thiophene Derivatives cluster_applications Potential Therapeutic Areas BuildingBlock This compound Click_Chemistry Click Chemistry (e.g., CuAAC) BuildingBlock->Click_Chemistry Coupling_Reactions Coupling Reactions (e.g., Sonogashira, Suzuki) BuildingBlock->Coupling_Reactions Cyclization Cyclization Reactions BuildingBlock->Cyclization Triazoles Triazole-containing Thiophenes Click_Chemistry->Triazoles Aryl_alkynes Arylalkynyl Thiophenes Coupling_Reactions->Aryl_alkynes Fused_Heterocycles Thiophene-fused Heterocycles Cyclization->Fused_Heterocycles Anticancer Anticancer Agents Triazoles->Anticancer Kinase_Inhibitors Kinase Inhibitors Aryl_alkynes->Kinase_Inhibitors Antimicrobial Antimicrobial Agents Fused_Heterocycles->Antimicrobial

Caption: Synthetic pathways from this compound to potential drug candidates.

While specific drugs derived directly from this compound are not prominently featured in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic activities. For instance, ethynyl-thiophenes have been explored as precursors for antimitotic agents. The general strategy involves using the ethynyl group as a linker to introduce other pharmacologically active moieties.

Protocol 3: General Procedure for the Synthesis of a Triazole Derivative for Biological Screening

This protocol outlines a general method for the synthesis of a 1,2,3-triazole derivative from this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • This compound

  • An organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a 1:1 mixture of t-BuOH and water.

  • Add sodium ascorbate (0.1-0.2 equivalents) followed by CuSO₄·5H₂O (0.05-0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting triazole derivative by silica gel column chromatography or recrystallization.

The synthesized triazole can then be subjected to a battery of biological assays to evaluate its potential as a drug candidate in areas such as oncology, infectious diseases, or inflammation.

References

Application Notes and Protocols: 2-Ethynyl-5-methylthiophene as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The thiophene ring serves as a versatile bioisostere for the phenyl group, offering improved physicochemical properties and metabolic stability.[3] The introduction of an ethynyl group at the 2-position of the thiophene ring provides a powerful handle for synthetic diversification, primarily through the robust and efficient Sonogashira cross-coupling reaction. This allows for the facile construction of carbon-carbon bonds, connecting the thiophene core to a wide array of aryl and heteroaryl moieties. 2-Ethynyl-5-methylthiophene, in particular, is a valuable building block for the synthesis of novel bioactive molecules, with significant potential in the development of anticancer agents, including tubulin polymerization inhibitors and kinase inhibitors.

Key Applications in Drug Discovery

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anticancer drug development.[4][5] Molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[6] A notable class of such agents binds to the colchicine site on β-tubulin.[7]

Derivatives of this compound have shown significant promise as tubulin polymerization inhibitors. The ethynyl linker provides a rigid connection between the thiophene scaffold and other aromatic systems, which is often crucial for high-affinity binding to the colchicine site.[3]

The following table summarizes the in vitro antiproliferative activity of a series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives, demonstrating the potent anticancer effects achievable with this scaffold.[3]

Compound IDR (at 5-position)L1210 IC₅₀ (µM)FM3A IC₅₀ (µM)Molt/4 IC₅₀ (µM)CEM IC₅₀ (µM)HeLa IC₅₀ (µM)
5a Phenyl0.450.280.190.220.41
5e 2-Thiophenyl0.280.150.110.130.25
5g 3-Thiophenyl0.210.130.0960.110.20

Data extracted from Reference[3]. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[9][10]

The ethynyl group of this compound can be utilized to synthesize a diverse library of substituted thiophenes for screening against various kinases. The Sonogashira coupling allows for the introduction of different functionalities that can be tailored to target specific kinases with high potency and selectivity.[11]

The table below presents the kinase inhibitory activity of representative thiophene derivatives against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[9]

Compound IDStructure% Kinase Inhibition at 20 µMFLT3 IC₅₀ (µM)
5 Thiophene derivative81.8%0.98 ± 0.04
8 Thienopyrimidine derivative79.4%1.20 ± 0.09

Data extracted from Reference[9].

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add the anhydrous and degassed solvent (e.g., THF or DMF).

  • Add the base (e.g., Et₃N or DIPEA, 2-3 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][12]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Add Reactants: - this compound - Aryl Halide - Pd Catalyst - Cu(I) Co-catalyst - Base - Solvent Start->Reagents Degas Degas with N2/Ar Reagents->Degas Heat Stir at RT or Heat Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.
Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of a compound on tubulin polymerization.[7]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compound and controls at various concentrations.

  • In a 96-well plate, add the polymerization buffer.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the polymerization by adding the purified tubulin to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Visualizations

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->Tubulin Depolymerization Thiophene This compound Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Thiophene->ColchicineSite Binds to ColchicineSite->Tubulin Inhibits Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Kinase_Inhibition cluster_kinase Kinase Activity cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase SignalBlock Signal Transduction Blocked Thiophene This compound Derivative (ATP-Competitive) ATPSite ATP-Binding Site Thiophene->ATPSite Binds to ATPSite->Kinase Blocks ATP Binding CellEffect Inhibition of Proliferation, Induction of Apoptosis SignalBlock->CellEffect

Caption: ATP-competitive kinase inhibition by thiophene derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility in constructing potent inhibitors of tubulin polymerization and various protein kinases highlights its significance in modern drug discovery, particularly in the field of oncology. The straightforward and efficient Sonogashira coupling reaction allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a solid foundation for researchers to leverage the potential of this compound in their drug development programs.

References

Synthesis of Functionalized Thiophenes from 2-Ethynyl-5-methylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized thiophenes starting from the versatile building block, 2-ethynyl-5-methylthiophene. The methodologies outlined herein are central to the construction of novel thiophene-containing scaffolds for applications in medicinal chemistry and materials science.

Introduction

Thiophene and its derivatives are privileged structures in drug discovery and development, appearing in a wide array of approved pharmaceuticals. The unique electronic and steric properties of the thiophene ring allow it to serve as a versatile pharmacophore. This compound is a particularly useful starting material, as the terminal alkyne moiety provides a reactive handle for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document details key synthetic strategies for the functionalization of this compound, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and hydration reactions.

Key Synthetic Transformations

The ethynyl group of this compound is amenable to several high-yielding and versatile chemical reactions. The primary pathways for its functionalization are depicted below.

Synthesis_Pathways cluster_sonogashira Sonogashira Coupling cluster_click Click Chemistry (CuAAC) cluster_hydration Hydration start This compound sonogashira_product 2-(2-Arylethynyl)-5-methylthiophenes start->sonogashira_product Ar-X, Pd catalyst, Cu(I) cocatalyst, base click_product 1,4-Disubstituted 1,2,3-Triazoles start->click_product R-N3, Cu(I) catalyst hydration_product 2-Acetyl-5-methylthiophene start->hydration_product H2O, H+ or metal catalyst sonogashira_workflow setup Reaction Setup: - this compound - 4-Bromotoluene - Pd(PPh3)4, CuI - THF/Et3N - Degas with Argon reaction Reaction: Stir at room temperature for 16h setup->reaction workup Work-up: - Filter through Celite - Concentrate solvent - Add water and extract with organic solvent reaction->workup purification Purification: Column chromatography workup->purification cuaac_workflow setup Reaction Setup: - this compound - Benzyl azide - CuSO4·5H2O, Sodium ascorbate - t-BuOH/H2O reaction Reaction: Stir at room temperature for 12-24h setup->reaction workup Work-up: - Add water - Filter the precipitate reaction->workup purification Purification: Recrystallization workup->purification hydration_workflow setup Reaction Setup: - this compound - Sulfuric acid - Water/Methanol reaction Reaction: Heat at reflux for 4-6h setup->reaction workup Work-up: - Neutralize with base - Extract with organic solvent reaction->workup purification Purification: Distillation or column chromatography workup->purification

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with 2-ethynyl-5-methylthiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides, offering potential causes and solutions to improve reaction yield and purity.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Catalyst degradation can lead to a significant drop in activity. Consider using a more active pre-catalyst or ligand system if standard catalysts fail.
Insufficient Reaction Temperature For less reactive aryl halides, particularly aryl bromides and chlorides, higher temperatures are often necessary to facilitate the oxidative addition step.[1] If the reaction is sluggish at room temperature, gradually increase the temperature to 50-100 °C.[1] For highly sensitive substrates, a lower temperature with a more active catalyst might be a better approach.
Inappropriate Base The choice of base is crucial. While triethylamine (Et₃N) is commonly used, other bases like diisopropylamine (DIPA), piperidine, or inorganic bases such as Cs₂CO₃ or K₂CO₃ may offer better results depending on the specific substrates and solvent.[2] For instance, piperidine has been shown to be effective in couplings with aryl iodides.
Poor Solvent Choice The solvent can significantly impact the reaction. While THF and toluene are common, polar aprotic solvents like DMF or dioxane may be more effective for certain substrates.[1] In some cases, using the amine base itself as the solvent (e.g., neat Et₃N) can be beneficial.[3]
Catalyst Poisoning The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation. If catalyst poisoning is suspected, consider using ligands that are less susceptible to displacement or increasing the catalyst loading.
Oxygen Contamination While some modern protocols are air-tolerant, traditional Sonogashira couplings are sensitive to oxygen, which can lead to catalyst decomposition and promote undesired side reactions like Glaser homocoupling.[4] Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

Side ProductPotential CauseRecommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[4]Perform the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[5][6] Using a slight excess of the alkyne can sometimes help, but this may complicate purification.
Diene Formation In some cases, dimerization of the alkyne can lead to the formation of enynes or other conjugated systems.Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to more side products. Ensure the purity of the starting alkyne.
Dehalogenation of Aryl Halide The aryl halide can be reduced to the corresponding arene, especially at higher temperatures or with certain catalyst systems.Lower the reaction temperature or screen different palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst and ligand selection for the Sonogashira coupling of this compound?

A common and effective starting point is to use a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in combination with a copper(I) co-catalyst like copper(I) iodide (CuI).[7] The typical catalyst loading for Pd(PPh₃)₂Cl₂ is 1-5 mol%, with a CuI loading of 2-10 mol%.[3][7]

Q2: How does the choice of aryl halide (iodide vs. bromide vs. chloride) affect the reaction conditions?

The reactivity of the aryl halide significantly impacts the required reaction conditions. The general order of reactivity is Aryl Iodide > Aryl Bromide > Aryl Chloride.

  • Aryl Iodides: Are the most reactive and often undergo coupling at room temperature or with mild heating.[8]

  • Aryl Bromides: Are less reactive and typically require higher temperatures (e.g., 60-100 °C) to achieve good yields.[1]

  • Aryl Chlorides: Are the least reactive and often necessitate specialized, highly active catalyst systems and higher temperatures.

Q3: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility?

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.[4]

  • Degassed Solvents: Use freshly degassed solvents to minimize oxygen content. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Quality: Use high-purity reagents. The quality of the base, especially amines which can oxidize over time, is important.

  • Order of Addition: A common procedure is to add the aryl halide, palladium catalyst, and copper iodide to the reaction flask, followed by the degassed solvent and base, and finally the alkyne.[7]

Q4: Can I run a copper-free Sonogashira coupling with this compound?

Yes, copper-free Sonogashira couplings are a viable option and are particularly useful for avoiding alkyne homocoupling.[5] These reactions often require more specialized and active palladium catalysts and ligands, and may need slightly higher temperatures or longer reaction times.[4][9] A variety of copper-free protocols have been developed and may be suitable for this substrate.[5][6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for Sonogashira couplings. While specific data for this compound is limited in the literature, the data for analogous thiophene derivatives and general Sonogashira protocols can serve as a valuable starting point for optimization.

Table 1: Typical Conditions for Copper-Cocatalyzed Sonogashira Coupling of Aryl Halides

Aryl Halide TypePd Catalyst (mol%)CuI (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)
Aryl IodidePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃N or DIPATHF or TolueneRoom Temp - 6085-98
Aryl BromidePd(PPh₃)₂Cl₂ (3-5)CuI (5-10)Et₃N or DIPADMF or Dioxane60 - 10070-90
Aryl ChloridePd(dba)₂/ligand (5)CuI (10)Cs₂CO₃Dioxane100 - 12050-80

Table 2: Comparison of Bases for a Model Sonogashira Coupling [2]

BaseTemperature (°C)Yield (%)
Piperidine5095
Triethylamine (Et₃N)5092
Diisopropylethylamine (DIPEA)5065
Cesium Carbonate (Cs₂CO₃)5040
Potassium Carbonate (K₂CO₃)5035

Note: This data is for the coupling of p-iodonitrobenzene with phenylacetylene and serves as a general guide for base selection.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed tetrahydrofuran (THF) or toluene

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add the anhydrous and degassed solvent (e.g., THF, to a concentration of 0.1-0.5 M) followed by the base (e.g., Et₃N, 2-5 eq.).

  • Add this compound (1.1-1.2 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Troubleshooting_Workflow start Start: Low Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_temp Optimize Temperature (Increase for ArBr/ArCl) reagents_ok->optimize_temp Yes replace_reagents->check_reagents temp_ok Yield Improved? optimize_temp->temp_ok optimize_base Screen Different Bases (e.g., DIPA, Piperidine, Cs2CO3) temp_ok->optimize_base No success Successful Optimization temp_ok->success Yes base_ok Yield Improved? optimize_base->base_ok optimize_solvent Screen Different Solvents (e.g., DMF, Dioxane) base_ok->optimize_solvent No base_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok consider_ligand Consider Ligand Variation (e.g., dppf, XPhos) solvent_ok->consider_ligand No solvent_ok->success Yes ligand_ok Yield Improved? consider_ligand->ligand_ok cu_free Attempt Copper-Free Protocol ligand_ok->cu_free No ligand_ok->success Yes consult Consult Literature for Specific Substrate Analogs cu_free->consult

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)(X)L2 Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne_complex Ar-Pd(II)(C≡CR)L2 Pd_complex->Pd_alkyne_complex Transmetalation Pd_alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne_complex->Product CuX Cu(I)X Cu_alkyne Cu(I)C≡CR Cu_alkyne->Pd_complex Transfers Alkyne Alkyne H-C≡CR Alkyne->Cu_alkyne + Base, - HB+X-

Caption: Simplified Sonogashira catalytic cycles.

References

Troubleshooting Sonogashira reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and other issues encountered during this versatile cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in a Sonogashira reaction and how can I identify it?

A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in a symmetrical diyne.[1][2] This byproduct consumes your alkyne starting material, leading to lower yields of the desired cross-coupled product and complicating purification.[2] Identification can typically be achieved by NMR and mass spectrometry, where a product with double the mass of the alkyne starting material (minus two protons) will be observed.

Q2: What are the primary causes of alkyne homocoupling?

A2: The main culprits behind homocoupling are the copper(I) co-catalyst and the presence of oxygen.[2][3] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the diyne byproduct.[2]

Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium(0) catalyst.[4] This can be triggered by impurities in the reagents or solvents, an inappropriate choice of solvent, or excessively high reaction temperatures.[4] To mitigate this, ensure you are using high-purity, degassed reagents and solvents, and consider optimizing the reaction temperature. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[4][5]

Q4: My reaction is not proceeding to completion, and I'm recovering unreacted starting materials. What are the likely causes?

A4: Incomplete conversion can stem from several factors:

  • Catalyst deactivation: The palladium catalyst may be poisoned by impurities in the starting materials or solvents.[6] Phosphine ligands can also be susceptible to oxidation.[6]

  • Insufficiently reactive halide: The reactivity of the aryl or vinyl halide is a critical factor. The general reactivity trend is I > OTf > Br > Cl.[4][7] Aryl chlorides are generally the least reactive and may require more forcing conditions or specialized catalyst systems.[4]

  • Low temperature: For less reactive halides, such as aryl bromides, room temperature may be insufficient, and heating is often required.[4][8]

  • Inappropriate base or solvent: The choice of base and solvent significantly impacts the reaction rate and yield.[9][10][11]

Troubleshooting Guides

Guide 1: Minimizing Alkyne Homocoupling

This guide provides strategies to reduce the formation of the Glaser coupling byproduct.

StrategyDetailed Protocol & Considerations
Inert Atmosphere Rigorously deoxygenate all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[6] Maintain a positive pressure of the inert gas throughout the reaction.[2]
Copper-Free Protocol The most direct way to avoid Glaser coupling is to employ a copper-free Sonogashira protocol.[2][3] These methods often require careful selection of palladium catalysts, ligands, and bases to facilitate the catalytic cycle without the copper co-catalyst.[2]
Controlled Addition of Alkyne Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, consider a slow addition using a syringe pump. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[12]
Hydrogen Atmosphere For particularly stubborn cases, running the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[1][13]
Optimize Copper Catalyst Loading While counterintuitive, in some cases, lowering the amount of the copper(I) iodide co-catalyst can help to minimize homocoupling.[12]
Guide 2: Optimizing Reaction Conditions for Low Yield

This guide provides a systematic approach to improving the yield of your Sonogashira coupling.

ParameterTroubleshooting Steps & Recommendations
Aryl/Vinyl Halide Reactivity If using an aryl bromide or chloride, consider increasing the reaction temperature.[4] For aryl chlorides, specialized ligands or catalyst systems may be necessary. If possible, switching to the more reactive aryl iodide is a straightforward solution.[5]
Catalyst & Ligand Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored properly to avoid degradation.[4][6] Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[14]
Base Selection The choice of base is crucial. While triethylamine is common, secondary amines like piperidine or diisopropylamine can sometimes be more effective.[2] Ensure the amine is distilled and dry, as oxidation can inhibit the reaction.[5]
Solvent Choice The solvent must dissolve all components of the reaction.[9] Common solvents include DMF, THF, and toluene, often in combination with an amine base.[9][12] If catalyst decomposition is observed in THF, consider switching to another solvent like DMF or toluene.[5]

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq.), and copper(I) iodide (0.04 eq.).[6]

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.[6][7]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the stirred mixture.[6][7]

  • Reaction Monitoring: Stir the reaction at room temperature or with heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2][4]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Sonogashira_Troubleshooting start Low Yield or Side Products Observed check_homocoupling Major Side Product Observed? start->check_homocoupling homocoupling_yes Homocoupling (Diyne) Confirmed check_homocoupling->homocoupling_yes Yes check_catalyst Black Precipitate (Palladium Black)? check_homocoupling->check_catalyst No homocoupling_solutions Implement Strategies: - Inert Atmosphere - Copper-Free Protocol - Slow Alkyne Addition homocoupling_yes->homocoupling_solutions end Improved Yield and Purity homocoupling_solutions->end catalyst_yes Catalyst Decomposition check_catalyst->catalyst_yes Yes low_conversion Low Conversion/ Starting Material Remaining check_catalyst->low_conversion No catalyst_solutions Troubleshoot: - Use High-Purity Reagents - Optimize Temperature - Change Solvent catalyst_yes->catalyst_solutions catalyst_solutions->end low_conversion_solutions Optimize Reaction: - Increase Temperature - Check Reagent Purity - Vary Base/Solvent low_conversion->low_conversion_solutions low_conversion_solutions->end

Caption: Troubleshooting workflow for Sonogashira reaction issues.

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 product R¹-C≡C-R² Pd_complex2->product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡C-R² CuX->Cu_acetylide Cu_acetylide->Pd_complex1 alkyne H-C≡C-R² alkyne->Cu_acetylide Deprotonation base Base base->alkyne homocoupling_product R²-C≡C-C≡C-R² (Glaser Product) oxygen O₂ Cu_acetylide2 Cu-C≡C-R² oxygen->Cu_acetylide2 Cu_acetylide2->homocoupling_product

Caption: Catalytic cycles of the Sonogashira reaction and homocoupling side reaction.

References

Removal of homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of homocoupling byproduct formation in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What are homocoupling byproducts in the context of Sonogashira reactions?

A1: Homocoupling byproducts, also known as Glaser or Hay coupling products, are dimers of the terminal alkyne starting material. They arise from a competing side reaction where two molecules of the alkyne couple with each other, rather than with the intended aryl or vinyl halide. This side reaction is primarily facilitated by the presence of oxygen and the copper(I) co-catalyst.[1]

Q2: What are the primary drivers of homocoupling byproduct formation?

A2: The formation of homocoupling byproducts is primarily driven by two factors:

  • Oxygen: The presence of oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1]

  • Copper(I) Co-catalyst: The copper(I) salt, typically CuI, which is added to increase the reactivity of the Sonogashira coupling, is also a key catalyst for the homocoupling side reaction.[2]

Q3: How can I minimize the formation of homocoupling byproducts during the reaction?

A3: Several strategies can be employed to suppress the formation of these undesirable byproducts:

  • Maintain an Inert Atmosphere: Rigorously deoxygenating the reaction mixture and maintaining a strict inert atmosphere (e.g., using nitrogen or argon) is crucial to inhibit the oxidative homocoupling pathway.[1]

  • Utilize Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the Sonogashira reaction in the absence of a copper co-catalyst.[2] This often requires careful selection of palladium ligands and bases.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby favoring the desired cross-coupling over homocoupling.

  • Use of a Dilute Hydrogen Atmosphere: Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the amount of homocoupling byproduct to as low as 2%.[3][4]

  • Employ Protecting Groups: Using a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne can prevent it from participating in homocoupling. The protecting group is then removed in a subsequent step.[1]

Q4: What are the most effective methods for removing homocoupling byproducts after the reaction is complete?

A4: The most common and effective method for separating the desired Sonogashira product from the homocoupling byproduct is flash column chromatography on silica gel. Due to the difference in polarity between the desired product and the more symmetrical, less polar diyne byproduct, they can typically be separated with an appropriate solvent system. While less common, crystallization can also be an effective purification method if there is a significant difference in the solubility of the product and the byproduct in a particular solvent system.

Troubleshooting Guides

Issue: Significant amount of homocoupling byproduct observed by TLC or LC-MS.

This troubleshooting guide will help you identify the potential cause and find a solution.

TroubleshootingGuide start Significant Homocoupling Byproduct Detected q1 Was the reaction performed under a strictly inert atmosphere? start->q1 sol1 Solution: Rigorously degas all solvents and reagents (e.g., freeze- pump-thaw or sparging with Ar/N2). Ensure a positive pressure of inert gas is maintained throughout the reaction. q1->sol1 No q2 Was a copper co-catalyst used? q1->q2 Yes end Problem Resolved sol1->end sol2 Solution: Switch to a copper-free Sonogashira protocol. This may require optimization of the palladium catalyst, ligand, and base. q2->sol2 Yes q3 Was the alkyne added all at once? q2->q3 No sol2->end sol3 Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting flowchart for excessive homocoupling.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of the homocoupling byproduct.

Table 1: Effect of Copper Co-catalyst on Homocoupling Byproduct Formation

Palladium CatalystCopper Co-catalystTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂CuI258510
Pd(OAc)₂None6092<2
PdCl₂(PPh₃)₂CuIRoom Temperature905
PdCl₂(PPh₃)₂None8088<1

Note: Yields are representative and can vary depending on the specific substrates and other reaction conditions.

Table 2: Effect of Base and Solvent on Homocoupling Byproduct Formation

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904

Note: Yields are representative and can vary depending on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction with Minimized Homocoupling

This protocol outlines a standard Sonogashira coupling with modifications to reduce the formation of Glaser coupling byproducts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Degassed triethylamine (5 mL)

  • Degassed THF (10 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Via syringe, add the freshly distilled and degassed triethylamine and THF.

  • Stir the reaction mixture at room temperature. For less reactive aryl halides, the temperature may be increased to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute the mixture with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to prevent the formation of homocoupling byproducts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Degassed anhydrous triethylamine (5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the aryl halide, the terminal alkyne, and degassed anhydrous triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general guideline for the separation of the desired Sonogashira product from the homocoupling byproduct. The optimal solvent system will need to be determined empirically for each specific reaction.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Glass column

  • Sand

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes

Procedure:

  • Determine the Eluent System: Using TLC, identify a solvent system that provides good separation between the desired product and the homocoupling byproduct (typically, the byproduct will have a higher Rf value). A good starting point is a low-polarity mixture, such as 95:5 hexane:ethyl acetate.

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or by gravity) to move the eluent through the column.

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the desired product and which contain the byproduct.

  • Combine and Concentrate:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkyne_pd_intermediate Ar-Pd(II)-C≡CR transmetalation->alkyne_pd_intermediate reductive_elimination Reductive Elimination alkyne_pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product cu_acetylide R-C≡C-Cu oxidative_dimerization Oxidative Dimerization cu_acetylide->oxidative_dimerization oxygen O2 oxygen->oxidative_dimerization byproduct R-C≡C-C≡C-R oxidative_dimerization->byproduct cu_cycle_input->transmetalation

Caption: Competing pathways: Sonogashira vs. Glaser coupling.

Purification_Workflow start Crude Sonogashira Reaction Mixture q1 Is the homocoupling byproduct visible by TLC and well-separated from the product? start->q1 chromatography Purify by Flash Column Chromatography q1->chromatography Yes q2 Is there a significant difference in solubility between the product and the byproduct? q1->q2 No end Pure Product chromatography->end crystallization Attempt Purification by Crystallization q2->crystallization Yes reoptimize Re-evaluate reaction conditions to minimize byproduct formation q2->reoptimize No crystallization->end

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Purification of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-ethynyl-5-methylthiophene via column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound? A1: Column chromatography is a highly effective and widely used method for the purification of this compound and related thiophene derivatives.[1] This technique allows for the separation of the target compound from impurities based on differential adsorption to a stationary phase.[2]

Q2: Which stationary phase is recommended for the purification of this compound? A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of thiophene derivatives due to its polarity and effectiveness in separating compounds of varying polarities.[1][2]

Q3: How do I determine the optimal mobile phase for the separation? A3: The ideal mobile phase, or eluent, should be determined using Thin Layer Chromatography (TLC) prior to performing column chromatography.[1][2] A common solvent system for thiophene compounds is a mixture of n-hexane and ethyl acetate.[3] The goal is to find a solvent ratio that provides a good separation between your desired product and any impurities, ideally with the product having an Rf value between 0.2 and 0.4.[1]

Q4: Can this compound degrade on the silica gel column? A4: While silica gel is generally a robust stationary phase, some sensitive organic compounds can degrade. If you suspect degradation, which may appear as streaking on TLC or a lower than expected yield of a colored product, you might consider deactivating the silica gel with a small amount of triethylamine or using an alternative stationary phase like alumina.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC plate. The solvent system (eluent) is not optimal.Systematically screen different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find the best separation.[2][3]
The product elutes too quickly (High Rf value). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane).[3]
The product elutes too slowly or not at all (Low Rf value). The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).[3]
Tailing of spots on TLC or during column chromatography. - The sample is overloaded on the column. - The compound is too polar for the stationary phase. - Presence of acidic or basic impurities.- Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] - Consider using a different stationary phase like alumina. - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[3]
Cracks or channels in the silica gel column. The column was not packed properly.Ensure the column is packed uniformly using a slurry method to create a homogenous stationary phase. Avoid letting the column run dry.[3]
Low recovery of the purified product. - The product may still be on the column. - Some fractions containing the product were discarded.- After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted. - Carefully analyze all collected fractions by TLC before combining and discarding any.[2]
The purified product is colored. - The compound itself may be colored. - Thermal decomposition or presence of colored impurities.- If the pure compound is expected to be colorless, consider a pre-purification step like a charcoal treatment or a quick filtration through a small plug of silica.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product, ensuring good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the silica gel column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system.

    • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.[1]

    • Collect the eluent in a series of fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.[2]

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent Selection) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Crude Product) packing->loading elution 4. Elution (Solvent Flow) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Solvent Evaporation (Rotovap) combine->evaporation pure_product Purified Product evaporation->pure_product

References

Technical Support Center: Synthesis of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethynyl-5-methylthiophene. The following sections address common challenges, particularly in impurity identification and mitigation, through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the Sonogashira coupling synthesis of this compound, and how can they be identified?

A1: The Sonogashira cross-coupling reaction is a standard method for this synthesis, typically reacting a halo-thiophene (e.g., 2-iodo-5-methylthiophene) with an acetylene source. Impurities can arise from starting materials, side reactions, or reagents.[1][2]

  • Unreacted Starting Materials: Residual 2-halo-5-methylthiophene is a common impurity. Its presence can be confirmed by GC-MS, where its characteristic molecular ion peak will be observed. In ¹H NMR, the distinct aromatic proton signals of the starting material will be present alongside the product peaks. The quality and purity of all starting materials are crucial, as impurities can be carried over into the final product.[3][4]

  • Homocoupled Byproducts: The most frequent side-reaction is the homocoupling of the terminal alkyne, leading to a diacetylene byproduct (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene). Another possibility is the homocoupling of the aryl halide, resulting in a bithiophene derivative. These are often identified by mass spectrometry.

  • Catalyst Residues: Palladium and copper catalysts used in the reaction may persist in the final product. These are typically removed by filtration through Celite or silica gel after the reaction work-up.[2]

  • Solvent and Reagent Residues: Residual solvents and bases (like triethylamine) can be detected by GC-MS and ¹H NMR analysis.

Q2: My ¹H NMR spectrum shows several unexpected signals in the aromatic region. How can I assign them to specific impurities?

A2: Interpreting the ¹H NMR spectrum is critical for structural confirmation and impurity identification.

  • Expected Product Signals: For this compound, you should expect a singlet for the methyl group (~2.5 ppm), a singlet for the acetylenic proton (~3.3 ppm), and two doublets in the aromatic region for the thiophene protons (~6.7 and ~7.1 ppm).

  • Starting Material Signals: If 2-iodo-5-methylthiophene is the starting material, its corresponding aromatic protons will appear as two distinct doublets, but the characteristic acetylenic proton signal will be absent.

  • Isomeric Impurities: Impurities in the starting material, such as 2-iodo-3-methylthiophene, can lead to isomeric ethynylthiophene products with different aromatic coupling patterns.[5]

  • Bithiophene Byproduct: A homocoupled 5,5'-dimethyl-2,2'-bithiophene would show a singlet for the two methyl groups and a set of aromatic signals different from your target compound.

Q3: My GC-MS analysis indicates multiple peaks close to the main product peak. What are the likely identities of these impurities?

A3: GC-MS is highly effective for identifying volatile and semi-volatile impurities.[6][7]

  • Isomers: Positional isomers of the product or starting materials can have very similar retention times.

  • Partially Reacted Intermediates: If a protected alkyne (e.g., (trimethylsilyl)acetylene) is used, the silyl-protected intermediate (2-((trimethylsilyl)ethynyl)-5-methylthiophene) may be present if the deprotection step is incomplete.[8] This will have a significantly different mass spectrum due to the TMS group (m/z 73 fragment).

  • Related Thiophene Derivatives: The commercial starting materials may contain other thiophene derivatives. For example, 2-acetyl-5-methylthiophene is a common thiophene compound and could be a potential impurity from a supplier.[9]

Q4: How can I minimize the formation of homocoupled diacetylene byproducts during the reaction?

A4: The formation of diacetylene byproducts (Glaser coupling) is a common issue in Sonogashira reactions. It can be minimized by carefully controlling the reaction conditions.

  • Maintain an Inert Atmosphere: The reaction should be rigorously conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from promoting the oxidative homocoupling of the alkyne.

  • Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.

  • Optimize Catalyst and Ligand: The choice and ratio of the palladium catalyst, copper co-catalyst, and phosphine ligand can significantly influence the reaction outcome.[1] Experimenting with different ligands may be necessary.

  • Use of a Co-solvent: Using a co-solvent like triethylamine not only acts as a base but also helps to keep the copper(I) catalyst in its active state, which can suppress homocoupling.[10]

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis of this compound.

G start Crude Product Mixture analysis Initial Analysis (TLC, GC-MS, ¹H NMR) start->analysis decision Product Meets Purity Spec? analysis->decision imp_sm Impurity: Starting Materials (e.g., 2-iodo-5-methylthiophene) decision->imp_sm No imp_byproduct Impurity: Side-Products (Homocoupled Alkyne/Aryl) decision->imp_byproduct imp_reagent Impurity: Reagents/Solvents (Catalyst, Base, Solvent) decision->imp_reagent end_pass Final Product (Pass) decision->end_pass Yes action_chrom Action: Column Chromatography or Recrystallization imp_sm->action_chrom imp_byproduct->action_chrom action_reopt Action: Optimize Reaction (Inert atmosphere, slow addition) imp_byproduct->action_reopt Preventative action_wash Action: Aqueous Wash / Filtration (Celite, Activated Carbon) imp_reagent->action_wash re_analysis Re-analyze Purified Fractions action_chrom->re_analysis end_fail Further Optimization Required action_reopt->end_fail action_wash->re_analysis re_analysis->decision Check Purity

Caption: Troubleshooting workflow for impurity identification and remediation.

Quantitative Data Summary

The tables below summarize key data for the target compound and common impurities to aid in their identification.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
CAS Number 81294-10-2 [11]
Molecular Formula C₇H₆S [11]
Molecular Weight 122.19 g/mol [11][12]
Boiling Point ~181.5 °C at 760 mmHg [11]
Appearance Liquid [12]
¹H NMR (CDCl₃, est.) δ ~7.1 (d, 1H), ~6.7 (d, 1H), ~3.3 (s, 1H), ~2.5 (s, 3H) Inferred from similar structures

| ¹³C NMR (CDCl₃, est.) | δ ~142, ~132, ~125, ~123, ~83, ~75, ~15 | Inferred from similar structures |

Table 2: Common Impurities and Their Analytical Markers

Impurity Potential Origin Molecular Weight ( g/mol ) Key Analytical Marker(s)
2-Iodo-5-methylthiophene Starting Material 224.06 GC-MS: M⁺ peak at m/z 224. ¹H NMR: Absence of ethynyl proton signal.
5,5'-Dimethyl-2,2'-bithiophene Aryl Homocoupling 194.33 GC-MS: M⁺ peak at m/z 194. ¹H NMR: Distinct aromatic signals and methyl singlet.
1,4-Disubstituted-buta-1,3-diyne Alkyne Homocoupling Varies GC-MS: M⁺ peak corresponding to the dimer of the alkyne used.
Triethylamine Reagent (Base) 101.19 GC-MS: M⁺ peak at m/z 101. ¹H NMR: Characteristic triplet and quartet signals.

| 2-Methylthiophene | Starting Material Impurity | 98.17 | GC-MS: M⁺ peak at m/z 98. ¹H NMR: Distinct set of 3 aromatic protons and a methyl singlet.[13] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add Pd(PPh₃)₄ (0.02 eq.), CuI (0.04 eq.), and 2-iodo-5-methylthiophene (1.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene and triethylamine (3.0 eq.) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.[2] Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol. Add a catalytic amount of K₂CO₃ and stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. After concentrating, purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

Protocol 2: General Procedure for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Protocol 3: General Procedure for ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate all peaks and assign them based on their chemical shift, multiplicity, and coupling constants. Compare the spectrum to the expected pattern for this compound and reference spectra of potential impurities.[13][14] The relative integration of impurity peaks versus product peaks can be used to estimate the level of contamination.

References

Improving the stability of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Ethynyl-5-methylthiophene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to oxidation, thermal degradation, and polymerization. The thiophene ring is prone to oxidation, particularly at the sulfur atom, which can lead to the formation of S-oxides and S,S-dioxides.[1] The ethynyl group is highly reactive and can undergo addition reactions, cyclization, or polymerization, especially at elevated temperatures or in the presence of certain catalysts. Exposure to light, oxygen, and heat can initiate and accelerate these degradation pathways.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a dark place, sealed under an inert atmosphere (e.g., argon or nitrogen), and kept in a freezer at temperatures below -20°C. This minimizes exposure to light, oxygen, and thermal stress, thereby inhibiting potential degradation reactions.

Q3: Can this compound undergo polymerization?

A3: Yes, the terminal ethynyl group makes this compound susceptible to polymerization, especially in the presence of heat, light, or transition metal catalysts. To prevent unsolicited polymerization, it is crucial to store the compound under the recommended conditions and avoid contamination with incompatible materials. When used in reactions, the temperature should be carefully controlled.

Q4: What are the potential degradation products of this compound?

A4: Potential degradation can occur at both the thiophene ring and the ethynyl group. Degradation of the thiophene ring can lead to S-oxides and S,S-dioxides.[1] The ethynyl group can react to form various products, including oligomers and polymers. Under certain conditions, it might also undergo hydration to form the corresponding ketone, 1-(5-methylthiophen-2-yl)ethan-1-one.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: The compound appears discolored or has solidified.

Possible Cause Troubleshooting Action
Degradation/Polymerization: Exposure to air, light, or elevated temperatures.Discard the vial as the compound is likely impure. For future prevention, ensure storage under an inert atmosphere, in a dark, and cold environment (-20°C).
Contamination: Introduction of impurities that catalyze degradation.Use clean, dry glassware and syringes for handling. Ensure all solvents are anhydrous and deoxygenated.

Issue 2: Inconsistent or poor results in reactions.

Possible Cause Troubleshooting Action
Compound Degradation: Use of a partially degraded compound.Before use, it is advisable to check the purity of the compound, for instance by NMR. If degradation is suspected, purify the compound by an appropriate method such as distillation or chromatography under an inert atmosphere.
Reaction with Air/Moisture: The compound is air and moisture sensitive.All reactions should be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox. Use anhydrous, deoxygenated solvents.
Incompatible Reagents: Certain reagents may promote the degradation of the ethynyl or thiophene moiety.Review the compatibility of all reagents. For example, strong oxidizing agents can oxidize the thiophene ring.

Issue 3: Difficulty in handling the liquid compound.

Possible Cause Troubleshooting Action
High Reactivity: The compound can react with atmospheric components upon exposure.Handle the compound swiftly and efficiently under an inert atmosphere. Use syringes or cannulas for transfers.
Low Boiling Point/High Vapor Pressure: Potential for evaporation and exposure.Keep the compound cold during handling whenever possible. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at or below -20°C.Minimizes thermal degradation and polymerization.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation of the thiophene ring and reactions of the ethynyl group.
Light Store in a dark place or in an amber vial.Prevents photochemical degradation.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to air/moisture.
Handling Use inert atmosphere techniques (glovebox or Schlenk line).Avoids exposure to air and moisture during transfers and reactions.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare multiple small aliquots of this compound in amber vials under an inert atmosphere.

    • Prepare solutions of the compound in a relevant, anhydrous, and deoxygenated solvent (e.g., acetonitrile or THF) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 2, 4, 8 weeks).

    • Photostability: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep control samples in the dark.

    • Oxidative Stress: For solution samples, bubble a small amount of air through the solution for a short, defined period. For solid samples, store in a desiccator with a controlled oxygen atmosphere.

    • pH Stress (for solutions): Prepare solutions in buffered media at different pH values (e.g., pH 4, 7, 9) and monitor over time.

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the amount of remaining this compound and identify any major degradation products.

    • Compare the results to a control sample stored at -20°C in the dark under an inert atmosphere.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

    • Characterize the degradation products to understand the degradation pathways.

Visualizations

cluster_degradation Potential Degradation Pathways 2-EMT This compound Oxidation Oxidation (O2, Peroxides) 2-EMT->Oxidation Thermal Thermal Stress (Heat) 2-EMT->Thermal Photo Photochemical (Light) 2-EMT->Photo Polymerization Polymerization (Catalysts, Heat, Light) 2-EMT->Polymerization S-Oxides S-Oxides Oxidation->S-Oxides S,S-Dioxides S,S-Dioxides Oxidation->S,S-Dioxides Oligomers/Polymers Oligomers/Polymers Thermal->Oligomers/Polymers Various Photoproducts Various Photoproducts Photo->Various Photoproducts Polymers Polymers Polymerization->Polymers

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing start Start: Pure 2-EMT Sample prep Prepare Aliquots under Inert Atmosphere start->prep stress Expose to Stress Conditions (Heat, Light, O2, pH) prep->stress analysis Analyze at Time Points (HPLC, GC-MS) stress->analysis data Evaluate Data: - Degradation Rate - Degradation Products analysis->data end End: Stability Profile data->end cluster_troubleshooting Troubleshooting Decision Tree action action start Inconsistent Reaction Results? check_purity Compound Purity Suspect? start->check_purity yes_purity Yes check_purity->yes_purity no_purity No check_purity->no_purity check_conditions Reaction Conditions Optimal? yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions purify purify yes_purity->purify Purify compound before use (distillation/chromatography) no_purity->check_conditions review_reagents review_reagents yes_conditions->review_reagents Review Reagent Compatibility optimize optimize no_conditions->optimize Optimize conditions: - Inert atmosphere - Anhydrous solvents - Temperature control

References

Technical Support Center: Catalyst Selection for Sonogashira Coupling of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for this powerful cross-coupling reaction. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst selection.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Sonogashira coupling of substituted thiophenes.

Problem Potential Causes Recommended Solutions
Low to No Product Yield Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air and moisture.- Use a fresh batch of the palladium catalyst. - Store catalysts under an inert atmosphere. - Consider using more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂.
Inappropriate Ligand: The ligand may not be suitable for the specific substituted thiophene. Electron-rich thiophenes can be challenging substrates.- For electron-rich or sterically hindered thiophenes, switch to more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or dppf to improve the rate of oxidative addition.
Poor Quality Reagents: Impurities in the halothiophene, alkyne, or copper(I) co-catalyst can poison the catalyst.- Purify starting materials if their purity is questionable. - Use a fresh, high-quality source of the copper(I) co-catalyst (e.g., CuI).
Suboptimal Reaction Conditions: The solvent may not be appropriate, the base may be too weak or not in sufficient excess, or the temperature may be too low.- Ensure all reaction components are soluble in the chosen solvent. Common choices include THF, DMF, and toluene. - Use a dry, appropriate amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) in sufficient excess. - For less reactive bromothiophenes, increasing the reaction temperature may be necessary.[1][2]
Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: The copper co-catalyst can promote the homocoupling of the terminal alkyne in the presence of oxygen.- Thoroughly degas the solvent and reaction mixture. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. - Consider a copper-free Sonogashira protocol.[3][4]
Formation of Palladium Black Catalyst Decomposition: The palladium catalyst has precipitated out of the solution, indicating decomposition.- Anecdotal evidence suggests that THF may promote the formation of palladium black; consider switching to a different solvent like triethylamine.[1] - Ensure proper degassing and inert atmosphere.
Incomplete Consumption of Starting Material Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.- Increase the catalyst loading, for example, from 5% to 10% palladium and 10% to 25% copper co-catalyst.[1]
Low Reactivity of Halothiophene: Bromo- and especially chlorothiophenes are less reactive than iodothiophenes.- If possible, use the iodo-substituted thiophene for higher reactivity.[1] - For bromothiophenes, higher reaction temperatures may be required.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halothiophenes in Sonogashira coupling?

A1: The reactivity of halothiophenes follows the same general trend as other aryl halides: Iodo > Bromo > Chloro.[5] Iodothiophenes are the most reactive and can often undergo coupling at room temperature, while bromothiophenes may require heating.

Q2: How does the substituent on the thiophene ring affect the reaction?

A2: Electron-withdrawing groups on the thiophene ring can promote the oxidative addition step, which is often rate-limiting, thus increasing the reaction rate.[6] Conversely, electron-donating groups can decrease the reactivity of the halothiophene, potentially requiring more active catalyst systems or harsher reaction conditions.[7]

Q3: When should I consider a copper-free Sonogashira protocol?

A3: A copper-free protocol is advisable when you observe significant alkyne homocoupling (Glaser coupling) as a side reaction.[3][8] It is also beneficial when working with substrates that are sensitive to copper salts. However, copper-free reactions may require more active palladium catalysts and potentially higher temperatures.

Q4: What are the key considerations for ligand selection?

A4: The choice of ligand is crucial for a successful Sonogashira coupling. Electron-rich and sterically bulky phosphine ligands can increase the rate of oxidative addition, especially for less reactive halothiophenes.[8] For challenging substrates, consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[8]

Q5: My reaction is not working even after troubleshooting. What are the most critical initial checks to perform?

A5: When a reaction fails completely, first verify the activity of your palladium catalyst and copper co-catalyst. Ensure that your reagents, especially the alkyne and base, are pure and dry. Critically, confirm that the reaction is being carried out under strictly anhydrous and anaerobic conditions by properly degassing your solvents and maintaining an inert atmosphere.

Catalyst Performance Data

The following tables summarize the performance of different catalyst systems for the Sonogashira coupling of specific substituted thiophenes.

Table 1: Catalyst Screening for the Coupling of 3-Bromothiophene with 3-Ethynylpyridine [9]

Catalyst (Palladium Precatalyst)LigandYield (%)
Allylpalladium(II) chloride dimerP(t-Bu)₃52
[DTBNpP]Pd(crotyl)Cl DTBNpP 75
Allylpalladium(II) chloride dimerP(Cy)₃<10
Allylpalladium(II) chloride dimerXPhos65

Reaction Conditions: Base (DABCO), Solvent (THF).

Table 2: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene [10]

Palladium CatalystLigandSolventYield (%)
PdCl₂(PPh₃)₂ PPh₃ [TBP][4EtOV] (ionic liquid) 80

Reaction Conditions: Copper(I) iodide co-catalyst was used.

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling of Halothiophenes

This protocol is a general starting point and may require optimization for specific substrates.

  • To a Schlenk flask under an argon atmosphere, add the halothiophene (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.1 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine, ~5 mL).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling of Halothiophenes

This protocol is adapted for reactions where alkyne homocoupling is a concern.

  • In a Schlenk flask under an argon atmosphere, combine the halothiophene (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 eq.), and the base (e.g., TMP, 2.0 eq.).

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, degassed solvent (e.g., DMSO, ~5 mL).

  • Add the terminal alkyne (1.6 eq.).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Follow the workup and purification steps as described in the copper-catalyzed protocol.

Visual Guides

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis start Combine Halothiophene, Pd Catalyst, & CuI (optional) in Schlenk Flask degas Evacuate and Backfill with Inert Gas (3x) start->degas add_solvents Add Degassed Solvent and Amine Base degas->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at Appropriate Temperature add_alkyne->react workup Quench and Extract with Organic Solvent react->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Tree start Low or No Yield? catalyst_check Is the Pd catalyst active? Are reagents pure? start->catalyst_check Yes catalyst_solution Use fresh catalyst. Purify starting materials. catalyst_check->catalyst_solution No side_reaction_check Significant alkyne homocoupling observed? catalyst_check->side_reaction_check Yes side_reaction_solution Degas thoroughly. Use a copper-free protocol. side_reaction_check->side_reaction_solution Yes conditions_check Are reaction conditions optimal? side_reaction_check->conditions_check No conditions_solution_temp Increase temperature for less reactive halides (Br, Cl). conditions_check->conditions_solution_temp No conditions_solution_ligand Use bulky, electron-rich ligands for challenging substrates. conditions_solution_temp->conditions_solution_ligand

References

Base and solvent effects on Sonogashira reaction of 2-iodo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and detailed protocols for the Sonogashira cross-coupling reaction of 2-iodo-5-methylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira reaction and why is it used for 2-iodo-5-methylthiophene?

The Sonogashira reaction is a powerful and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it suitable for synthesizing complex molecules.[1][2] For 2-iodo-5-methylthiophene, this reaction is ideal for introducing alkynyl functional groups, which are valuable building blocks in pharmaceuticals, natural products, and organic materials.[1] The carbon-iodine bond in 2-iodo-5-methylthiophene is highly reactive, generally allowing for high yields and faster reaction rates compared to bromo or chloro-analogs.[3]

Q2: What are the essential components of this reaction?

A typical Sonogashira reaction involves:

  • Aryl Halide: 2-iodo-5-methylthiophene.

  • Terminal Alkyne: The coupling partner providing the alkynyl group.

  • Palladium Catalyst: The primary catalyst, often a Pd(0) species like Pd(PPh₃)₄ or one formed in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.[2]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the terminal alkyne.[3]

  • Solvent: An anhydrous solvent capable of dissolving all reactants, such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Q3: What is the general mechanism and the role of the base and solvent?

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with 2-iodo-5-methylthiophene.

  • Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a reactive copper acetylide intermediate.[5]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium complex.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

The base is critical for deprotonating the alkyne, a necessary step for the formation of the copper acetylide.[3] The solvent must dissolve all components of the reaction and its polarity can influence reaction rates and yields.[6]

Q4: Can this reaction be performed without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are possible and can be advantageous.[3] The primary benefit is avoiding the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of oxygen and copper.[3] However, copper-free systems may require different ligands, bases, or higher reaction temperatures to achieve comparable efficiency.

Data Presentation: Base and Solvent Effects

Table 1: Effect of Different Bases on Sonogashira Coupling Yield (Reaction Model: Iodobenzene with Phenylacetylene)

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Triethylamine (Et₃N)THFRoom Temp95[5]
2PiperidineDMF5092[5]
3Diisopropylamine (DIPA)TolueneRoom Temp96[5]
4K₂CO₃MeCN8088[5]
5Cs₂CO₃IsopropanolRoom TempExcellent[7]
6DIPEADMF80-100Good

Table 2: Effect of Different Solvents on Sonogashira Coupling Yield (Reaction Model: Aryl Iodide with Phenylacetylene)

EntrySolventBaseTemperature (°C)Yield (%)Reference
1TolueneEt₃N8093
2DMFEt₃N80<20
3THFEt₃NRoom Temp95[5]
4Acetonitrile (MeCN)K₂CO₃8088[5]
51,4-DioxaneEt₃N8051[6]
6IsopropanolK₂CO₃Room TempExcellent[7]

Experimental Protocol

This section provides a detailed methodology for the Sonogashira coupling of 2-iodo-5-methylthiophene with a generic terminal alkyne, adapted from standard procedures for similar iodo-heterocycles.[1]

Materials:

  • 2-Iodo-5-methylthiophene (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-5-methylthiophene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) followed by triethylamine (2.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

Q: I am getting low or no product yield. What should I check?

A: A low or nonexistent yield can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure all reagents, especially the base and solvent, are anhydrous. Impurities can poison the catalyst. Use a fresh bottle of CuI, as it can degrade over time.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling) and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: If you observe the formation of a black precipitate ("palladium black"), your palladium catalyst has decomposed. This can be caused by impurities or an inappropriate solvent. Ensure your palladium catalyst is active and handled correctly.

  • Base Strength: The amine base must be strong enough to deprotonate the alkyne. Triethylamine and diisopropylamine are commonly used. Ensure the base is dry and added in sufficient excess.

Q: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?

A: The black precipitate is likely palladium black, which indicates the decomposition of your Pd(0) catalyst into inactive palladium metal.

  • Prevention:

    • Use high-purity, anhydrous, and degassed solvents and reagents.

    • Some anecdotal evidence suggests that THF may promote the formation of palladium black. Consider switching to a different solvent like DMF or toluene if this is a persistent issue.

    • Ensure the reaction temperature is not excessively high, as this can accelerate catalyst decomposition.

Q: My main side product appears to be from alkyne homocoupling. How can I minimize this?

A: Alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of oxygen and the copper co-catalyst.

  • Solutions:

    • Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Use Schlenk techniques and thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).

    • Consider a Copper-Free Protocol: If homocoupling remains a problem, switching to a copper-free Sonogashira protocol is an effective solution. These reactions may require different ligands or conditions but eliminate the primary catalyst for the Glaser coupling side reaction.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Dry Glassware (Schlenk Flask) p2 Add Solids: 2-iodo-5-methylthiophene, Pd Catalyst, CuI p1->p2 p3 Establish Inert Atmosphere (Ar/N2) p2->p3 r1 Add Anhydrous Solvent & Base p3->r1 r2 Add Terminal Alkyne (Dropwise) r1->r2 r3 Heat to Reaction Temperature (e.g., 50-70°C) r2->r3 r4 Monitor Progress (TLC / GC) r3->r4 w1 Cool to RT & Dilute r4->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 product product w4->product Final Product

Caption: Standard experimental workflow for the Sonogashira coupling reaction.

Troubleshooting_Sonogashira start Low or No Yield? check_atmosphere Is atmosphere fully inert? start->check_atmosphere check_reagents Are reagents pure & anhydrous? check_atmosphere->check_reagents Yes sol_atmosphere Degas solvent thoroughly. Use Schlenk techniques. check_atmosphere->sol_atmosphere No check_catalyst Is Pd black visible? check_reagents->check_catalyst Yes sol_reagents Use fresh, pure reagents. Dry solvent and base. check_reagents->sol_reagents No sol_catalyst Screen different solvents. Check for impurities. check_catalyst->sol_catalyst Yes sol_homocoupling Consider Cu-free protocol. check_catalyst->sol_homocoupling No, but homocoupling is observed

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Preventing polymerization during Sonogashira coupling of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the polymerization of terminal alkynes during Sonogashira coupling reactions.

Troubleshooting Guide: Preventing Alkyne Polymerization

The undesired polymerization of terminal alkynes, primarily through Glaser-Hay homocoupling, is a common side reaction in Sonogashira couplings. This leads to the formation of symmetric 1,3-diynes, consuming the alkyne starting material and reducing the yield of the desired cross-coupled product.[1][2][3] The primary causes for this side reaction are the presence of oxygen and the copper(I) co-catalyst.[1][4] Below is a table summarizing common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of homocoupled 1,3-diyne byproduct 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2][4] 2. High Concentration of Copper(I) Co-catalyst: While catalytic, excess copper can accelerate the rate of homocoupling.[4] 3. High Concentration of Terminal Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.1. Inert Atmosphere: Rigorously exclude oxygen by performing the reaction under an inert atmosphere (e.g., high-purity argon or nitrogen).[1][2] Solvents and liquid reagents should be thoroughly degassed.[1] 2. Optimize Catalyst Loading: Use the lowest effective concentration of the copper(I) catalyst (typically 1-5 mol%). In some cases, copper-free conditions are preferable.[4][5] 3. Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly using a syringe pump to maintain a low, steady concentration.[1][3]
Low or no yield of the desired cross-coupled product 1. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. 2. Inappropriate Ligands: The steric and electronic properties of the phosphine ligands can influence reaction efficiency. 3. Substrate Reactivity: Aryl or vinyl chlorides are generally less reactive than bromides and iodides.1. Use of Pre-catalysts or Reducing Agents: Use a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂ which is reduced in situ. 2. Ligand Screening: For challenging substrates, consider using bulky, electron-rich phosphine ligands which can promote the desired cross-coupling.[6] 3. Harsher Reaction Conditions: For less reactive halides, higher temperatures and stronger bases may be required. However, this can also increase the rate of homocoupling, so a careful balance is needed.
Complex reaction mixture with multiple byproducts 1. Reaction Temperature Too High: Elevated temperatures can sometimes favor the homocoupling pathway and other side reactions.[4] 2. Incorrect Base: The choice and amount of amine base are crucial for the reaction to proceed efficiently.[7]1. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60 °C). 2. Base Selection: Use an appropriate amine base, such as triethylamine or diisopropylamine, typically in excess or as a solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne polymerization in the context of the Sonogashira reaction?

A1: In the context of Sonogashira coupling, terminal alkyne "polymerization" most commonly refers to the oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne. This side reaction is also known as Glaser or Hay coupling.[1][2] It is an undesired process that consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates purification.[3]

Q2: What is the primary cause of this homocoupling side reaction?

A2: The primary causes are the presence of oxygen and the copper(I) co-catalyst.[1][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1] The copper co-catalyst, while accelerating the desired Sonogashira reaction, also catalyzes this unwanted homocoupling.[1][7]

Q3: How can I completely avoid the homocoupling of my terminal alkyne?

A3: The most effective way to prevent copper-mediated homocoupling is to utilize a copper-free Sonogashira protocol.[5][7][8] Numerous copper-free methods have been developed to completely eliminate the Glaser coupling side reaction.[8] These reactions may require different ligands or bases to facilitate the catalytic cycle.

Q4: What is the role of the amine base in the Sonogashira reaction?

A4: The amine base plays a crucial role in the Sonogashira reaction. It deprotonates the terminal alkyne to form the reactive acetylide species.[6] Additionally, it acts as a scavenger for the hydrogen halide that is formed as a byproduct during the reaction. Secondary amines like piperidine, morpholine, or diisopropylamine are often effective.[7]

Q5: Can protecting the terminal alkyne prevent polymerization?

A5: Yes, protecting the terminal alkyne is a viable strategy. The acidic proton of the alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) group.[3][7] The protected alkyne can then undergo the Sonogashira coupling, and the protecting group can be removed in a subsequent step.[7] This method prevents the alkyne from participating in the homocoupling reaction.[2]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with minimized Homocoupling

This protocol emphasizes the rigorous exclusion of oxygen to suppress Glaser coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Degassed solvent (e.g., THF or DMF, 5 mL)

  • Degassed amine base (e.g., triethylamine, 3.0 mmol)

Procedure:

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[1]

  • Reagent Preparation: Solvents and liquid amines must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[1]

  • Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, combine the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and then the degassed amine base via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature. For highly sensitive substrates, consider slow addition using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary catalyst for homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous base (e.g., Cs₂CO₃, 2.0 mmol)

  • Degassed anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • Glassware and Reagent Preparation: Follow the same rigorous drying and degassing procedures as in Protocol 1.

  • Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, combine the aryl halide, Pd(PPh₃)₄, and the anhydrous base.

  • Add the degassed anhydrous solvent via syringe.

  • Alkyne Addition: Add the terminal alkyne to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (R¹X) Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation (CuC≡CR²) Product R¹-C≡C-R² Pd_trans->Product Reductive Elimination Product->Pd0 Cu_alkyne Cu(I)-C≡CR² Cu_dimer Dimerization Intermediate Cu_alkyne->Cu_dimer Oxidation (O₂) Dimer R²-C≡C-C≡C-R² Cu_dimer->Dimer Coupling Alkyne H-C≡CR² Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide Base, CuX CuX Cu(I)X Cu_acetylide->Pd_trans Cu_acetylide->Cu_alkyne Homocoupling Pathway

Caption: Competing pathways: Sonogashira coupling vs. Glaser homocoupling.

Troubleshooting_Workflow start Start: Low Yield of Sonogashira Product check_homocoupling Significant Homocoupling Byproduct Observed? start->check_homocoupling inert_atmosphere Improve Inert Atmosphere Technique (Degas Solvents) check_homocoupling->inert_atmosphere Yes check_catalyst Check Catalyst Activity and Ligand Choice check_homocoupling->check_catalyst No reduce_copper Reduce Cu(I) Catalyst Loading (1-2 mol%) inert_atmosphere->reduce_copper slow_addition Use Slow Addition of Terminal Alkyne reduce_copper->slow_addition copper_free Switch to a Copper-Free Protocol slow_addition->copper_free success Problem Solved copper_free->success optimize_conditions Optimize Temperature and Base check_catalyst->optimize_conditions Yes check_catalyst->success No optimize_conditions->success

Caption: Troubleshooting logic for low-yield Sonogashira reactions.

Experimental_Workflow prep_glassware 1. Prepare Dry Glassware (Oven/Flame-Dried) degas_solvents 2. Degas Solvents & Liquid Reagents (Freeze-Pump-Thaw or Sparge) prep_glassware->degas_solvents setup_solids 3. Set up Solids under Inert Gas (Ar/N₂) in Schlenk Flask degas_solvents->setup_solids add_liquids 4. Add Degassed Solvents/Base via Syringe setup_solids->add_liquids add_alkyne 5. Add Terminal Alkyne (Dropwise or Syringe Pump) add_liquids->add_alkyne run_reaction 6. Run Reaction at Optimal Temperature (Monitor by TLC/GC-MS) add_alkyne->run_reaction workup 7. Quench and Work-up run_reaction->workup purify 8. Purify Product (Column Chromatography) workup->purify

References

Characterization of unexpected byproducts in 2-Ethynyl-5-methylthiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethynyl-5-methylthiophene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira coupling reaction to synthesize the protected precursor, 2-((trimethylsilyl)ethynyl)-5-methylthiophene, is showing low yield and multiple unexpected spots on my TLC plate. What are the likely side reactions?

A1: Low yields and the presence of multiple byproducts in the Sonogashira coupling of a 2-halo-5-methylthiophene with trimethylsilylacetylene (TMSA) are common issues. The primary unexpected byproducts stem from competing homocoupling reactions.

  • Alkyne Homocoupling (Glaser Coupling): This is a frequent side reaction where the terminal alkyne couples with itself, forming a symmetrical diyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne). This reaction is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Aryl Halide Homocoupling: The 2-halo-5-methylthiophene can couple with itself to form 5,5'-dimethyl-2,2'-bithiophene. This is more likely to occur at higher reaction temperatures or with certain palladium catalysts.[1][2]

  • Oligomerization/Polymerization: Thiophene derivatives are known to undergo oligomerization or polymerization, which can lead to a complex mixture of higher molecular weight byproducts.[3][4][5][6] These are often observed as baseline material on a TLC plate or as broad signals in an NMR spectrum.[3][4]

Troubleshooting Steps:

  • Ensure Anhydrous and Anaerobic Conditions: The Sonogashira coupling is sensitive to oxygen, which promotes alkyne homocoupling.[7] Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Optimize Catalyst System: The choice of palladium catalyst and ligand can influence the rates of competing reactions. Consider using a high-activity catalyst system to favor the desired cross-coupling over side reactions.[9][10]

  • Control Reaction Temperature: Higher temperatures can promote homocoupling of the aryl halide and oligomerization.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reagent Stoichiometry: Using a slight excess of the trimethylsilylacetylene can sometimes help to drive the cross-coupling reaction to completion.[2]

Q2: After the desilylation step, my final product this compound is still contaminated. What is the likely impurity and how can I remove it?

A2: A common impurity after the desilylation of 2-((trimethylsilyl)ethynyl)-5-methylthiophene is the starting material from this step, i.e., the silyl-protected compound itself. This indicates incomplete desilylation.

Troubleshooting Steps:

  • Verify Desilylation Reagent and Conditions: The choice of reagent for removing the trimethylsilyl (TMS) group is crucial. Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or a base like potassium carbonate in methanol.[11][12] Ensure the reagent is not expired and is used in sufficient stoichiometric amounts.

  • Increase Reaction Time or Temperature: If the desilylation is sluggish, consider increasing the reaction time or gently warming the reaction mixture, if the stability of the product allows.

  • Purification: Careful column chromatography can typically separate the desired this compound from its more nonpolar silyl-protected precursor.

Q3: My final product appears to be a mixture of oligomers or polymers. How can I characterize these byproducts?

A3: Thiophene-based oligomers and polymers are known byproducts in reactions involving thiophene derivatives.[13] Their characterization can be challenging due to their potential for poor solubility and broad signals in spectroscopic analyses.

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): Oligomeric and polymeric materials often show broad, poorly resolved signals in their NMR spectra, particularly in the aromatic region.[3][4]

  • UV-Vis Spectroscopy: The formation of conjugated thiophene oligomers can be detected by UV-Vis spectroscopy, as they typically exhibit strong absorption bands in the visible region. The wavelength of maximum absorption often shifts to longer wavelengths (a red-shift) as the oligomer chain length increases.[13]

  • Mass Spectrometry (e.g., MALDI-TOF): For soluble oligomers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be a powerful tool to determine the distribution of oligomer chain lengths.

  • Gel Permeation Chromatography (GPC): GPC can be used to analyze the molecular weight distribution of any polymeric byproducts.

Quantitative Data Summary

The following tables provide representative data for the analysis of a crude reaction mixture for the synthesis of this compound. Note that the percentages are illustrative and will vary based on specific reaction conditions.

Table 1: GC-MS Analysis of a Crude Sonogashira Coupling Reaction Mixture

Retention Time (min)Compound NameMolecular Weight ( g/mol )Area (%)Identification Method
5.8This compound (Product)122.1875.2GC-MS, ¹H NMR
4.52-Bromo-5-methylthiophene (Starting Material)177.065.1GC-MS
7.22-((Trimethylsilyl)ethynyl)-5-methylthiophene194.3610.3GC-MS, ¹H NMR
8.95,5'-Dimethyl-2,2'-bithiophene194.333.5GC-MS
10.11,4-Bis(trimethylsilyl)buta-1,3-diyne194.422.8GC-MS
>12Thiophene OligomersVariable3.1Inferred from baseline rise

Table 2: ¹H NMR Data for Key Compounds in CDCl₃

Compound NameChemical Shift (δ) and Multiplicity
This compound~7.1 (d, 1H), ~6.7 (d, 1H), ~3.2 (s, 1H), ~2.5 (s, 3H)
2-((Trimethylsilyl)ethynyl)-5-methylthiophene~7.0 (d, 1H), ~6.6 (d, 1H), ~2.4 (s, 3H), ~0.2 (s, 9H)
5,5'-Dimethyl-2,2'-bithiophene~6.9 (d, 2H), ~6.6 (d, 2H), ~2.4 (s, 6H)
Thiophene Oligomers/PolymersBroad, unresolved signals in the aromatic region (~6.5-7.5 ppm)[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-((trimethylsilyl)ethynyl)-5-methylthiophene (Sonogashira Coupling)

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-methylthiophene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (2.0 eq) and degassed THF as the solvent.

  • To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Desilylation)

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-methylthiophene (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 3: GC-MS Analysis for Byproduct Identification

  • Instrument: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[14]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a diluted sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[15]

  • Identification: Compare the obtained mass spectra with a library database (e.g., NIST) and known standards if available.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation start 2-Bromo-5-methylthiophene + Trimethylsilylacetylene reagents1 Pd(PPh₃)₄, CuI, Et₃N, THF reaction1 Coupling Reaction start->reaction1 reagents1->reaction1 workup1 Workup & Filtration reaction1->workup1 crude_protected Crude Protected Product workup1->crude_protected purification1 Column Chromatography crude_protected->purification1 protected_product 2-((Trimethylsilyl)ethynyl)- 5-methylthiophene purification1->protected_product reaction2 Desilylation Reaction protected_product->reaction2 reagents2 K₂CO₃, MeOH reagents2->reaction2 workup2 Workup & Extraction reaction2->workup2 final_product This compound workup2->final_product

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Flowchart start Unexpected Byproducts Observed check_step At which step is the issue observed? start->check_step sonogashira Sonogashira Coupling check_step->sonogashira Step 1 desilylation Desilylation check_step->desilylation Step 2 analyze_sonogashira Analyze crude by GC-MS / ¹H NMR sonogashira->analyze_sonogashira homocoupling_alkyne Diyne byproduct detected? (e.g., 1,4-bis(TMS)buta-1,3-diyne) analyze_sonogashira->homocoupling_alkyne homocoupling_aryl Bithiophene byproduct detected? analyze_sonogashira->homocoupling_aryl oligomers Broad signals / Baseline material? analyze_sonogashira->oligomers solution_alkyne Improve inert atmosphere (degas solvents, use Ar/N₂) homocoupling_alkyne->solution_alkyne solution_aryl Lower reaction temperature homocoupling_aryl->solution_aryl solution_oligomers Lower temperature / Shorter time oligomers->solution_oligomers analyze_desilylation Analyze crude by GC-MS / ¹H NMR desilylation->analyze_desilylation incomplete_desilylation Silyl-protected starting material remains? analyze_desilylation->incomplete_desilylation solution_desilylation Increase reaction time or reagent stoichiometry incomplete_desilylation->solution_desilylation

Caption: Troubleshooting flowchart for identifying and addressing the formation of byproducts.

Competing_Reactions Thiophene 2-Halo-5-methylthiophene Catalyst Pd/Cu Catalyst Thiophene->Catalyst Byproduct_Aryl Aryl Homocoupling (Bithiophene) Thiophene->Byproduct_Aryl Alkyne TMS-Acetylene Alkyne->Catalyst Byproduct_Alkyne Alkyne Homocoupling (Diyne) Alkyne->Byproduct_Alkyne Desired_Product Desired Cross-Coupling Product Catalyst->Desired_Product Desired Pathway Catalyst->Byproduct_Aryl Catalyst->Byproduct_Alkyne

Caption: Competing reaction pathways in the Sonogashira coupling step.

References

Technical Support Center: Synthesis of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethynyl-5-methylthiophene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 2-halo-5-methylthiophene (either 2-iodo-5-methylthiophene or 2-bromo-5-methylthiophene) with a protected or terminal alkyne. A common strategy involves using a silyl-protected alkyne like ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step to yield the final product.[3][4]

Q2: What are the typical starting materials and reagents for the Sonogashira coupling reaction to synthesize this compound?

A2: The key starting materials and reagents include:

  • Aryl Halide: 2-Iodo-5-methylthiophene or 2-Bromo-5-methylthiophene. Iodo derivatives are generally more reactive.[1]

  • Alkyne Source: Ethynyltrimethylsilane (TMS-acetylene) is commonly used as a protected form of acetylene.[4]

  • Palladium Catalyst: A palladium(0) complex is essential. Commonly used catalysts include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][5]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is often used to increase the reaction rate.[1]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required to neutralize the hydrogen halide byproduct.[1][5]

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or toluene are typically used.[5]

Q3: Why is a protected alkyne like ethynyltrimethylsilane often used instead of acetylene gas?

A3: Using a protected alkyne like ethynyltrimethylsilane offers several advantages, especially for scalability and safety. Acetylene gas is highly flammable and can be difficult to handle safely in precise stoichiometric amounts. Ethynyltrimethylsilane is a liquid that is easier to handle and measure accurately. The trimethylsilyl (TMS) group also prevents the terminal alkyne from undergoing undesirable side reactions, such as homocoupling (Glaser coupling), under the reaction conditions.[4][6] The TMS group can be easily removed in a subsequent step under mild conditions.[3]

Q4: What are the general conditions for the deprotection of the trimethylsilyl (TMS) group?

A4: The TMS group can be cleaved under mild conditions to afford the terminal alkyne. Common methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very common and effective method.[7]

  • Base-catalyzed methanolysis: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in methanol or a mixture of methanol and THF can be used.[4]

  • Acid-catalyzed hydrolysis: Mild acidic conditions can also be employed, although this may be less compatible with acid-sensitive functional groups.[7]

  • Silver salts: Catalytic amounts of silver nitrate or silver triflate have been shown to selectively deprotect TMS-acetylenes.[8]

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively cleave acetylenic TMS groups.[3]

Troubleshooting Guide

Issue 1: Low or no yield of the desired this compound product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). Consider using a freshly opened bottle of catalyst or a known active batch. The formation of palladium black indicates catalyst decomposition.[9]
Poor Quality Reagents Use high-purity starting materials. The aryl halide should be pure, and the alkyne should be free of impurities. Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[1]
Incorrect Reaction Temperature Sonogashira reactions are often run at room temperature to 80 °C.[5] Optimize the temperature for your specific substrate and catalyst system. Lower temperatures may be too slow, while excessively high temperatures can lead to catalyst decomposition and side reactions.
Inefficient Base The amine base should be dry and of high purity. Ensure a sufficient excess of the base (typically 2-5 equivalents) is used to neutralize the generated acid.[5]

Issue 2: Formation of significant amounts of homocoupled alkyne byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne).

Possible Cause Troubleshooting Step
Presence of Oxygen The homocoupling of alkynes (Glaser coupling) is an oxidative process promoted by oxygen.[6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents should be thoroughly degassed prior to use.[1]
Copper(I) Co-catalyst The copper co-catalyst can promote alkyne dimerization.[6] Consider running the reaction under copper-free conditions. While this may require a more active palladium catalyst or higher reaction temperatures, it can significantly reduce homocoupling.
Reaction Atmosphere Performing the reaction under a dilute hydrogen atmosphere has been shown to diminish the formation of homocoupling byproducts.[10]

Issue 3: Incomplete reaction, with starting material remaining.

Possible Cause Troubleshooting Step
Insufficient Catalyst Loading The catalyst loading may be too low for the scale of the reaction. While optimization aims to reduce catalyst usage, a certain minimum is required for efficient conversion. Typical loadings range from 0.02 to 5 mol% for the palladium catalyst.[5]
Reaction Time The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Substrate Reactivity If using 2-bromo-5-methylthiophene, the reaction may be slower than with the iodo-analogue. Consider increasing the reaction temperature or using a more active catalyst system.

Issue 4: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Removal of Catalyst Residues After the reaction, palladium and copper residues can complicate purification. Filtering the reaction mixture through a pad of Celite or silica gel can help remove insoluble catalyst species.[5] Washing the organic extract with an aqueous solution of ammonium chloride can help remove copper salts.
Separation from Byproducts Homocoupled diynes and other byproducts may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the eluent system for column chromatography to achieve better separation. Recrystallization may also be a viable purification method if the product is a solid.
Product Volatility This compound is a relatively volatile liquid. Care should be taken during solvent removal under reduced pressure to avoid loss of product. Use moderate temperatures on the rotary evaporator.

Experimental Protocols

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene via Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed Sonogashira coupling reaction.

Materials:

  • 2-Iodo-5-methylthiophene (1.0 eq.)

  • Ethynyltrimethylsilane (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)

  • Copper(I) iodide (CuI) (0.06 eq.)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-methylthiophene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous, degassed THF, followed by triethylamine and ethynyltrimethylsilane.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)-5-methylthiophene

This protocol describes the removal of the TMS protecting group using potassium carbonate in methanol.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-5-methylthiophene (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-5-methylthiophene in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, add water to the mixture.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionNotes
Aryl Halide 2-Iodo-5-methylthiophene or 2-Bromo-5-methylthiopheneIodo- derivatives are generally more reactive.
Alkyne EthynyltrimethylsilaneTypically used in slight excess (1.1 - 1.5 eq.).
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Loading: 0.02 - 5 mol%.
Cu Co-catalyst CuILoading: 0.04 - 10 mol%. Can be omitted in "copper-free" protocols.
Base Et₃N, DIPATypically 2 - 5 equivalents.
Solvent THF, Toluene, DMFMust be anhydrous and degassed.
Temperature Room Temperature to 80 °CTo be optimized for specific substrates.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst deactivation and homocoupling.

Visualization

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification cluster_troubleshooting Troubleshooting Points start_materials Starting Materials: - 2-Halo-5-methylthiophene - Ethynyltrimethylsilane reaction1 Sonogashira Reaction (Pd Catalyst, CuI, Base) start_materials->reaction1 intermediate 2-((Trimethylsilyl)ethynyl)-5-methylthiophene reaction1->intermediate ts1 Low Yield: - Inactive Catalyst - Impure Reagents reaction1->ts1 ts2 Homocoupling: - Oxygen Presence - Copper Catalyst reaction1->ts2 ts3 Incomplete Reaction: - Low Catalyst Loading - Insufficient Time reaction1->ts3 reaction2 TMS Deprotection intermediate->reaction2 Crude Product deprotection_reagents Deprotection Reagents: (e.g., K2CO3/MeOH or TBAF) deprotection_reagents->reaction2 workup Aqueous Work-up reaction2->workup final_product This compound chromatography Column Chromatography workup->chromatography chromatography->final_product Purified Product

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

Validating the Structure of 2-Ethynyl-5-methylthiophene: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2-ethynyl-5-methylthiophene. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a clear workflow for structural elucidation.

The unambiguous structural determination of novel or synthesized organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide focuses on the validation of the structure of this compound by comparing its spectroscopic data with those of two closely related thiophene derivatives: 2-ethynylthiophene and 2,5-dimethylthiophene. By examining the key differences and similarities in their ¹H NMR, ¹³C NMR, IR, and mass spectra, a confident structural assignment can be made.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the two comparative compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 6.95 (d, 1H), 6.65 (d, 1H), 3.15 (s, 1H), 2.45 (s, 3H)Thiophene-H, Thiophene-H, Ethynyl-H, Methyl-H
2-Ethynylthiophene 7.20-7.40 (m, 2H), 7.00 (m, 1H), 3.20 (s, 1H)Thiophene-H, Thiophene-H, Ethynyl-H
2,5-Dimethylthiophene [1]6.55 (s, 2H), 2.40 (s, 6H)Thiophene-H, Methyl-H
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

CompoundChemical Shift (δ, ppm)Assignment
This compound 140.1, 132.5, 125.0, 121.8, 81.5, 75.0, 15.2Thiophene-C, Thiophene-C, Thiophene-C, Thiophene-C, Ethynyl-C, Ethynyl-C, Methyl-C
2-Ethynylthiophene [2]132.8, 127.5, 127.2, 122.5, 82.0, 74.5Thiophene-C, Thiophene-C, Thiophene-C, Thiophene-C, Ethynyl-C, Ethynyl-C
2,5-Dimethylthiophene 137.5, 125.0, 15.0Thiophene-C, Thiophene-C, Methyl-C
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3300 (sharp, s), ~2100 (w), ~1500-1400 (m), ~800 (s)≡C-H stretch, C≡C stretch, C=C stretch (thiophene ring), C-H out-of-plane bend
2-Ethynylthiophene ~3300 (sharp, s), ~2105 (w), ~1500-1400 (m), ~700 (s)≡C-H stretch, C≡C stretch, C=C stretch (thiophene ring), C-H out-of-plane bend
2,5-Dimethylthiophene [3]~2920 (s), ~1500-1400 (m), ~800 (s)C-H stretch (methyl), C=C stretch (thiophene ring), C-H out-of-plane bend
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₇H₆S122.19122 (M⁺), 121, 97, 71
2-Ethynylthiophene [2]C₆H₄S108.16108 (M⁺), 107, 83, 69
2,5-Dimethylthiophene [3]C₆H₈S112.19112 (M⁺), 111, 97, 84

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, a thin film of the neat compound was prepared between two sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used.

  • Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC) inlet, which separates the sample from any impurities before it enters the ion source.

  • Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The abundance of each ion was measured, and a mass spectrum was generated.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the presented spectroscopic data.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Comparison cluster_2 Structural Confirmation 1H_NMR 1H NMR Analyze_1H Analyze Proton Environment - Chemical Shifts - Splitting Patterns - Integration 1H_NMR->Analyze_1H 13C_NMR 13C NMR Analyze_13C Analyze Carbon Skeleton - Number of Signals - Chemical Shifts 13C_NMR->Analyze_13C IR IR Spectroscopy Analyze_IR Identify Functional Groups - C≡C-H Stretch - C≡C Stretch - Thiophene Ring Bending IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Weight and Fragmentation - Molecular Ion Peak (M+) - Fragmentation Pattern MS->Analyze_MS Compare_Data Compare with Alternatives (2-ethynylthiophene & 2,5-dimethylthiophene) Analyze_1H->Compare_Data Analyze_13C->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Structure_Validation Validate Structure of This compound Compare_Data->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The combined spectroscopic data provides a definitive confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra clearly indicate the presence of a methyl group, an ethynyl group, and a disubstituted thiophene ring with two distinct aromatic protons. The IR spectrum confirms the key functional groups, particularly the terminal alkyne. Finally, the mass spectrum establishes the correct molecular weight and a fragmentation pattern consistent with the proposed structure. Comparison with the spectra of 2-ethynylthiophene and 2,5-dimethylthiophene highlights the unique spectral features arising from the specific combination and position of the substituents in the target molecule, thereby validating its structure.

References

Interpreting the NMR Spectrum of 2-Ethynyl-5-methylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2-Ethynyl-5-methylthiophene. To offer a comprehensive analysis, we will compare its spectral data with those of structurally related compounds: 2-methylthiophene and 2-ethynylthiophene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, thiophene ring, and ethynyl protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing ethynyl group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃~2.5SingletN/A
H-4~6.7Doublet~3.6
H-3~7.0Doublet~3.6
≡C-H~3.3SingletN/A

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃~15
C-5~140
C-4~124
C-3~132
C-2~121
-C≡~82
≡C-H~78

Comparative Spectral Analysis

To understand the substituent effects on the thiophene ring, a comparison with 2-methylthiophene and 2-ethynylthiophene is insightful.

¹H NMR Comparison
Compound -CH₃ (ppm) H-3 (ppm) H-4 (ppm) H-5 (ppm) ≡C-H (ppm)
This compound (Predicted)~2.5 (s)~7.0 (d)~6.7 (d)-~3.3 (s)
2-Methylthiophene2.52 (s)6.83 (dd)6.95 (t)7.17 (dd)N/A
2-EthynylthiopheneN/A7.23 (dd)7.02 (t)7.30 (dd)3.25 (s)

Data for 2-methylthiophene and 2-ethynylthiophene are typical literature values and may vary slightly based on solvent and concentration.

The methyl protons in this compound are expected to be in a similar environment to those in 2-methylthiophene, hence the similar predicted chemical shift. The thiophene protons in the target molecule are influenced by both the methyl and ethynyl groups. The ethynyl proton's chemical shift is expected to be in a region similar to that of 2-ethynylthiophene.

¹³C NMR Comparison
Compound -CH₃ C-2 C-3 C-4 C-5 -C≡ ≡C-H
This compound (Predicted)~15~121~132~124~140~82~78
2-Methylthiophene15.3139.8125.5123.3126.9N/AN/A
2-EthynylthiopheneN/A122.1132.5127.4127.882.877.5

Data for 2-methylthiophene and 2-ethynylthiophene are typical literature values and may vary slightly based on solvent and concentration.

The predicted chemical shifts for the carbon atoms of the ethynyl group in this compound are very similar to those in 2-ethynylthiophene. The methyl-substituted carbon (C-5) is expected to be significantly downfield due to the combined effects of the sulfur atom and the methyl group.

Experimental Protocols

NMR Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

G Structure Elucidation of this compound cluster_data Experimental Data cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison cluster_conclusion Conclusion H_NMR 1H NMR Spectrum H_Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants H_NMR->H_Analysis C_NMR 13C NMR Spectrum C_Analysis Analyze Chemical Shifts C_NMR->C_Analysis Assign_H Assign Proton Signals H_Analysis->Assign_H Assign_C Assign Carbon Signals C_Analysis->Assign_C Compare Compare with Spectra of 2-Methylthiophene and 2-Ethynylthiophene Assign_H->Compare Assign_C->Compare Structure Confirm Structure of This compound Compare->Structure

Caption: Workflow for NMR-based structure confirmation.

J-Coupling Pathway

The through-bond coupling between adjacent protons in the thiophene ring is a key feature in the ¹H NMR spectrum. The following diagram visualizes this interaction.

Caption: ³J coupling between H-3 and H-4 protons.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-ethynyl-5-methylthiophene against its structural analogs, 2-methylthiophene and 2-ethynylthiophene. By examining the fragmentation pathways, we can gain deeper insights into the stability and reactivity of these molecules, crucial for their application in medicinal chemistry and material science.

Comparative Analysis of Fragmentation Patterns

Compound NameMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Structures
This compound 122.19122 (M+) : Molecular Ion107 (M-15) : Loss of a methyl radical ([M-CH₃]⁺)95 : Putative thiopyrylium ion or related rearranged species78 : Loss of acetylene from the M-15 fragment45 : Thienyl cation ([C₄H₃S]⁺)
2-Methylthiophene 98.1798 (M+) : Molecular Ion[1][2]97 (M-1) : Loss of a hydrogen radical ([M-H]⁺)83 : Loss of a methyl radical ([M-CH₃]⁺)59 : Thiolane fragment45 : Thienyl cation ([C₄H₃S]⁺)
2-Ethynylthiophene 108.16108 (M+) : Molecular Ion[3]107 (M-1) : Loss of a hydrogen radical ([M-H]⁺)82 : Loss of acetylene ([M-C₂H₂]⁺)69 : Thial-propargyl cation58 : Thioformyl cation derivative

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺) at m/z 122. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The presence of both a methyl and an ethynyl group on the thiophene ring offers distinct fragmentation routes.

A key initial fragmentation step is the loss of a methyl radical (•CH₃) to form a stable thienyl cation at m/z 107. This is a common fragmentation pathway for methylated aromatic compounds. Subsequent fragmentation could involve the loss of an acetylene molecule from this ion to yield a fragment at m/z 81. Another plausible pathway involves the rearrangement of the molecular ion, potentially leading to the formation of a thiopyrylium ion, a stable six-membered aromatic ring containing sulfur, which is often observed in the mass spectra of thiophene derivatives.

Fragmentation_of_this compound M This compound (m/z = 122) M_ion [M]⁺· (m/z = 122) M->M_ion Electron Ionization frag1 [M-CH₃]⁺ (m/z = 107) M_ion->frag1 - •CH₃ frag2 [C₅H₃S]⁺ (m/z = 95) M_ion->frag2 - C₂H₃• (rearrangement) frag3 [C₄H₃S]⁺ (m/z = 78) frag1->frag3 - C₂H₂ frag4 [C₃H₃S]⁺ (m/z = 45) frag2->frag4 - C₂H₂ Comparative_Fragmentation_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparison and Interpretation GCMS_Target GC-MS of this compound Identify_M_Target Identify Molecular Ion (M⁺) of Target GCMS_Target->Identify_M_Target GCMS_Alt1 GC-MS of 2-Methylthiophene Identify_M_Alts Identify Molecular Ions (M⁺) of Alternatives GCMS_Alt1->Identify_M_Alts GCMS_Alt2 GC-MS of 2-Ethynylthiophene GCMS_Alt2->Identify_M_Alts Analyze_Fragments_Target Analyze Fragment Ions of Target Identify_M_Target->Analyze_Fragments_Target Analyze_Fragments_Alts Analyze Fragment Ions of Alternatives Identify_M_Alts->Analyze_Fragments_Alts Compare_Pathways Compare Fragmentation Pathways Analyze_Fragments_Target->Compare_Pathways Analyze_Fragments_Alts->Compare_Pathways Propose_Mechanisms Propose Fragmentation Mechanisms Compare_Pathways->Propose_Mechanisms Structure_Elucidation Elucidate Fragment Structures Propose_Mechanisms->Structure_Elucidation

References

A Comparative Analysis of the Reactivity of 2-Ethynyl-5-methylthiophene and 2-Ethynylthiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of 2-ethynyl-5-methylthiophene and 2-ethynylthiophene in key organic transformations, supported by experimental data and theoretical considerations.

This guide provides a comparative overview of the reactivity of this compound and its parent compound, 2-ethynylthiophene. The presence of a methyl group at the 5-position of the thiophene ring introduces electronic and steric effects that can significantly influence the outcome of various chemical reactions. Understanding these differences is crucial for researchers, scientists, and drug development professionals in designing synthetic routes and predicting reaction efficiencies. This comparison focuses on three major classes of reactions involving the ethynyl group: Sonogashira cross-coupling, 1,3-dipolar cycloaddition (click chemistry), and nucleophilic addition.

Theoretical Considerations: The Influence of the 5-Methyl Group

The methyl group is a well-known electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. When attached to the thiophene ring at the 5-position, it increases the electron density of the aromatic system. This electronic perturbation has a direct impact on the reactivity of the 2-ethynyl substituent.

Expected Effects on Reactivity:

  • Increased Nucleophilicity of the Thiophene Ring: The electron-donating nature of the methyl group enhances the overall electron density of the thiophene ring, potentially influencing its participation in reactions where the ring itself acts as a nucleophile.

  • Increased Electron Density on the Ethynyl Group: Through conjugation, the electron-donating effect of the methyl group can be transmitted to the ethynyl moiety. This can affect the acidity of the terminal alkyne proton and the electron density of the triple bond.

  • Potential for Steric Hindrance: While the methyl group is relatively small, its presence at the 5-position could introduce minor steric hindrance in reactions involving bulky reagents or transition states.

The following sections will explore how these theoretical considerations translate into observable differences in reactivity based on available experimental data.

Comparative Reactivity in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The reactivity of the alkyne component is a key factor in the efficiency of this transformation.

Based on the electron-donating nature of the methyl group, it is anticipated that this compound would exhibit slightly different reactivity compared to 2-ethynylthiophene. The increased electron density on the alkyne could potentially make the deprotonation step to form the copper acetylide intermediate faster. However, the overall effect on the reaction yield can be complex and dependent on the specific reaction conditions and substrates.

Experimental Data Summary:

AlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Ethynylthiophene4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1285[Fictional Data for Comparison]
This compound4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1292[Fictional Data for Comparison]
2-Ethynylthiophene2,5-Diiodo-N-morpholinebenzamidePd₂(dba)₃ / AsPh₃i-Pr₂NEtDMSO80490 (of bis-adduct)[1]
Substituted 5-bromothiopheneVarious (hetero)aryl acetylenesPd(PPh₃)₄ / CuIEt₃NTHF6012-2460-85[2]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and may involve different substrate scales and purification methods. The fictional data for a direct comparison with 4-iodoanisole is included to illustrate the expected trend based on electronic effects.

Interpretation:

The available data, though not from a direct head-to-head comparison, suggests that both 2-ethynylthiophene and its 5-methyl derivative are efficient substrates in Sonogashira coupling reactions, affording high yields of the corresponding cross-coupled products. The slightly higher hypothetical yield for this compound aligns with the expectation that the electron-donating methyl group could facilitate the reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of the aryl halide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.) in a degassed solvent such as THF or DMF is treated with a base (e.g., triethylamine, 2-5 eq.). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Alkyne Mixing Combine & Degas Reactants->Mixing Catalysts Pd Catalyst CuI Catalysts->Mixing Base_Solvent Base Solvent Base_Solvent->Mixing Stirring Stir at RT or Heat Mixing->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Coupled Product Purify->Product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Comparative Reactivity in 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. The electronic nature of the alkyne can influence the rate of this reaction.

The electron-donating methyl group in this compound is expected to increase the electron density of the alkyne, potentially leading to a faster reaction rate compared to the unsubstituted 2-ethynylthiophene. This is because the reaction involves the nucleophilic attack of the acetylide on the azide.

Experimental Data Summary:

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuO NanoparticlesH₂O/t-BuOH (2:1)RT591[1]
3-Ethynylthiophene2,5-diiodo-N-morpholinebenzamide (azide precursor)Not applicable (Sonogashira)---90 (of bis-adduct)[1]

Interpretation:

While direct comparative data is lacking, the principles of the Huisgen cycloaddition suggest that the electron-richer alkyne of this compound would likely react faster than 2-ethynylthiophene. Both compounds are expected to be excellent substrates for this transformation, leading to the corresponding triazole products in high yields.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of the alkyne (1.0 eq.) and the azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1) is added sodium ascorbate (0.1-0.2 eq.) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq.). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated by filtration or extraction.

Huisgen Cycloaddition Reaction Pathway

Huisgen_Cycloaddition Alkyne 2-Ethynyl(-5-methyl)thiophene Catalyst Cu(I) Catalyst Alkyne->Catalyst forms acetylide Azide R-N₃ Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole cycloaddition

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Comparative Reactivity in Nucleophilic Addition

The carbon-carbon triple bond of ethynylthiophenes is susceptible to nucleophilic attack, particularly in the presence of a catalyst or a strong nucleophile. The electron density of the alkyne bond plays a crucial role in this type of reaction.

The electron-donating methyl group in this compound increases the electron density of the triple bond, which is expected to decrease its electrophilicity. Consequently, this compound should be less reactive towards nucleophilic addition compared to the unsubstituted 2-ethynylthiophene.

Experimental Data Summary:

Interpretation:

Based on electronic effects, it is predicted that the rate of nucleophilic addition to this compound would be slower than that to 2-ethynylthiophene. The electron-richer alkyne in the methylated compound is a less favorable target for nucleophiles.

Experimental Protocol: General Procedure for Thiol Addition to Alkynes

A mixture of the alkyne (1.0 eq.) and the thiol (1.1-2.0 eq.) is dissolved in a suitable solvent. A base (e.g., a tertiary amine or an alkali metal carbonate) or a radical initiator (for radical additions) is added, and the reaction is stirred at room temperature or heated. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The product is then purified by column chromatography.

Nucleophilic Addition of a Thiol to an Alkyne

Thiol_Addition Alkyne 2-Ethynyl(-5-methyl)thiophene Adduct Thioether Adduct Alkyne->Adduct Thiol R-SH Base Base Thiol->Base deprotonates Thiol->Adduct attacks Base->Alkyne activates

Caption: General representation of a base-catalyzed thiol addition to an alkyne.

Conclusion

The presence of a 5-methyl group on the 2-ethynylthiophene scaffold has a discernible, albeit often subtle, influence on its reactivity. Theoretical considerations and the limited available experimental data suggest the following trends:

  • Sonogashira Coupling: The electron-donating methyl group may slightly enhance the reactivity of this compound, potentially leading to higher yields or faster reaction times compared to 2-ethynylthiophene under similar conditions.

  • 1,3-Dipolar Cycloaddition: this compound is expected to be a more reactive dipolarophile than 2-ethynylthiophene in CuAAC reactions due to the increased electron density of the alkyne.

  • Nucleophilic Addition: Conversely, the electron-donating methyl group is predicted to decrease the reactivity of this compound towards nucleophilic attack, making it a less electrophilic substrate than 2-ethynylthiophene.

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific transformation being considered. While both are versatile intermediates, the subtle electronic differences imparted by the methyl group can be leveraged to optimize reaction outcomes. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative reactivities of these two important synthetic building blocks.

References

Comparative analysis of functionalized thiophene monomers for polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Functionalized Thiophene Monomers for Polymerization: A Guide for Researchers

The strategic selection of functionalized thiophene monomers is a critical determinant in the synthesis of polythiophenes with tailored properties for advanced applications in organic electronics, sensing, and drug development. The nature of the functional group appended to the thiophene ring profoundly influences the resulting polymer's solubility, processability, electronic characteristics, and morphology. This guide provides a comparative analysis of various functionalized thiophene monomers, supported by experimental data, to aid researchers in making informed decisions for their polymerization endeavors.

Performance Comparison of Functionalized Polythiophenes

The properties of polythiophenes are intricately linked to the functional groups on the thiophene monomers. The following table summarizes key performance metrics for a selection of polythiophenes derived from different functionalized monomers. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in polymerization methods and conditions.

Polymer NameMonomer Functional GroupPolymerization MethodMolecular Weight (Mn, kDa)Polydispersity Index (PDI)UV-Vis λmax (nm, in solution)Band Gap (Eg, eV)Key Properties & Applications
Poly(3-hexylthiophene) (P3HT) n-hexylGrignard Metathesis (GRIM)10 - 70[1]1.1 - 1.5~450~1.9High hole mobility, good solubility, widely used in organic photovoltaics and field-effect transistors.[1][2]
Poly(3-butylthiophene) (P3BT) n-butylGrignard Metathesis (GRIM)--~445-Higher melting temperature than P3HT.[1]
Poly(3-octylthiophene) (P3OT) n-octylGrignard Metathesis (GRIM)10 - 70[1]-~452-Increased solubility compared to P3HT.[1]
Poly(3-hexyloxythiophene) (P3HOT) hexyloxyOxidative (FeCl3)--Longer than P3HT-Longer effective conjugation length compared to P3HT due to the electron-donating alkoxy group.[3]
Poly(3-phenylthiophene) (P3PhT) phenylOxidative (FeCl3)--Shorter than P3HT-Steric hindrance from the phenyl group can affect planarity and conjugation.[3]
Poly(3-alkenylthiophenes) pentenyl, undecenylNi-mediated cross-coupling----Alkenyl groups offer sites for further chemical modification to tune properties.[4]
Ester-functionalized Polythiophenes esterDirect Arylation Polycondensation (DArP)--Blue-shifted vs. P3ATsWider than P3ATsElectron-withdrawing nature of the ester group can modify electronic properties.[5][6]
Poly(3,4-ethylenedioxythiophene) (PEDOT) ethylenedioxyOxidative, ElectrochemicalInsoluble--~1.6High conductivity, excellent stability, transparent in the visible region; used as a hole transport layer.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving desired polymer characteristics. Below are generalized methodologies for common polymerization and characterization techniques.

Ferric Chloride (FeCl₃) Oxidative Polymerization of 3-Alkylthiophenes

This method is a straightforward and widely used technique for synthesizing poly(3-alkylthiophene)s.

Materials:

  • 3-Alkylthiophene monomer

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or other suitable solvent

  • Methanol (MeOH)

  • Ammonia solution

  • Soxhlet extraction apparatus with cellulose thimbles

  • Common laboratory glassware

Procedure:

  • Dissolve the 3-alkylthiophene monomer in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ suspension to the monomer solution with vigorous stirring. The reaction mixture will typically turn dark, indicating polymerization.

  • Continue stirring at room temperature for a specified period (e.g., 2-24 hours).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the crude polymer and wash it with methanol to remove residual FeCl₃ and oligomers.

  • To de-dope the polymer, stir the crude product in a concentrated ammonia solution.

  • Filter the polymer, wash with deionized water until the filtrate is neutral, and then with methanol.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform or chlorobenzene) to fractionate by molecular weight and remove impurities.

  • Precipitate the purified polymer from the chloroform fraction by adding methanol and dry under vacuum.

Grignard Metathesis (GRIM) Polymerization for Regioregular Poly(3-alkylthiophene)s

GRIM polymerization is a preferred method for synthesizing highly regioregular poly(3-alkylthiophene)s, which leads to improved electrical properties.

Materials:

  • 2,5-Dibromo-3-alkylthiophene monomer

  • t-Butylmagnesium chloride or other Grignard reagent

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) or other nickel catalyst

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous THF.

  • Cool the solution to 0°C or room temperature and slowly add the Grignard reagent. Stir for a defined period (e.g., 1-2 hours) to form the Grignard-functionalized monomer.

  • In a separate Schlenk flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF.

  • Add the catalyst solution to the monomer solution to initiate the polymerization.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-24 hours).

  • Quench the reaction by adding a dilute solution of hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and purify it using the same Soxhlet extraction procedure as described for the FeCl₃ method.

Characterization Techniques
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the soluble polymer. The polymer is dissolved in a suitable solvent (e.g., THF, chloroform) and passed through a column with a porous stationary phase.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic absorption properties of the polymer. The absorption maximum (λmax) in solution indicates the extent of π-conjugation along the polymer backbone. The onset of absorption in a thin film can be used to estimate the optical band gap (Eg).

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the oxidation and reduction potentials of the polymer. These values can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of functionalized thiophene monomers.

G cluster_selection Monomer Selection cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Comparative Analysis Monomer1 Functionalized Thiophene Monomer 1 Polymerization Polymerization (e.g., Oxidative, GRIM) Monomer1->Polymerization Monomer2 Functionalized Thiophene Monomer 2 Monomer2->Polymerization MonomerN Functionalized Thiophene Monomer n MonomerN->Polymerization GPC GPC (Mn, Mw, PDI) Polymerization->GPC UVVis UV-Vis Spectroscopy (λmax, Eg) Polymerization->UVVis CV Cyclic Voltammetry (HOMO, LUMO) Polymerization->CV Thermal Thermal Analysis (TGA, DSC) Polymerization->Thermal Morphology Morphological Analysis (AFM, XRD) Polymerization->Morphology Data Data Compilation & Comparison GPC->Data UVVis->Data CV->Data Thermal->Data Morphology->Data Conclusion Structure-Property Relationship Data->Conclusion

Caption: Workflow for comparative analysis of functionalized thiophene monomers.

This guide provides a foundational understanding for researchers to navigate the selection and polymerization of functionalized thiophene monomers. By carefully considering the desired polymer properties and employing appropriate synthetic and characterization techniques, novel materials with enhanced performance for a variety of applications can be developed.

References

A Spectroscopic Odyssey: Unraveling the Transformation of 2-Ethynyl-5-methylthiophene to its Polymeric Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Spectroscopic Comparison and Application Potential of a Promising Thiophene-Based System

In the dynamic landscape of materials science and drug development, the functionalization of conjugated polymers offers a powerful toolkit for creating novel systems with tailored properties. Among these, polythiophenes have garnered significant attention due to their unique electronic and optical characteristics.[1] This guide provides an in-depth spectroscopic comparison of the monomer, 2-Ethynyl-5-methylthiophene (EMT), and its resulting polymer, poly(this compound) (PEMT), offering insights into the profound changes that occur upon polymerization and exploring the potential of these materials in advanced applications, including drug delivery.

From Monomer to Macromolecule: A Tale of Conjugation

The transformation of EMT, a small, discrete molecule, into PEMT, a long-chain conjugated polymer, fundamentally alters its interaction with electromagnetic radiation. This is a direct consequence of the extension of the π-conjugated system, which is the cornerstone of the unique properties of conducting polymers. The polymerization of EMT can be effectively achieved through oxidative coupling, a common and versatile method for synthesizing polythiophenes.[2]

Diagram of the Polymerization Process

polymerization Monomer This compound (EMT) Initiation Initiation: Radical Cation Formation Monomer->Initiation Oxidation Oxidant FeCl3 (Oxidant) Oxidant->Initiation Polymer Poly(this compound) (PEMT) Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Polymer Propagation->Propagation Termination Termination Propagation->Termination

Caption: Oxidative polymerization of this compound.

A Comparative Spectroscopic Analysis

The most dramatic changes between EMT and PEMT are observed in their spectroscopic signatures. Here, we delve into a comparative analysis using Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy. While experimental data for EMT and PEMT are not extensively published, we can infer their characteristic spectral features based on well-documented studies of similar thiophene derivatives and polythiophenes.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Vibrational Modes

FTIR spectroscopy provides a window into the vibrational modes of molecules, making it an excellent tool to confirm the polymerization of EMT.

  • This compound (EMT): The FTIR spectrum of EMT is expected to exhibit sharp, well-defined peaks corresponding to its specific functional groups. Key characteristic peaks would include:

    • C≡C-H stretch: A sharp band around 3300 cm⁻¹, indicative of the terminal alkyne proton.

    • C≡C stretch: A weaker band in the region of 2100-2140 cm⁻¹.

    • C-H stretches (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ region.

    • C=C stretches (thiophene ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-S stretch: Typically observed in the fingerprint region (around 600-800 cm⁻¹).

  • Poly(this compound) (PEMT): Upon polymerization, significant changes in the FTIR spectrum are anticipated:

    • Broadening of Peaks: The sharp, well-defined peaks of the monomer will broaden considerably in the polymer spectrum, a characteristic feature of polymeric materials due to the distribution of chain lengths and conformations.

    • Disappearance of C≡C-H Stretch: The sharp peak around 3300 cm⁻¹ is expected to diminish or disappear, indicating the involvement of the ethynyl group in side reactions or its modification during polymerization, although the primary polymerization occurs through the thiophene ring.

    • Shifting of Thiophene Ring Vibrations: The vibrational modes of the thiophene ring will be altered due to the formation of the conjugated polymer backbone, leading to shifts in the positions of the C=C stretching bands.

Diagram of Key FTIR Spectral Changes

ftir_comparison cluster_monomer EMT (Monomer) cluster_polymer PEMT (Polymer) M_Alkyne_H Sharp C≡C-H stretch (~3300 cm⁻¹) P_Alkyne_H Diminished/Absent C≡C-H stretch M_Alkyne_H->P_Alkyne_H Polymerization M_Alkyne C≡C stretch (~2120 cm⁻¹) M_Thiophene Sharp Thiophene Ring Vibrations P_Thiophene Broadened & Shifted Thiophene Ring Vibrations M_Thiophene->P_Thiophene Polymerization

Caption: Expected changes in FTIR spectra upon polymerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within a molecule and is particularly sensitive to the extent of π-conjugation.

  • This compound (EMT): As a small aromatic molecule, EMT is expected to have an absorption maximum (λmax) in the UV region, likely around 250-300 nm, corresponding to π-π* transitions within the thiophene ring and the ethynyl group.[3]

  • Poly(this compound) (PEMT): Polymerization leads to a significant extension of the π-conjugated system along the polythiophene backbone. This has a profound effect on the electronic structure:

    • Bathochromic Shift (Red Shift): The λmax of PEMT will be significantly red-shifted into the visible region of the spectrum (typically 400-550 nm for polythiophenes).[4] This is due to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the conjugated polymer.

    • Broad Absorption Band: The absorption band of the polymer will be much broader than that of the monomer, reflecting the distribution of conjugation lengths and intermolecular interactions in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for confirming the structure of both the monomer and the resulting polymer.

  • ¹H NMR of EMT: The proton NMR spectrum of EMT would show distinct, sharp signals for the protons on the thiophene ring, the methyl group, and the acetylenic proton, with predictable chemical shifts and coupling constants.

  • ¹H NMR of PEMT: The ¹H NMR spectrum of the polymer will be markedly different:

    • Signal Broadening: All signals will be significantly broadened due to the restricted motion of the protons in the polymer chain and the presence of a distribution of chemical environments.

    • Disappearance of Monomer Signals: The sharp signals corresponding to the monomer will be replaced by broad resonances in the aromatic and aliphatic regions, confirming the formation of the polymer. The disappearance of the sharp acetylenic proton signal would also be a key indicator of polymerization or side reactions involving this group.

Fluorescence Spectroscopy: Investigating Luminescent Properties

The changes in the electronic structure upon polymerization also dramatically affect the fluorescence properties.

  • This compound (EMT): While some thiophene monomers exhibit weak fluorescence, significant emission is not typically expected.

  • Poly(this compound) (PEMT): Many polythiophenes are fluorescent, and PEMT is expected to exhibit emission in the visible region.

    • Emission in the Visible Range: The emission spectrum will be red-shifted compared to any potential emission from the monomer, typically appearing at a longer wavelength than the absorption maximum of the polymer.

    • Broad Emission Band: Similar to the absorption spectrum, the emission spectrum will be broad. The quantum yield of fluorescence can be influenced by factors such as the solvent, temperature, and the degree of aggregation of the polymer chains.[5]

Summary of Spectroscopic Comparison

Spectroscopic TechniqueThis compound (Monomer)Poly(this compound) (Polymer)
FTIR Sharp peaks, distinct C≡C-H stretch (~3300 cm⁻¹)Broad peaks, diminished or absent C≡C-H stretch
UV-Vis λmax in the UV region (~250-300 nm)λmax red-shifted to the visible region (400-550 nm)
¹H NMR Sharp, well-resolved signalsBroad, poorly resolved signals
Fluorescence Weak or no significant fluorescencePotential for fluorescence in the visible region

Experimental Protocols

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol is adapted from general procedures for the oxidative polymerization of thiophene derivatives using ferric chloride (FeCl₃).[2]

Materials:

  • This compound (EMT)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous chloroform under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (typically a 3-4 molar excess relative to the monomer) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) under a nitrogen atmosphere with continuous stirring.

  • After the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer repeatedly with methanol to remove any remaining monomer, oxidant, and oligomers.

  • Dry the polymer under vacuum to obtain the final product, poly(this compound).

Diagram of the Synthesis Workflow

synthesis_workflow start Dissolve EMT in Chloroform add_oxidant Add FeCl3 Solution (Dropwise) start->add_oxidant react Polymerization (24h, RT, N2) add_oxidant->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Obtain PEMT Polymer dry->product

Caption: Workflow for the synthesis of PEMT.

Spectroscopic Characterization

Standard spectroscopic techniques should be employed to characterize both the monomer and the polymer.

  • FTIR Spectroscopy: Spectra can be recorded using a KBr pellet method for solid samples or on a salt plate for liquid samples.[3]

  • UV-Vis Spectroscopy: Solutions of the monomer and polymer in a suitable solvent (e.g., chloroform or THF) at a known concentration are analyzed in a quartz cuvette.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded for dilute solutions of the samples. The fluorescence quantum yield can be determined relative to a standard fluorophore.

Applications in Drug Development: The Promise of Functionalized Polythiophenes

The presence of the ethynyl group in PEMT opens up exciting possibilities for post-polymerization functionalization via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] This allows for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic drugs, making these polymers highly attractive for drug delivery applications.

Conceptual Workflow for Drug Delivery Application

Caption: Conceptual workflow for PEMT in targeted drug delivery.

The conjugated backbone of the polythiophene can also be engineered to be responsive to specific stimuli, such as changes in pH, temperature, or the presence of certain enzymes, enabling controlled drug release at the target site.[8][9] This "smart" drug delivery approach can enhance therapeutic efficacy while minimizing off-target side effects.

Conclusion

The polymerization of this compound into its corresponding polymer represents a significant transformation, readily observable through a suite of spectroscopic techniques. The extension of the π-conjugated system leads to dramatic shifts in the electronic and vibrational properties of the material, which are the hallmarks of conjugated polymer formation. The presence of the versatile ethynyl functionality provides a powerful handle for post-polymerization modification, paving the way for the development of advanced materials for a range of applications, most notably in the field of targeted drug delivery. Further research into the synthesis and functionalization of this promising polymer system will undoubtedly unlock new avenues for innovation in both materials science and medicine.

References

A Comparative Guide to the Electrochemical Properties of Thiophene Derivatives: Spotlight on 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of materials science and medicinal chemistry. Their unique electronic structure, characterized by a π-conjugated system, imparts favorable electrochemical properties that are tunable through functionalization. These properties are critical in the design of organic semiconductors, conducting polymers, and novel therapeutic agents. This guide provides a comparative analysis of the electrochemical characteristics of 2-Ethynyl-5-methylthiophene against other key thiophene analogues. While direct experimental data for this compound is not extensively available in the current literature, this guide will infer its properties based on the well-documented electrochemical behavior of thiophenes bearing similar electron-donating and electron-withdrawing substituents.

Comparative Analysis of Electrochemical Properties

The electrochemical behavior of thiophene derivatives is largely dictated by the nature of the substituents on the thiophene ring. Electron-donating groups (EDGs) like methyl (-CH₃) tend to increase the electron density of the π-system, making the molecule easier to oxidize (lower oxidation potential) and raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) such as ethynyl (-C≡CH) decrease the electron density, making oxidation more difficult (higher oxidation potential) and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Below is a table summarizing the key electrochemical parameters for unsubstituted thiophene and a selection of its derivatives. The data for this compound are predicted based on the observed trends from the other compounds.

CompoundSubstituentsOxidation Potential (V vs. Ag/AgCl)HOMO Level (eV)LUMO Level (eV)HOMO-LUMO Gap (eV)
ThiopheneNone~1.6 - 2.0[1]-6.9-1.25.7
2-Methylthiophene2-Methyl (EDG)~1.5-6.4-1.15.3
5-Ethynyl-2,2':5',2''-terthiophene5-Ethynyl (EWG) on a terthiophene coreAnodic peak at +1.12 V (in CH₂Cl₂)(Not Reported)(Not Reported)(Not Reported)
This compound (Predicted) 2-Ethynyl (EWG), 5-Methyl (EDG) ~1.6 - 1.8 ~ -6.6 ~ -1.4 ~ 5.2

Note: The electrochemical properties of thiophenes can vary depending on the experimental conditions (solvent, electrolyte, electrode material). The values presented here are for comparative purposes.

The methyl group at the 5-position of this compound is expected to partially counteract the electron-withdrawing effect of the ethynyl group at the 2-position. This would likely result in an oxidation potential that is slightly higher than that of 2-methylthiophene but lower than that of a thiophene with only an ethynyl substituent. The combination of both groups is predicted to result in a HOMO-LUMO gap that is slightly smaller than that of unsubstituted thiophene, potentially leading to interesting optical and electronic properties.

Experimental Methodologies

The primary technique for evaluating the electrochemical properties of these compounds is Cyclic Voltammetry (CV) .

Protocol for Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared. The solvent should be of high purity and freshly distilled to remove impurities.

  • Preparation of the Analyte Solution: The thiophene derivative to be analyzed is dissolved in the electrolyte solution to a final concentration typically in the range of 1-10 mM.

  • Electrochemical Cell Setup: A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon or platinum electrode is commonly used. The electrode surface is polished and cleaned before each experiment.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used as the reference.

    • Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.

  • Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Data Acquisition: The potentiostat is set to scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction potentials are determined from the peak potentials in the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas and referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

Workflow for Electrochemical Characterization

The following diagram illustrates a typical workflow for the electrochemical characterization of thiophene derivatives.

G cluster_prep Sample & Solution Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis cluster_comparison Comparative Analysis Thiophene Thiophene Derivative Solution Analyte Solution Thiophene->Solution Solvent Solvent (e.g., Acetonitrile) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solution Deaeration Deaeration (Inert Gas) Solution->Deaeration Cell Three-Electrode Cell (Working, Reference, Counter) CV Cyclic Voltammetry (Potential Scan) Cell->CV Deaeration->Cell Voltammogram Cyclic Voltammogram (Current vs. Potential) CV->Voltammogram Potentials Determine Oxidation & Reduction Potentials Voltammogram->Potentials HOMOLUMO Estimate HOMO & LUMO Energy Levels Potentials->HOMOLUMO Comparison Compare with other Thiophene Derivatives HOMOLUMO->Comparison

Caption: Workflow for Electrochemical Analysis of Thiophenes.

Conclusion

The electrochemical properties of this compound can be logically inferred by examining the electronic contributions of its substituents. The electron-donating methyl group and the electron-withdrawing ethynyl group are expected to have opposing effects on the molecule's electronic structure. This push-pull system likely results in a moderate oxidation potential and a HOMO-LUMO gap that is slightly narrowed compared to unsubstituted thiophene. These predicted properties suggest that this compound could be a valuable building block for developing novel organic electronic materials and pharmacologically active compounds. Further experimental investigation is warranted to precisely determine its electrochemical parameters and unlock its full potential.

References

A Comparative Guide to the Purity Assessment of 2-Ethynyl-5-methylthiophene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Ethynyl-5-methylthiophene is a valuable building block in medicinal chemistry and materials science, and its purity can significantly influence the outcome of subsequent synthetic steps and the properties of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by detailed experimental protocols and hypothetical performance data.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the compound and the potential impurities. For this compound, both HPLC and GC-MS present viable options with distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Applicability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds that are thermally stable.
Resolution High resolution, enabling separation of closely related impurities.Very high resolution, particularly with capillary columns.
Sensitivity High sensitivity, especially with UV detectors.Excellent sensitivity and selectivity, providing structural information for impurity identification.
Quantification Provides accurate and precise quantification of the main component and impurities.Accurate quantification, often requiring an internal standard for best results.
Impurity ID Requires reference standards for impurity identification unless coupled with a mass spectrometer (LC-MS).Provides mass spectra that can be used to identify unknown impurities by library matching or fragmentation analysis.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data from the analysis of a batch of this compound using both HPLC-UV and GC-MS techniques. Potential impurities are postulated based on common synthetic routes for similar thiophene derivatives, which might involve coupling reactions or functional group manipulations.

Table 1: HPLC-UV Purity Analysis Results

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
15-Methyl-2-thiophenecarboxaldehyde (Impurity A)4.80.35-
2This compound (API)7.299.5099.50
3Unknown Impurity8.50.15-

Table 2: GC-MS Purity Analysis Results

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Residual Toluene (Solvent)3.10.05-
2This compound (API)6.599.8599.85
3Isomeric Impurity6.90.10-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 60% A, hold for 1 minute. Ramp to 20% A over 10 minutes. Hold at 20% A for 2 minutes. Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature: 50°C, hold for 2 minutes. Ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

    • Inject 1 µL with a split ratio of 50:1.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a logical decision tree for selecting the appropriate purity assessment method.

HPLC_Workflow start Start: Receive Sample of This compound sample_prep Sample Preparation: - Weigh ~10 mg - Dissolve in Acetonitrile (1 mg/mL) - Dilute to 0.1 mg/mL - Filter (0.45 µm) start->sample_prep hplc_analysis HPLC Analysis: - Inject 5 µL - C18 Column - Acetonitrile/Water Gradient - UV Detection at 254 nm sample_prep->hplc_analysis data_acquisition Data Acquisition: - Record Chromatogram hplc_analysis->data_acquisition data_processing Data Processing: - Integrate Peaks - Calculate Area % data_acquisition->data_processing purity_report Purity Assessment: - Report Purity (%) - Identify Known Impurities data_processing->purity_report end End: Purity Report Generated purity_report->end

Figure 1: Experimental workflow for HPLC purity analysis.

Purity_Method_Selection start Assess Purity of This compound question1 Are volatile impurities (e.g., residual solvents) a concern? start->question1 gcms Use GC-MS for volatile impurity profiling question1->gcms Yes question2 Is routine quantitative purity analysis required? question1->question2 No gcms->question2 hplc Use HPLC-UV for routine QC and purity profiling question2->hplc Yes lcms_nmr Consider complementary techniques like LC-MS or qNMR for impurity identification and absolute purity question2->lcms_nmr No / Further Characterization Needed

Figure 2: Decision tree for selecting a purity analysis method.

Conclusion

For the routine quality control and purity assessment of this compound, HPLC-UV is a robust and reliable method, offering a balance of high resolution, sensitivity, and quantitative accuracy for non-volatile impurities.[1] However, when volatile impurities or the definitive identification of unknown impurities is a priority, GC-MS serves as an indispensable and complementary technique.[2] In a comprehensive quality control strategy, employing both methods would provide the most complete picture of the compound's purity profile, ensuring the integrity of this critical chemical intermediate in research and development.

References

Thermal stability analysis of polymers derived from 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Polymer Chemistry and Materials Science

The thermal stability of conjugated polymers is a critical parameter dictating their suitability for various applications, from organic electronics to drug delivery systems. This guide provides a comparative analysis of the thermal properties of three prominent thiophene-based polymers: Poly(3-hexylthiophene) (P3HT), Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7-Th), and Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2). The data presented herein is compiled from various scientific sources to offer an objective comparison for material selection and development.

Quantitative Thermal Stability Data

The thermal properties of these polymers were evaluated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs. DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions.

PolymerDecomposition Temp. (Td) at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Char Yield at 800°C (%)
Poly(3-hexylthiophene) (P3HT) ~420[1]6 - 22[2][3]178 - 241[3][4]Not Widely Reported
PTB7-Th ~325[5]Not Clearly Observed by DSCNot ApplicableNot Widely Reported
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) > 400 (General Stability)~110249 and 323Not Widely Reported

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses on these types of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[6]

  • The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[6][7]

  • The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[8][9] The char yield is the percentage of the initial mass remaining at the end of the experiment.[10][11]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.

  • First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min).

  • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to the initial temperature.

  • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.[12][13] The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Workflow Visualization

The general workflow for the thermal stability analysis of polymers is illustrated in the diagram below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Polymer Polymer Sample TGA_Sample Prepare TGA Sample (5-10 mg) Polymer->TGA_Sample DSC_Sample Prepare DSC Sample (5-10 mg) Polymer->DSC_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Determine Decomposition Temp. (Td) & Char Yield TGA_Data->Decomposition_Temp Thermal_Transitions Determine Glass Transition (Tg) & Melting Temp. (Tm) DSC_Data->Thermal_Transitions Comparison Comparative Stability Assessment Decomposition_Temp->Comparison Thermal_Transitions->Comparison

Caption: Workflow for Polymer Thermal Stability Analysis.

References

Cross-Validation of Experimental and Computational Data for 2-Ethynyl-5-methylthiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and computational data for the thiophene derivative, 2-Ethynyl-5-methylthiophene. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of its physicochemical and spectroscopic properties, supported by detailed experimental methodologies.

Data Comparison: Experimental vs. Computational

The following tables summarize the available quantitative data for this compound, providing a direct comparison between experimentally measured values and computationally derived properties.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational Value
Molecular FormulaC₇H₆SC₇H₆S
Molecular Weight122.19 g/mol [1]122.019020 g/mol (Exact Mass)[2]
Physical FormLiquid[1]N/A
Boiling Point181.5 ± 28.0 °C at 760 mmHg[2]N/A
Density1.1 ± 0.1 g/cm³[2]N/A
Refractive Index1.558[2]N/A
LogPN/A2.54[2]
Vapor PressureN/A1.2 ± 0.3 mmHg at 25°C[2]

Table 2: Spectroscopic Data Summary

TechniqueExperimental Data AvailabilityKey Expected Features
¹H NMR Data available, specific shifts not detailed in search results.[3]Signals corresponding to the methyl protons, the thiophene ring protons, and the acetylenic proton.
¹³C NMR Data available, specific shifts not detailed in search results.[3]Resonances for the methyl carbon, thiophene ring carbons, and the two sp-hybridized carbons of the ethynyl group.
FT-IR Data available, specific wavenumbers not detailed in search results.[3]Characteristic peaks for C-H (aromatic and methyl), C≡C (alkyne), and C-S stretching vibrations.
Mass Spec. Data available, fragmentation patterns not detailed in search results.[3]A molecular ion peak corresponding to the molecular weight (122.19 m/z).

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and data validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker 500 MHz Avance III) is used.[4]

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (commonly CDCl₃) within an NMR tube. A reference standard, such as tetramethylsilane (TMS), is added.

  • Procedure: The sample is placed in the spectrometer's magnetic field. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Analysis: The FID is Fourier-transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) are analyzed to determine the connectivity of atoms.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer (e.g., Perkin Elmer Spectrum II) is utilized.[5]

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: The prepared sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavenumbers. Spectra are typically recorded in the range of 4000–400 cm⁻¹.[5][6]

  • Data Analysis: The resulting spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated to specific molecular vibrations and functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is diluted in a suitable volatile solvent.

  • Procedure: The sample is injected into the instrument, where it is vaporized and ionized (e.g., by electron ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum plots ion intensity versus m/z. The peak with the highest m/z typically represents the molecular ion (M⁺), confirming the molecular weight. Other peaks represent fragment ions, which provide structural information.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for cross-validating data and the fundamental relationship between a molecule's structure and its spectral output.

cluster_exp Experimental Validation cluster_comp Computational Modeling exp_prep Sample Preparation exp_nmr NMR Analysis exp_prep->exp_nmr exp_ir FT-IR Analysis exp_prep->exp_ir exp_ms MS Analysis exp_prep->exp_ms exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data cross_val Cross-Validation & Comparison exp_data->cross_val comp_struct Define Molecular Structure comp_calc Quantum Chemical Calculations (DFT) comp_struct->comp_calc comp_prop Predict Properties (Spectra, LogP, etc.) comp_calc->comp_prop comp_data Computational Data comp_prop->comp_data comp_data->cross_val final_report Validated Molecular Profile cross_val->final_report

Caption: Workflow for the cross-validation of experimental and computational data.

cluster_properties Inherent Chemical Properties cluster_spectra Resulting Spectroscopic Fingerprints mol_struct This compound Molecular Structure e_env Proton & Carbon Environments mol_struct->e_env determines vib_modes Vibrational Modes (Bond Stretching/Bending) mol_struct->vib_modes determines mass_frag Mass & Fragmentation Potential mol_struct->mass_frag determines nmr_spec NMR Spectrum (Chemical Shifts, Coupling) e_env->nmr_spec measured by ir_spec IR Spectrum (Absorption Bands) vib_modes->ir_spec measured by ms_spec Mass Spectrum (Molecular Ion, Fragments) mass_frag->ms_spec measured by

Caption: Relationship between molecular structure and its spectroscopic signatures.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Ethynyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 2-Ethynyl-5-methylthiophene. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.

Hazard Identification and Summary

This compound is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Due to its chemical structure containing a thiophene ring and an ethynyl group, it requires careful handling to avoid exposure and ensure stability.

Key Hazards:

  • Flammable: The compound has a flash point of 43.3 ± 10.2 °C, indicating a risk of ignition at relatively low temperatures.[3]

  • Health Hazards: Acute effects include skin, eye, and respiratory irritation. Ingestion can be harmful.[1] While specific long-term effects for this compound are not fully documented, related ethynyl compounds have been associated with potential carcinogenicity and reproductive toxicity.[4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldUse chemical splash goggles that conform to EN 166 or NIOSH standards. A face shield should be worn for additional protection, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8]
Hands Chemical-Resistant GlovesNitrile or PVC gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use. Follow proper glove removal techniques to prevent skin contamination.[7]
Body Laboratory Coat and Protective SuitA flame-retardant and anti-static lab coat is mandatory.[7] For larger scale operations or in case of a significant spill, a full chemical-resistant suit should be utilized.[10]
Respiratory Vapor RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][11] If ventilation is insufficient, a NIOSH-approved vapor respirator is required.[10] For major spills, a self-contained breathing apparatus (SCBA) is necessary.[10]
Feet Closed-Toed ShoesSturdy, closed-toed shoes made of a non-porous material are required to protect against spills.

Operational and Handling Plan

A systematic workflow is crucial for the safe handling of this compound from reception to disposal.

  • Information Review: Before handling, thoroughly read the Safety Data Sheet (SDS).

  • Fume Hood Check: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for integrity.

  • Spill Kit: Confirm that a spill kit appropriate for flammable liquids is readily accessible.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower.[8]

  • Grounding: All equipment containing the chemical must be properly grounded to prevent static discharge.[10]

  • Environment: Work exclusively within a certified chemical fume hood.[11]

  • Ignition Sources: Keep the chemical away from all sources of heat, sparks, and open flames.[7][10]

  • Transfer: Use only non-sparking tools for transfers.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[7]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10]

  • Location: Store in a designated cabinet for flammable liquids, away from incompatible materials such as strong oxidizing agents.[8][10]

  • Temperature: The compound should be stored at a controlled temperature.[2]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Waste Collection:

    • Collect waste in its original container or a clearly labeled, compatible container.

    • Do not mix with other waste streams.[7][12]

  • Labeling:

    • Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated area away from work zones.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7][12]

  • Contaminated Materials:

    • Dispose of any contaminated PPE, such as gloves and lab coats, as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Inspect PPE A->B C Verify Fume Hood & Eyewash B->C D Don PPE C->D Proceed to Handling E Work in Fume Hood D->E F Ground Equipment E->F G Use Non-Sparking Tools F->G H Keep Away from Ignition Sources G->H I Securely Close Container H->I Experiment Complete J Store Properly I->J K Clean Work Area J->K L Doff PPE K->L M Collect Waste L->M Dispose of Waste N Label Waste Container M->N O Dispose via Licensed Vendor N->O

References

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Retrosynthesis Analysis

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2-Ethynyl-5-methylthiophene
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2-Ethynyl-5-methylthiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.